molecular formula C24H34N4O5S B600860 Glimepiride CAS No. 684286-46-2

Glimepiride

Numéro de catalogue: B600860
Numéro CAS: 684286-46-2
Poids moléculaire: 490.6 g/mol
Clé InChI: WIGIZIANZCJQQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glimepiride is a second-generation sulfonylurea compound of significant interest in diabetes research. Its primary characterized mechanism of action is the binding to ATP-sensitive potassium (K_ATP) channels on pancreatic beta-cells, specifically via the sulfonylurea receptor 1 (SUR1) . This binding induces depolarization of the beta-cell membrane, leading to the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin granules, thereby facilitating the study of insulin secretion pathways . Beyond its insulin secretagogue effects, research suggests this compound may also increase peripheral insulin sensitivity by promoting the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat tissue . Pharmacokinetic studies indicate that after oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 2-3 hours, and has a duration of action of up to 24 hours . It is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9, and its metabolites are excreted in both urine and feces . This profile makes this compound a valuable in vitro and in vivo research tool for studying beta-cell function, insulin signaling, and the pathophysiology of type 2 diabetes. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
Record name SID49648856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261361-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glimepiride [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glimepiride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glimepiride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIMEPIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLIMEPIRIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. The document delves into its primary pancreatic effects on insulin secretion and its significant extrapancreatic actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pancreatic Mechanism: Stimulation of Insulin Secretion

The principal mechanism of action of this compound is the stimulation of insulin release from the pancreatic β-cells.[1][2][3][4][5] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[1]

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to SUR1 induces the closure of the K-ATP channel.[1] This closure inhibits the efflux of potassium ions, leading to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[1]

Glimepiride_Pancreatic_Action This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization β-Cell Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

This compound's primary mechanism in pancreatic β-cells.

Extrapancreatic Mechanisms of Action

Beyond its effects on the pancreas, this compound exerts several extrapancreatic actions that contribute to its glucose-lowering efficacy.[2][3][5][6][7] These effects primarily involve increasing the sensitivity of peripheral tissues, such as muscle and adipose tissue, to insulin.[3][6]

Enhanced Glucose Uptake in Peripheral Tissues

A key extrapancreatic effect of this compound is the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane in muscle and fat cells.[1][7] This action enhances the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels.[1] In some in vitro studies, this compound has been shown to stimulate lipogenesis and glycogenesis.[7]

Glimepiride_Extrapancreatic_Action cluster_muscle_fat Muscle and Adipose Tissue This compound This compound GLUT4_Translocation GLUT4 Translocation to Plasma Membrane This compound->GLUT4_Translocation Promotes Glycogenesis Stimulation of Glycogenesis This compound->Glycogenesis Lipogenesis Stimulation of Lipogenesis This compound->Lipogenesis Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose

Extrapancreatic effects of this compound on peripheral tissues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Binding Affinity and K-ATP Channel Inhibition
ParameterSubunit/ChannelValueReference
IC₅₀ Kir6.2/SUR1 (high-affinity site)3.0 nM[8]
IC₅₀ Kir6.2/SUR2A (high-affinity site)5.4 nM[8]
IC₅₀ Kir6.2/SUR2B (high-affinity site)7.3 nM[8]
IC₅₀ Kir6.2 (low-affinity site)~400 µM[8]
Binding Affinity Lower than glibenclamide (2- to 3-fold)-[9]
Association Rate Higher than glibenclamide (2.5- to 3-fold)-[9]
Dissociation Rate Higher than glibenclamide (8- to 9-fold)-[9]
Table 2: In Vivo Effects on Glycemic Control
ParameterDosageEffectReference
Fasting Plasma Glucose (FPG) Reduction 1 mg/day (14 weeks)43 mg/dL[7]
FPG Reduction 4 mg/day (14 weeks)70.5 mg/dL[7]
FPG Reduction 8 mg/day (14 weeks)74 mg/dL[7]
Blood Glucose Reduction (vs. placebo) 2 mg/day (3 days)4.1 vs 1.9 mmol/L[5]
C-peptide Increase (vs. placebo) 2 mg/day (3 days)1.8 vs 1.4 mg/L[5]
Plasma Insulin Increase (vs. placebo) 2 mg/day (3 days)41 vs 25 µU/L[5]
Table 3: In Vitro Effects on Cellular Processes
ProcessPotencyReference
Lipogenesis Stimulation 2 times as potent as glibenclamide[7]
Glycogenesis Stimulation 2 times as potent as glibenclamide[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Patch-Clamp Electrophysiology for K-ATP Channel Analysis

This protocol is designed to measure the effect of this compound on the macroscopic currents of K-ATP channels expressed in a cellular system.

Patch_Clamp_Workflow A Cell Preparation: Culture cells (e.g., Xenopus oocytes or HEK293) co-expressing Kir6.2 and SUR subunits. C Gigaseal Formation: Approach cell with pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). A->C B Pipette Preparation: Fabricate borosilicate glass pipettes (250–500 kΩ). Fill with pipette solution (e.g., K-INT). B->C D Inside-Out Patch Configuration: Gently pull the pipette away from the cell to excise a membrane patch. C->D E Data Acquisition: Record macroscopic currents at a holding potential of 0 mV using a patch-clamp amplifier. D->E F This compound Application: Add this compound to the intracellular (bath) solution at various concentrations. E->F G Data Analysis: Measure current inhibition to determine IC₅₀ values. F->G

Workflow for inside-out patch-clamp experiments.

Solutions:

  • Pipette (Extracellular) Solution (K-INT): 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[10]

  • Bath (Intracellular) Solution: Same as pipette solution. This compound is added to this solution at desired concentrations.[8]

Procedure:

  • Culture cells expressing the desired K-ATP channel subunits.[8]

  • Pull patch pipettes from borosilicate glass with a resistance of 250–500 kΩ when filled with the pipette solution.[8]

  • Form a gigaohm seal on the cell membrane.[10]

  • Excise an inside-out membrane patch by pulling the pipette away from the cell.[10]

  • Record macroscopic K-ATP currents using a patch-clamp amplifier, typically at a holding potential of 0 mV.[8]

  • Apply this compound to the bath solution to assess its effect on the intracellular side of the channel.[8]

  • Analyze the dose-dependent inhibition of the current to calculate the IC₅₀.[8]

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

Euglycemic_Clamp_Workflow A Subject Preparation: Overnight fast (>8 hours). Insert intravenous catheters in both arms. B Insulin Infusion: Administer a primed-continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state. A->B C Glucose Monitoring: Frequently monitor blood glucose levels (e.g., every 5-10 minutes). A->C D Variable Glucose Infusion: Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose). B->D C->D E Steady State: Achieve a steady state where the glucose infusion rate (GIR) equals whole-body glucose uptake. D->E F Data Analysis: The GIR is a measure of insulin sensitivity. E->F

Workflow for the hyperinsulinemic-euglycemic clamp.

Procedure:

  • The subject undergoes an overnight fast.[7]

  • Two intravenous catheters are placed, one for infusions and one for blood sampling from a "heated hand" to arterialize the venous blood.[7]

  • A continuous infusion of insulin is administered to achieve a high, constant plasma insulin level.[11]

  • Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]

  • The glucose infusion rate required to maintain euglycemia at steady state is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.[11]

GLUT4 Translocation Assay in Adipocytes

This assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to stimuli like this compound.

Procedure:

  • Culture adipocytes (e.g., 3T3-L1 cells) and differentiate them.

  • Incubate the cells with this compound at various concentrations and for different durations.

  • Fractionate the cells to separate the plasma membrane from intracellular membrane fractions.

  • Perform Western blotting on the fractions using an anti-GLUT4 antibody to quantify the amount of GLUT4 in each fraction.

  • An increase in GLUT4 in the plasma membrane fraction indicates translocation.[12]

Glycogen Synthesis Assay in Muscle Cells

This assay quantifies the rate of glucose incorporation into glycogen.

Procedure:

  • Culture human skeletal muscle cells and allow them to differentiate into myotubes.[3][4]

  • Incubate the myotubes with this compound for a specified period (e.g., 4 hours).[3][4]

  • Add insulin for a shorter duration (e.g., 2 hours) to stimulate glycogen synthesis.[3][4]

  • Introduce [¹⁴C]-labeled glucose to the culture medium.

  • After incubation, lyse the cells and precipitate the glycogen.

  • Measure the amount of incorporated radioactivity in the glycogen precipitate using a scintillation counter to determine the rate of glycogen synthesis.[3][4]

Lipogenesis Assay in Adipocytes

This assay measures the conversion of glucose into lipids.

Procedure:

  • Isolate adipocytes from adipose tissue.

  • Incubate the adipocytes with [¹⁴C]-labeled glucose in the presence or absence of this compound.

  • After incubation, extract the total lipids from the cells.

  • Measure the radioactivity incorporated into the lipid fraction using a scintillation counter to quantify the rate of lipogenesis.[13]

Conclusion

This compound is a potent oral hypoglycemic agent with a dual mechanism of action that involves both pancreatic and extrapancreatic effects. Its primary action is to stimulate insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of the K-ATP channel. Additionally, it enhances insulin sensitivity in peripheral tissues, at least in part, by promoting GLUT4 translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to further understand the pharmacology of this compound and to develop novel therapies for type 2 diabetes mellitus.

References

The Synthesis and Characterization of Glimepiride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. This document details a common synthesis pathway, outlines key characterization methodologies with their experimental protocols, and presents relevant quantitative data in a structured format for ease of comparison.

This compound: An Overview

This compound is an oral hypoglycemic agent that effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1] Its mechanism of action also involves extra-pancreatic effects, such as increasing the sensitivity of peripheral tissues to insulin.[2] The synthesis of this compound involves a multi-step process, culminating in a product that requires rigorous characterization to ensure its purity, identity, and quality.

Synthesis of this compound

A prevalent and practical method for the synthesis of this compound is a multi-step process that avoids the use of hazardous reagents like phosgene.[3] A common synthetic route involves the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate, followed by chlorosulfonation, amination, and a final condensation step with trans-4-methylcyclohexyl isocyanate.[4][5]

Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of this compound:

  • Step 1: Synthesis of 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.

    • 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate.[5]

    • The reaction is typically carried out in a suitable solvent such as toluene and refluxed for several hours.[5]

    • The resulting product is precipitated, filtered, and washed.[5]

  • Step 2: Chlorosulfonation.

    • The product from Step 1 is subjected to chlorosulfonation using chlorosulfonic acid.[4][5]

    • This reaction is performed at a controlled temperature to yield the corresponding benzenesulfonyl chloride.[5]

  • Step 3: Ammonolysis.

    • The benzenesulfonyl chloride derivative is then reacted with concentrated ammonium hydroxide to form the sulfonamide.[5]

    • The reaction mixture is heated, and upon completion, the product is filtered and dried.[5]

  • Step 4: Condensation to form this compound.

    • The sulfonamide from Step 3 is condensed with trans-4-methylcyclohexyl isocyanate in a suitable solvent like acetone to yield this compound.[5]

    • One specific synthesis describes refluxing 80 g of the carbamate intermediate with 27.2 g of trans-4-methylcyclohexylamine and 11.5 g of 4-dimethylaminopyridine in 1.6 L of toluene.[6]

    • After the reaction is complete, the mixture is cooled to precipitate the this compound, which is then filtered, washed with toluene, and dried.[6] This particular method reported a yield of 95% with a purity of 99.5%.[6]

Synthesis_Pathway A 3-Ethyl-4-methyl-3-pyrrolin-2-one C 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl) -3-pyrrolin-1-carboxamide A->C B 2-Phenylethyl isocyanate B->C E Benzenesulfonyl chloride derivative C->E Chlorosulfonation D Chlorosulfonic acid D->E G Sulfonamide derivative E->G Ammonolysis F Ammonium hydroxide F->G I This compound G->I Condensation H trans-4-Methylcyclohexyl isocyanate H->I

Figure 1: this compound Synthesis Pathway.

Characterization of this compound

The characterization of synthesized this compound is crucial to confirm its identity, purity, and polymorphic form. Various analytical techniques are employed for this purpose.[7][8]

Physicochemical Properties
PropertyValueReference
Melting Point206-207 °C[6]
Molar Mass490.62 g/mol [4]
AppearanceCrystalline Powder[9]
Spectroscopic and Chromatographic Analysis
TechniqueKey Findings/ParametersReference
UV Spectroscopy λmax at 226.0 nm in methanol.[10]
Beer's law obeyed in the concentration range of 2-32 µg/mL.[10]
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C=O, and S=O functional groups.[9][11]
High-Performance Liquid Chromatography (HPLC) A common method for purity and assay determination.[7][8]
A reported method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) at a flow rate of 1 mL/min, with detection at 228 nm.[8]
Thin-Layer Chromatography (TLC) A simple method for identification and separation.
A reported system uses silica gel 60 F254 plates with a mobile phase of chloroform:methanol (9:1 v/v).
Differential Scanning Calorimetry (DSC) Used to determine the melting point and identify polymorphic forms.[9][12]
This compound Form I shows an endotherm at approximately 216 °C, while Form II is at 213 °C. A novel Form III has been reported with an endotherm at 276 °C.[9]
X-Ray Diffraction (XRD) Provides information on the crystalline structure and polymorphic form.[9][12]
Distinct 2θ peaks differentiate between polymorphic forms. For example, Form I has a marker peak at 2θ 6.40, Form II at 7.84, and a reported Form III at 6.7.[9]
Experimental Protocols for Characterization
  • UV Spectrophotometry: A stock solution of this compound (e.g., 100 µg/ml) is prepared in a suitable solvent like methanol or NaOH solution.[10][13] Serial dilutions are made to obtain concentrations within the Beer's law range (e.g., 5-25 µg/ml), and the absorbance is measured at the λmax (around 226-231 nm).[10][13]

  • HPLC: A standard solution of this compound is prepared in the mobile phase. The sample is injected into an HPLC system equipped with a C18 column and a UV detector. The retention time and peak area are compared with a reference standard to determine purity and concentration.

  • DSC: A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14] The heat flow is measured as a function of temperature to obtain the thermogram.

  • XRD: A powdered sample of this compound is uniformly spread on a sample holder and irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Analysis & Results Synthesized_this compound Synthesized this compound UV_Vis UV-Vis Spectroscopy Synthesized_this compound->UV_Vis IR IR Spectroscopy Synthesized_this compound->IR HPLC HPLC Synthesized_this compound->HPLC TLC TLC Synthesized_this compound->TLC DSC DSC Synthesized_this compound->DSC XRD XRD Synthesized_this compound->XRD Identity Identity Confirmation UV_Vis->Identity IR->Identity HPLC->Identity Purity Purity Assessment HPLC->Purity TLC->Purity DSC->Purity Polymorphism Polymorphic Form Identification DSC->Polymorphism XRD->Polymorphism Signaling_Pathway This compound This compound SUR1 SUR1 on KATP Channel This compound->SUR1 Binds to KATP_channel KATP Channel Closure SUR1->KATP_channel Leads to Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers

References

Glimepiride: A Comprehensive Technical Guide on its Pancreatic and Extrapancreatic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. However, a growing body of evidence highlights its significant extrapancreatic effects, which contribute to its overall glucose-lowering efficacy. This technical guide provides an in-depth exploration of the dual actions of this compound, detailing the molecular signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.

Pancreatic Effects of this compound: Stimulation of Insulin Secretion

This compound's principal pancreatic effect is the potentiation of glucose-stimulated insulin secretion from the β-cells of the islets of Langerhans.[1][2] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2] This binding event triggers the closure of the channel, leading to a decrease in potassium efflux and subsequent depolarization of the β-cell membrane. The membrane depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[2]

Pancreatic_Signaling cluster_beta_cell Pancreatic β-Cell This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Binds to SUR1 subunit SUR1 SUR1 Kir6_2 Kir6.2 Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Pancreatic β-Cell Insulin Secretion Pathway.

Quantitative Data: this compound's Potency on K-ATP Channels

The inhibitory concentration (IC50) of this compound on different K-ATP channel subtypes has been determined in various studies. This data highlights its high affinity for the pancreatic β-cell channel.

SulfonylureaK-ATP Channel SubtypeIC50 (nM)
This compound Kir6.2/SUR1 (β-cell)3.0[3][4]
Kir6.2/SUR2A (cardiac)5.4[3][4]
Kir6.2/SUR2B (smooth muscle)7.3[3][4]
Glibenclamide Kir6.2/SUR1 (β-cell)4.0[3]
Kir6.2/SUR2A (cardiac)27.0[3]

Extrapancreatic Effects of this compound: Enhancing Insulin Sensitivity

Beyond its effects on the pancreas, this compound exerts significant actions on peripheral tissues, primarily skeletal muscle and adipose tissue, to improve insulin sensitivity and glucose uptake.[5] These effects are often referred to as "insulin-mimetic" as they partially replicate the cellular actions of insulin.

Signaling Pathways of Extrapancreatic Effects

This compound's extrapancreatic actions are thought to be initiated by its interaction with lipid rafts in the plasma membrane of adipocytes and muscle cells.[6][7] This interaction is proposed to activate a glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC).[7] Activation of GPI-PLC leads to the redistribution of signaling molecules within the lipid rafts, including the non-receptor tyrosine kinases (NRTKs) pp59(Lyn) and pp125(Fak).[6] This cascade results in the tyrosine phosphorylation of Insulin Receptor Substrate-1 and -2 (IRS-1/2), key mediators in the insulin signaling pathway.[6] Downstream of IRS-1/2, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated.[4][8] Akt, also known as protein kinase B, plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of Glucose Transporter 4 (GLUT4) to the cell surface and the activation of glycogen synthase, leading to increased glucose uptake and glycogen synthesis.[9][10]

Extrapancreatic_Signaling cluster_peripheral_cell Peripheral Cell (Adipocyte/Myocyte) This compound This compound Lipid_Raft Lipid Raft This compound->Lipid_Raft Interacts GPI_PLC GPI-PLC Lipid_Raft->GPI_PLC Activates NRTK pp59(Lyn) pp125(Fak) GPI_PLC->NRTK Activates IRS IRS-1/2 NRTK->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Extrapancreatic Insulin-Mimetic Signaling Pathway.

Quantitative Data: Clinical Efficacy and Biomarker Modulation

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and modulating key biomarkers associated with insulin resistance.

Table 2.1: Comparative Efficacy of this compound and Glibenclamide on Glycemic Control

Study ParameterThis compound GroupGlibenclamide Groupp-valueReference
Change in HbA1c (%) -1.6-1.29< 0.05
Change in HbA1c (%) -1.5--[11]
Patients reaching HbA1c <7% 44.6%26.8%< 0.05[2]
Change in Fasting Blood Sugar (mg/dL) Greater reduction with Glibenclamide< 0.05
Change in Postprandial Blood Sugar (mg/dL) Greater reduction with this compound< 0.05

Table 2.2: Effect of this compound on Insulin Resistance and Adiponectin

ParameterBaselineAfter this compound Treatmentp-valueReference
HOMA-IR 4.11 ± 0.852.42 ± 0.91< 0.05[11]
HOMA-IR Decreased--[12]
Adiponectin (ng/mL) 23.9 ± 17.329.1 ± 12.20.087[3]
Adiponectin (ng/mL) Increased--[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the pancreatic and extrapancreatic effects of this compound.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets in vitro.

Materials:

  • Isolated pancreatic islets (from rodent or human donors)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • This compound stock solution (dissolved in DMSO)

  • 24-well culture plates

  • Insulin immunoassay kit (e.g., ELISA or RIA)

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into wells of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation: Remove the pre-incubation buffer and replace it with KRB containing either a basal (2.8 mM) or stimulatory (16.7 mM) glucose concentration, with or without varying concentrations of this compound. Incubate for 60 minutes at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Express insulin secretion as a fold-change over the basal glucose condition or as absolute insulin concentrations. Plot dose-response curves for this compound's effect on insulin secretion at both basal and stimulatory glucose concentrations.

In Vitro Glucose Uptake Assay in Adipocytes

Objective: To measure the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or other labeled glucose analog

  • This compound stock solution

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport, negative control)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Prior to the assay, serum-starve the adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound at various concentrations for 30-60 minutes at 37°C. Include wells with insulin as a positive control and cytochalasin B as a negative control.

  • Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well. Incubate for 5-10 minutes at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express glucose uptake as a percentage of the basal or insulin-stimulated control.

GLUT4 Translocation Assay in Skeletal Muscle Cells

Objective: To visualize and quantify the effect of this compound on the translocation of GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle cells.

Materials:

  • L6 myotubes or primary skeletal muscle cells

  • This compound stock solution

  • Insulin (positive control)

  • Subcellular fractionation buffers

  • Homogenizer and ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against GLUT4

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat L6 myotubes with this compound at the desired concentration and for the specified time. Include untreated and insulin-treated cells as controls.

  • Subcellular Fractionation:

    • Harvest the cells and homogenize them in a fractionation buffer.

    • Perform a series of differential centrifugation steps to separate the plasma membrane fraction from the intracellular membrane/microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the total membranes, and then a final ultracentrifugation step, often with a density gradient, to separate plasma membranes from intracellular membranes.

  • Western Blotting:

    • Determine the protein concentration of both the plasma membrane and intracellular membrane fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for GLUT4.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the GLUT4 protein using a chemiluminescence substrate and imaging system.

  • Data Analysis: Quantify the band intensity of GLUT4 in both the plasma membrane and intracellular membrane fractions. An increase in the GLUT4 signal in the plasma membrane fraction and a corresponding decrease in the intracellular fraction upon this compound treatment indicates GLUT4 translocation.

Conclusion

This compound's therapeutic efficacy in type 2 diabetes stems from a dual mechanism of action. Its well-established pancreatic effect of stimulating insulin secretion is complemented by significant extrapancreatic actions that enhance insulin sensitivity in peripheral tissues. The insulin-mimetic signaling pathway, involving lipid rafts and the PI3K/Akt cascade, provides a molecular basis for these extrapancreatic benefits. The quantitative data from clinical and preclinical studies underscore the importance of both pancreatic and extrapancreatic effects in the overall glucose-lowering profile of this compound. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel therapeutic agents for metabolic diseases. A thorough understanding of these multifaceted mechanisms is crucial for optimizing therapeutic strategies and advancing the field of diabetes research.

References

Glimepiride's Interaction with Sulfonylurea Receptors: A Deep Dive into Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of glimepiride to sulfonylurea receptors (SURs) and the subsequent molecular mechanisms that underpin its therapeutic effect in type 2 diabetes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways.

Executive Summary

This compound, a second-generation sulfonylurea, exerts its glucose-lowering effects primarily by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis. This guide presents a detailed examination of this compound's binding kinetics, its affinity for various SUR isoforms, and the experimental protocols used to elucidate these properties.

This compound Binding Affinity to Sulfonylurea Receptors

This compound demonstrates high affinity for the SUR1 subunit of the pancreatic KATP channel. However, its binding kinetics, characterized by a faster association and dissociation rate compared to other sulfonylureas like glibenclamide, may contribute to its distinct clinical profile, including a lower risk of prolonged hypoglycemia.[1] this compound also interacts with other SUR isoforms, SUR2A and SUR2B, found in cardiac and smooth muscle tissues, respectively, albeit with comparable high affinity in in-vitro studies.[2]

Quantitative Binding Data

The binding affinity of this compound to different SUR isoforms has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiological measurements. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters used to express this affinity.

ParameterSUR1 (Pancreatic β-cell)SUR2A (Cardiac Muscle)SUR2B (Smooth Muscle)Reference
IC50 3.0 nM5.4 nM7.3 nM[2]
Kd 2.5-3 fold lower affinity than glibenclamide--[1][3]
kon (Association Rate) 2.5-3 fold higher than glibenclamide--[1][3]
koff (Dissociation Rate) 8-9 fold higher than glibenclamide--[1][3]

Table 1: Summary of this compound Binding Affinity Data for Sulfonylurea Receptor Isoforms.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit of the KATP channel in pancreatic β-cells is the critical initiating step in a well-defined signaling pathway that culminates in the secretion of insulin.[4]

G This compound-Induced Insulin Secretion Pathway This compound This compound sur1 Sulfonylurea Receptor 1 (SUR1) This compound->sur1 Binds to katp ATP-Sensitive K+ Channel (KATP) sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin-Containing Vesicles ca_influx->insulin_vesicles Triggers fusion of exocytosis Exocytosis insulin_vesicles->exocytosis insulin Insulin Secretion exocytosis->insulin

This compound's mechanism of action on insulin secretion.

Experimental Protocols

The characterization of this compound's binding affinity and its effects on KATP channels relies on sophisticated in-vitro techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competitive Binding Assay

This assay determines the affinity of this compound for the sulfonylurea receptor by measuring its ability to compete with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) for binding to the receptor.

G Radioligand Binding Assay Workflow prep Prepare β-cell membranes (e.g., from RINm5F cells) incubate Incubate membranes with: - Fixed concentration of [3H]glibenclamide - Varying concentrations of unlabeled this compound prep->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze

Workflow for a radioligand competitive binding assay.

Detailed Methodology:

  • Membrane Preparation: Pancreatic β-cell membranes, often from insulinoma cell lines like RINm5F, are isolated through homogenization and differential centrifugation.[3]

  • Binding Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound. The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[5][6]

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled this compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of the activity of individual KATP channels in the cell membrane and how they are affected by this compound.

Detailed Methodology:

  • Cell Preparation: Pancreatic β-cells or cells heterologously expressing the KATP channel subunits (Kir6.2 and SUR1) are used.

  • Pipette and Bath Solutions: A glass micropipette with a very small tip opening is filled with a specific intracellular solution and brought into contact with the cell membrane to form a high-resistance seal. The cell is bathed in an extracellular solution.

  • Recording Configuration: The "inside-out" patch configuration is often used, where a small patch of the cell membrane is excised with the intracellular face exposed to the bath solution. This allows for the direct application of this compound and other test substances to the intracellular side of the channel.

  • Data Acquisition and Analysis: The current flowing through the KATP channels is recorded at a fixed membrane potential. The application of this compound to the bath solution will cause a concentration-dependent block of the KATP channel current. The degree of inhibition at various this compound concentrations is measured to determine the IC50 value.[2][7]

Conclusion

The binding of this compound to the sulfonylurea receptor is a highly specific and well-characterized interaction that forms the basis of its therapeutic efficacy. The quantitative data on its binding affinity, coupled with a detailed understanding of the downstream signaling pathway, provides a robust framework for the rational design and development of novel antidiabetic agents. The experimental protocols outlined in this guide serve as a foundation for further research into the molecular pharmacology of sulfonylureas and their receptors.

References

Preclinical Profile of Glimepiride: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of glimepiride in various animal models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological actions, efficacy, and underlying mechanisms of this third-generation sulfonylurea. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways modulated by this compound.

Core Pharmacodynamics: Pancreatic and Extrapancreatic Mechanisms

This compound exerts its glucose-lowering effects through a dual mechanism involving both pancreatic and extrapancreatic actions. This dual activity distinguishes it from older sulfonylureas and contributes to its efficacy and safety profile observed in preclinical models.

Pancreatic Action: Stimulation of Insulin Secretion

This compound's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][2] Notably, preclinical studies suggest that this compound has a lower binding affinity for the KATP channel compared to glibenclamide, which may contribute to a more physiological insulin release profile.[3]

Extrapancreatic Action: Enhanced Insulin Sensitivity

A significant body of preclinical evidence demonstrates that this compound also possesses pronounced extrapancreatic effects, primarily by enhancing insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[3][4] This is a key differentiator from first-generation sulfonylureas. A primary mechanism underlying this effect is the increased translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake.[5][6][7] This process is mediated, at least in part, through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][8]

Quantitative Efficacy in Animal Models of Diabetes

This compound has been extensively evaluated in a variety of animal models of diabetes, demonstrating significant efficacy in improving glycemic control and other metabolic parameters.

Effects on Glycemic Control

Preclinical studies consistently show that this compound effectively lowers blood glucose levels in diabetic animal models. The extent of this effect is dose-dependent.

Table 1: Effect of this compound on Blood Glucose and HbA1c in Diabetic Animal Models

Animal ModelInduction MethodThis compound DoseDuration of TreatmentFasting Blood Glucose ReductionHbA1c ReductionReference(s)
Wistar RatsAlloxan (120 mg/kg, i.p.)1 mg/kg/day, p.o.14 daysSignificant reduction from 19.45 ± 0.36 mmol/L to 14.73 ± 0.77 mmol/LSignificant reduction[9]
Wistar RatsStreptozotocin (STZ) (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.)Not specifiedNot specifiedSignificant (p<0.001)Significant (p<0.001)[10]
Zucker Diabetic Fatty (ZDF) RatsGeneticNot specifiedNot specifiedNo significant effectNo significant effect[11]
SUR1 -/- Rats with HFD/STZ-induced diabetesHigh-Fat Diet + STZ (27.5 mg/kg, i.p.)Not specified2 weeksSignificant reduction from 20.71 ± 1.58 mmol/L to 15.70 ± 1.27 mmol/LNot reported[12]

Note: Data are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to differences in experimental design.

Comparative Efficacy with Glibenclamide

Several preclinical studies have compared the efficacy of this compound with that of the second-generation sulfonylurea, glibenclamide. These studies often highlight this compound's potent glucose-lowering effect, which can be greater than that of glibenclamide despite a lower stimulation of insulin secretion.

Table 2: Comparative Effects of this compound and Glibenclamide on Metabolic Parameters in Animal Models

Animal ModelParameter MeasuredThis compound EffectGlibenclamide EffectKey FindingsReference(s)
Normal RatsMetabolic Clearance Rate (Euglycemic Clamp)Significantly higher than control (25.1 ± 2.1 vs. 18.3 ± 1.2 ml/kg/min)Not reportedThis compound enhances insulin action in peripheral tissues.[13]
STZ-Diabetic RatsMetabolic Clearance Rate (Euglycemic Clamp)Significantly higher than control and glibenclamide-treated groupsLower than this compound + insulin groupThis compound with insulin improves insulin resistance.[13]
Otsuka Long-Evans Tokushima Fatty (OLETF) RatsAdipose Tissue TNF-α mRNANo significant change vs. controlSignificantly increased vs. control and this compoundThis compound may have a more favorable effect on inflammation and insulin resistance in adipose tissue.[14]
Anesthetized RatsReperfusion-induced ArrhythmiasSignificantly decreased incidenceEffective only at a much higher doseThis compound is more potent in preventing reperfusion-induced arrhythmias.[15]
Effects on Lipid Profile

In addition to its effects on glycemic control, this compound has been shown to modulate lipid metabolism in diabetic animal models.

Table 3: Effect of this compound on Lipid Profile in Diabetic Rats

Animal ModelInduction MethodThis compound DoseDuration of TreatmentEffect on Total Cholesterol (TC)Effect on Triglycerides (TG)Effect on LDL-CEffect on HDL-CReference(s)
Wistar RatsAlloxan (120 mg/kg, i.p.)1 mg/kg/day, p.o.14 daysMinor, non-significant decreaseMinor, non-significant decreaseMinor, non-significant decreaseMinor, non-significant increase[9]
Wistar RatsSTZ (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.)Not specifiedNot specifiedSignificant decrease (p<0.05)Significant decrease (p<0.05)Significant decrease (p<0.001)No significant change[10]
Zucker Diabetic Fatty (ZDF) RatsGeneticNot specifiedNot specifiedSignificant decreaseNo significant effectNot reportedNot reported[11]

Key Signaling Pathways Modulated by this compound

The dual pancreatic and extrapancreatic actions of this compound are governed by distinct signaling pathways.

Pancreatic_Action_of_this compound This compound This compound SUR1 SUR1 Subunit (KATP Channel) This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.

Extrapancreatic_Action_of_this compound This compound This compound PI3K PI3K Activation This compound->PI3K Stimulates Cell_Membrane Akt Akt Phosphorylation PI3K->Akt GLUT4_Translocation GLUT4 Translocation to Membrane Akt->GLUT4_Translocation GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Extrapancreatic signaling of this compound enhancing glucose uptake.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this compound studies.

Induction of Diabetes Mellitus in Rodents

Streptozotocin (STZ)-Induced Diabetes in Rats:

  • Animal Model: Male Wistar rats (250-300g).[16]

  • Inducing Agent: Streptozotocin (STZ), freshly dissolved in 0.1 M cold citrate buffer (pH 4.5).

  • Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[16][17]

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[16]

  • Treatment Initiation: this compound or vehicle administration typically begins after the confirmation of diabetes.

Alloxan-Induced Diabetes in Mice:

  • Animal Model: Male Swiss albino mice.

  • Inducing Agent: Alloxan monohydrate, dissolved in normal saline.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose is monitored after 72 hours. Mice with fasting blood glucose levels above 200 mg/dL are selected for the study.

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Rats or mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).

  • This compound Administration: The test group receives an oral dose of this compound, while the control group receives the vehicle.

  • Glucose Challenge: After a specific period following drug administration (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard for assessing insulin sensitivity in vivo.

  • Surgical Preparation: Rats undergo surgery to place catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.

  • Experimental Setup: Conscious, unrestrained rats are used for the clamp study.

  • Infusions: A continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 4 mU/kg/min). A variable infusion of 20% glucose is also administered through the same catheter.

  • Blood Glucose Monitoring: Blood samples are taken from the arterial catheter every 5-10 minutes to monitor blood glucose levels.

  • Euglycemia Maintenance: The glucose infusion rate (GIR) is adjusted to maintain the blood glucose concentration at a constant basal level (euglycemia).

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is required to be infused to counteract the effects of the insulin infusion, signifying efficient glucose disposal by peripheral tissues.

Euglycemic_Clamp_Workflow Start Start Catheterization Catheterize Jugular Vein and Carotid Artery Start->Catheterization Recovery Animal Recovery Catheterization->Recovery Fasting Overnight Fasting Recovery->Fasting Clamp_Start Begin Clamp Fasting->Clamp_Start Insulin_Infusion Constant Insulin Infusion Clamp_Start->Insulin_Infusion Glucose_Infusion Variable Glucose Infusion Clamp_Start->Glucose_Infusion Blood_Sampling Arterial Blood Sampling (every 5-10 min) Clamp_Start->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Adjust_GIR Adjust Glucose Infusion Rate (GIR) Glucose_Measurement->Adjust_GIR Adjust_GIR->Glucose_Infusion Steady_State Achieve Steady State Adjust_GIR->Steady_State Steady_State->Blood_Sampling No Record_GIR Record GIR as measure of Insulin Sensitivity Steady_State->Record_GIR Yes End End Record_GIR->End

Caption: Workflow for the euglycemic-hyperinsulinemic clamp procedure in rats.

Conclusion

The preclinical data from a wide array of animal models robustly support the efficacy of this compound in the management of hyperglycemia. Its dual mechanism of action, combining insulin secretion with enhanced insulin sensitivity, provides a strong rationale for its clinical use. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the properties of this compound or to develop novel antidiabetic agents with similar multifaceted mechanisms of action. The consistent findings across different diabetic animal models underscore the translational potential of these preclinical observations. However, it is important to note that some studies in specific mouse strains have shown unexpected effects, such as impaired glucose tolerance, highlighting the importance of careful model selection and interpretation of results in preclinical research.[18][19]

References

The Immunomodulatory Landscape of Glimepiride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory activities of Glimepiride, a second-generation sulfonylurea primarily used in the management of type 2 diabetes. Beyond its well-established glucose-lowering effects, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the non-canonical effects of this compound and its potential therapeutic applications in inflammatory and autoimmune diseases.

Executive Summary

This compound exerts notable immunomodulatory effects by influencing key inflammatory pathways and cellular players. In vitro and in vivo studies have demonstrated its ability to suppress the activation of the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. This inhibition appears to be mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, leading to increased endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production. Furthermore, this compound has been shown to modulate the secretion of a range of pro- and anti-inflammatory cytokines from immune cells, particularly macrophages and monocytes. While direct evidence on its effect on the NLRP3 inflammasome is still emerging, studies on the closely related sulfonylurea, Glyburide, suggest a potential inhibitory role in this critical inflammatory signaling complex. This guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to provide a comprehensive resource for further research and development.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

Cell Type/ModelTreatmentConcentrationDurationMeasured ParameterResultCitation
Human Umbilical Vein Endothelial Cells (HUVEC)This compound + TNF-α100 µM30 minNuclear p65 (NF-κB)Dose-dependent inhibition of TNF-α-induced increase[1][2]
Human Peripheral Blood Mononuclear Cells (PBMC)This compound + TNF-α120 µM (half-maximal)-NF-κB activationDose-dependent reduction[3]
RAW 264 MacrophagesThis compound + LPS, Aβ42, αSN, or PrP82-1465 µM1 hour pre-treatmentTNF, IL-1, IL-6 secretionSignificant reduction[4][5]
Primary Microglial CellsThis compound + PrP82-146 or Aβ1–425 µM1 hour pre-treatmentTNF secretionSignificant reduction[4]

Table 2: Effect of this compound on Anti-inflammatory and Other Modulatory Molecules

Cell Type/ModelTreatmentConcentrationDurationMeasured ParameterResultCitation
Human Umbilical Vein Endothelial Cells (HUVEC)This compound10 µM15 mineNOS activity (citrulline production)Significant increase[2][6]
Human Coronary Artery Endothelial Cells (HCAEC)This compound0.1-10 µM-Nitric Oxide (NO) production1.8-fold increase[7]
RAW 264 and Microglial CellsThis compound5 µM-CD14 releaseIncreased shedding[4][5]

Signaling Pathways Modulated by this compound

Inhibition of NF-κB Activation via the PI3K-Akt-eNOS Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway in endothelial cells. This effect is mediated through the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The subsequent increase in nitric oxide (NO) production is believed to play a crucial role in inhibiting the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO produces IKK IKK Complex NO->IKK inhibits IkB IκB IKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB sequesters NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds ProInflam Pro-inflammatory Gene Transcription DNA->ProInflam induces G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive activates Glyburide Glyburide (this compound?) Glyburide->NLRP3_inactive inhibits activation NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active oligomerizes ASC ASC NLRP3_active->ASC recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits & activates Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b cleaves IL1b IL-1β pro_IL1b->IL1b IL1b->PAMPs_DAMPs secreted

References

Glimepiride's Dual Action: A Technical Guide on Insulin Secretion and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its potent stimulation of insulin secretion from pancreatic β-cells.[1][2][3][4] However, extensive research has revealed significant extrapancreatic effects, notably the enhancement of insulin sensitivity in peripheral tissues.[1][2][5][6][7] This technical guide provides an in-depth examination of the dual molecular mechanisms of this compound. It synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing its action, and utilizes visualizations to elucidate the complex signaling pathways and workflows involved.

Core Mechanism: Stimulation of Insulin Secretion

This compound's primary mode of action is to act as an insulin secretagogue, directly stimulating the release of insulin from pancreatic β-cells.[3][4] This process is contingent on the presence of functional β-cells.[8]

Signaling Pathway

The mechanism is initiated by this compound's interaction with the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.

  • Binding to SUR1: this compound binds with high affinity to a specific 65-kDa protein site on the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[1][5] This binding is characterized by a rapid association and dissociation rate compared to older sulfonylureas like glibenclamide.[5]

  • K-ATP Channel Closure: This binding event induces the closure of the K-ATP channel, which is composed of SUR1 and Kir6.2 subunits.[2][8]

  • Membrane Depolarization: The closure prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.[2][5]

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels.[2][8] This allows for an influx of extracellular calcium (Ca2+) into the cell.[2]

  • Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[2]

G cluster_extracellular Extracellular Space cluster_membrane β-cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds & Inhibits Ca_out Ca2+ VGCC Voltage-Gated Ca2+ Channel K_ion K+ KATP_Channel->K_ion Blocks K+ Efflux Ca_in Increased Intracellular Ca2+ VGCC->Ca_in Ca2+ Influx Depolarization Membrane Depolarization Depolarization->VGCC Activates Insulin_Granules Insulin Granules Ca_in->Insulin_Granules Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis

Caption: Signaling pathway of this compound-induced insulin secretion from pancreatic β-cells.

Quantitative Data on Insulin Secretion

Studies have consistently demonstrated this compound's ability to augment both phases of insulin secretion.

StudyModel SystemTreatment DetailsKey OutcomeResult
Korytkowski et al. (2002)11 obese subjects with Type 2 DiabetesThis compound therapyFirst-phase incremental insulin response▲ 68% increase (19 ± 8 vs. 32 ± 11 pmol/l)[9][10]
Korytkowski et al. (2002)11 obese subjects with Type 2 DiabetesThis compound therapySecond-phase incremental insulin response▲ 50% increase (48 ± 23 vs. 72 ± 32 pmol/l)[9][10]
Clark & Matthews (1996)Patients with NIDDM5 mg this compound for 1 weekBasal C-peptide concentration▲ 16% increase (0.68 to 0.79 nmol/l)[11]
Clark & Matthews (1996)Patients with NIDDM5 mg this compound for 1 weekStimulated C-peptide (hyperglycemic clamp)▲ 25% increase (1.11 to 1.39 nmol/l)[11]
Experimental Protocol: Static Insulin Secretion from Isolated Islets

This protocol details a standard in vitro method to assess the direct effect of compounds like this compound on pancreatic islet function.[12]

Objective: To measure insulin secretion from isolated rodent or human pancreatic islets in response to glucose and this compound under static incubation conditions.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulation).[12]

  • Collagenase P solution for islet isolation.[13]

  • This compound stock solution (dissolved in DMSO).

  • Acid-alcohol solution for insulin extraction.

  • 24-well culture plates.

  • Insulin immunoassay kit (e.g., RIA or ELISA).

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a donor (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient purification.[13][14]

  • Islet Culture & Picking: Islets are cultured overnight. Prior to the assay, batches of size-matched islets (e.g., 10 islets per replicate) are hand-picked into prepared plates.[12]

  • Pre-incubation: Islets are pre-incubated in KRB with low (2.8 mM) glucose for two consecutive periods (e.g., 20-30 minutes each) to establish a basal secretion rate.[12]

  • Static Incubation: The pre-incubation buffer is removed, and islets are incubated for 1 hour in experimental KRB solutions:

    • Basal control (e.g., 2.8 mM glucose).

    • Stimulatory control (e.g., 16.7 mM glucose).

    • Experimental condition (e.g., 16.7 mM glucose + desired concentration of this compound).

  • Supernatant Collection: After 1 hour, the supernatant from each well is collected to measure secreted insulin.

  • Insulin Content Extraction: Intracellular insulin is extracted from the islets using an acid-alcohol solution to allow for normalization of secretion data.

  • Quantification: Insulin concentrations in the supernatant and islet extracts are measured using an appropriate immunoassay. Results are often expressed as a percentage of total insulin content or as an insulinogenic index.[7]

G cluster_prep Islet Preparation cluster_assay Secretion Assay cluster_analysis Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture & Islet Picking Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Basal Glucose) Islet_Culture->Pre_incubation Static_incubation Static Incubation (1 hr) (Basal/Stimulated +/- this compound) Pre_incubation->Static_incubation Collection Collect Supernatant & Extract Islets Static_incubation->Collection Immunoassay Insulin Immunoassay (Supernatant & Lysate) Collection->Immunoassay Data_Analysis Data Analysis (Normalize Secretion to Content) Immunoassay->Data_Analysis

Caption: Experimental workflow for a static insulin secretion assay with isolated islets.

Extrapancreatic Action: Enhancement of Insulin Sensitivity

This compound possesses significant extrapancreatic effects, primarily by improving insulin sensitivity in peripheral tissues such as muscle and adipose tissue.[1][4][5] This dual action distinguishes it from other sulfonylureas and contributes to its robust glycemic control.[5]

Signaling Pathway

The insulin-sensitizing effects of this compound are multifaceted and not fully elucidated, but key proposed mechanisms include:

  • GLUT4 Translocation: this compound stimulates the translocation of glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane in muscle and fat cells.[1][5][7][15] This action, which enhances glucose uptake, appears to occur via a mechanism distinct from the insulin signaling pathway, potentially involving a glycosyl-phosphatidylinositol (GPI)-specific phospholipase.[16]

  • Increased Adiponectin: Clinical studies show that this compound treatment increases circulating levels of adiponectin, an adipokine known to improve insulin sensitivity.[17][18][19][20][21] This effect is particularly noted in patients with low baseline adiponectin levels.[17]

  • Anti-Inflammatory Effects: this compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, which are linked to insulin resistance.[21][22]

G cluster_cell Muscle / Adipose Cell cluster_systemic Systemic Effects This compound This compound GLUT4_Vesicles Intracellular GLUT4 Vesicles This compound->GLUT4_Vesicles Promotes Translocation Adiponectin ▲ Adiponectin Secretion This compound->Adiponectin Inflammation ▼ Inflammatory Cytokines (TNF-α) This compound->Inflammation GLUT4_Membrane GLUT4 at Plasma Membrane GLUT4_Vesicles->GLUT4_Membrane Glucose_Upanal Increased Glucose Uptake GLUT4_Membrane->Glucose_Upanal Insulin_Sensitivity Improved Systemic Insulin Sensitivity Glucose_Upanal->Insulin_Sensitivity Adiponectin->Insulin_Sensitivity Inflammation->Insulin_Sensitivity

Caption: Proposed extrapancreatic mechanisms of this compound on insulin sensitivity.

Quantitative Data on Insulin Sensitivity

In vivo and in vitro studies have quantified this compound's impact on insulin sensitivity.

StudyModel SystemTreatment DetailsKey OutcomeResult
van der Wal et al. (2002)Insulin-resistant human subjectsAcute this compound infusionGlucose infusion rate (Euglycemic clamp)▲ 32% increase at low insulin dose (12.2 to 16.1 µmol·kg⁻¹·min⁻¹)[23]
Tsunekawa et al. (2003)Elderly Type 2 Diabetic subjects12 weeks of this compound treatmentMetabolic Clearance Rate of Glucose (MCR-g)▲ 46% increase (3.92 to 5.73 mg·kg⁻¹·min⁻¹)[20]
Tsunekawa et al. (2003)Elderly Type 2 Diabetic subjects8 weeks of this compound treatmentPlasma Adiponectin▲ 54% increase (6.61 to 10.2 µg/ml)[20]
Jacob et al. (2002)Cultured human skeletal muscle cells4h incubation with 0.1 µmol/l this compoundInsulin-stimulated glycogen synthesis▲ ~40% increase[24]
Müller & Geisen (1995)Insulin-resistant rat adipocytesIn vitro incubationGLUT4 TranslocationStimulated translocation to the plasma membrane[15][25]
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing whole-body insulin sensitivity in vivo.[26][27]

Objective: To quantify tissue sensitivity to insulin by measuring the amount of glucose required to maintain normal blood glucose levels in the presence of high insulin levels.

Materials:

  • Subject (human or animal model, e.g., rat) with vascular catheters inserted for infusion and sampling.[28]

  • Infusion pumps.

  • Human insulin solution.

  • Dextrose solution (e.g., 20%).

  • Blood glucose analyzer.

  • (Optional for mechanism studies) Somatostatin (e.g., octreotide) to suppress endogenous insulin secretion.[23][26]

Methodology:

  • Preparation: The subject is fasted overnight. In animal models, catheters are surgically placed in vessels like the jugular vein and carotid artery.[28]

  • Primed-Continuous Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or pharmacological level (e.g., 100 µU/ml).[27] This suppresses endogenous glucose production by the liver.

  • Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of dextrose is administered to "clamp" the blood glucose at a normal, euglycemic level (e.g., ~5.5 mmol/L).[29]

  • Steady State: The procedure continues until a steady state is reached, where the glucose infusion rate (GIR) is stable for at least 30 minutes.

  • Data Analysis: The steady-state GIR (often expressed in mg/kg/min) serves as the primary measure of insulin sensitivity. A higher GIR indicates that the body's tissues are more sensitive to insulin, as they require more glucose to be infused to prevent hypoglycemia.

  • Application to this compound: To test the drug's effect, clamps can be performed before and after a chronic treatment period with this compound. To assess acute, insulin-independent effects, this compound can be infused during the clamp while endogenous insulin is suppressed with octreotide.[23]

G cluster_setup Setup cluster_clamp Clamp Procedure cluster_output Output Subject_Prep Fasted Subject (Catheters Inserted) Insulin_Infusion Start Constant High-Dose Insulin Infusion Subject_Prep->Insulin_Infusion Glucose_Infusion Start Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Blood_Sampling Monitor Blood Glucose (Every 5-10 min) Blood_Sampling->Glucose_Infusion Maintain Euglycemia Steady_State Achieve Steady State? (Stable GIR) Blood_Sampling->Steady_State Glucose_Infusion->Blood_Sampling Adjust Rate Steady_State->Blood_Sampling No Record_GIR Record Glucose Infusion Rate (GIR) = Measure of Insulin Sensitivity Steady_State->Record_GIR Yes

Caption: Workflow for the hyperinsulinemic-euglycemic clamp technique.

Conclusion

This compound exerts its potent antihyperglycemic effect through a sophisticated dual mechanism. It robustly stimulates insulin secretion via the well-defined K-ATP channel pathway in pancreatic β-cells and simultaneously enhances peripheral insulin sensitivity through extrapancreatic actions, including the promotion of GLUT4 translocation and modulation of adipokine secretion. This combination of effects allows for effective glycemic control, often with a lower risk of hypoglycemia compared to older sulfonylureas.[1] The experimental frameworks and quantitative data presented in this guide provide a comprehensive technical resource for the continued investigation and development of novel therapeutics for metabolic diseases.

References

The Dual Regulatory Role of Glimepiride in Cellular Metabolism: A Technical Guide to its Insulin-Mimetic Effects on Lipogenesis and Glycogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the extrapancreatic, insulin-mimetic functions of the second-generation sulfonylurea, glimepiride. Primarily intended for researchers, scientists, and professionals in drug development, this document elucidates the molecular mechanisms by which this compound stimulates lipogenesis and glycogenesis, offering a comprehensive overview of the relevant signaling pathways, quantitative effects, and detailed experimental methodologies.

Executive Summary

This compound, a widely prescribed therapeutic agent for type 2 diabetes mellitus, is primarily known for its insulin secretagogue activity. However, a significant body of evidence demonstrates its direct, extrapancreatic effects on peripheral tissues, such as adipose and muscle cells.[1] These insulin-like actions contribute to its glucose-lowering efficacy by promoting the storage of glucose as glycogen (glycogenesis) and its conversion into lipids (lipogenesis).[2][3] This guide details the underlying signaling cascades, presents quantitative data on its potency, and provides standardized protocols for investigating these metabolic effects.

Mechanism of Action: Beyond Pancreatic β-Cells

While this compound's canonical mechanism involves binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells to stimulate insulin release, its extrapancreatic effects are initiated through a distinct, insulin-independent pathway that converges with the canonical insulin signaling cascade.[1][4]

In peripheral tissues like adipocytes and skeletal muscle, this compound interacts with lipid rafts—specifically, detergent-insoluble glycolipid-enriched domains (DIGs)—at the plasma membrane.[5][6] This interaction activates a glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC).[3] The activation of GPI-PLC is believed to trigger the release and activation of non-receptor tyrosine kinases (NRTKs), such as pp59Lyn, from their inhibitory association with caveolin within the lipid rafts.[5][7]

These activated NRTKs then phosphorylate key downstream targets, including Insulin Receptor Substrate (IRS) proteins (IRS-1/2).[5] This phosphorylation event serves as a crucial point of positive cross-talk, effectively bypassing the insulin receptor and directly engaging the core machinery of the insulin signaling pathway. The subsequent activation of Phosphatidylinositol 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as Protein Kinase B) orchestrates the major metabolic outcomes of this compound's action.[8][9]

Signaling Pathway Diagram

The following diagram illustrates the proposed insulin-mimetic signaling pathway of this compound in peripheral tissues.

Glimepiride_Signaling This compound Insulin-Mimetic Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_glycogenesis Glycogenesis cluster_lipogenesis Lipogenesis cluster_glut4 Glucose Uptake glim This compound raft Lipid Raft (DIGs) / GPI-PLC glim->raft Activates nrtk_a Active NRTK raft->nrtk_a Activates nrtk_i Inactive NRTK (e.g., pp59Lyn) irs IRS-1/2 nrtk_a->irs Phosphorylates (Tyr) pi3k PI3K irs->pi3k Activates akt Akt (PKB) pi3k->akt Activates gsk3 GSK3 akt->gsk3 Inhibits srebp1c SREBP-1c akt->srebp1c Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes gs Glycogen Synthase (Active) gsk3->gs Inhibits (Inactive) glycogen Glycogen Synthesis gs->glycogen Catalyzes lipogenic_enzymes Lipogenic Enzymes (ACC, FAS) srebp1c->lipogenic_enzymes Upregulates lipogenesis Lipid Synthesis lipogenic_enzymes->lipogenesis Catalyzes glut4_translocation GLUT4 Translocation glut4_vesicle->glut4_translocation Fusion with Plasma Membrane

Caption: this compound's insulin-mimetic signaling cascade.

Stimulation of Glycogenesis

This compound promotes the synthesis of glycogen in both liver and skeletal muscle.[9] The activation of Akt leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 (GSK3). With GSK3 inhibited, Glycogen Synthase (GS), the rate-limiting enzyme in glycogenesis, remains in its active, dephosphorylated state, thereby driving the conversion of glucose into glycogen.[9] Studies in cultured human skeletal muscle cells have shown that this compound causes a dose-dependent increase in insulin-stimulated glycogen synthesis.

Quantitative Data: Glycogenesis
Cell/Tissue TypeThis compound ConcentrationEffectReference
Cultured Human Myotubes1 µmol/L~40% increase in insulin-stimulated glycogen synthesis
Rat DiaphragmLow µM rangeStimulation up to 55% of maximum insulin effect
HepG2 Cells (with insulin)Not specified30-40% enhancement of glycogen production[8][10]
SUR1-/- Rat LiverNot specifiedIncreased hepatic glycogen synthesis and Akt activation[9]

Stimulation of Lipogenesis

In adipocytes, this compound enhances lipogenesis through two primary mechanisms mediated by Akt activation. First, it promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.[3][4][11] This increases the uptake of glucose, the primary substrate for lipid synthesis. Second, Akt activation can lead to the upregulation of key lipogenic transcription factors, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn increases the expression of enzymes critical for fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). In vitro studies have demonstrated that this compound is approximately twice as potent as glibenclamide in stimulating lipogenesis.[2]

Quantitative Data: Lipogenesis and Glucose Uptake
Cell/Tissue TypeThis compound ConcentrationEffectReference
3T3 AdipocytesLow µM range (ED50 2-3 fold lower than glibenclamide)Stimulation up to 40% of maximum insulin effect on lipogenesis[12]
3T3 AdipocytesLow µM rangeStimulation up to 35% of maximum insulin effect on glucose transport
Insulin-Resistant Rat Adipocytes10 µM~70% reduction in GLUT4 phosphorylation (correlates with activation)[11]
SUR1-/- Rat Adipose TissueNot specifiedIncreased total and membrane GLUT4 levels[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to assess the effects of this compound on glycogenesis and lipogenesis.

Protocol 1: Quantification of Lipid Accumulation (Oil Red O Staining)

This protocol is designed to quantify changes in intracellular lipid content in adipocytes (e.g., 3T3-L1 cells) following treatment with this compound.

Materials:

  • 3T3-L1 adipocytes cultured in 24-well plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (Fixation Solution)

  • 60% Isopropanol

  • Oil Red O Staining Solution (0.2-0.3% Oil Red O in 60% isopropanol, filtered)

  • 100% Isopropanol (for elution)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes. Treat differentiated adipocytes with desired concentrations of this compound (or vehicle control) for the specified duration (e.g., 24-48 hours).

  • Fixation: Gently aspirate the culture medium. Wash cells twice with PBS. Add 500 µL of 10% Formalin to each well and incubate for 30-60 minutes at room temperature.[6]

  • Washing and Dehydration: Discard the formalin and wash cells twice with deionized water. Add 500 µL of 60% isopropanol to each well and incubate for 5 minutes.

  • Staining: Aspirate the isopropanol. Add sufficient Oil Red O working solution to completely cover the cell monolayer (approx. 500 µL). Incubate for 10-20 minutes at room temperature.

  • Final Washing: Discard the staining solution. Wash the cells 3-5 times with deionized water until the excess stain is removed.

  • Quantification:

    • Visually inspect and photograph wells under a microscope. Lipid droplets will appear as red globules.

    • For quantification, completely remove all water. Add 250 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[5][6]

    • Incubate for 10 minutes with gentle agitation.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[5]

Protocol 2: Measurement of Glucose Uptake (2-Deoxyglucose Assay)

This non-radioactive, colorimetric assay measures the uptake of 2-deoxyglucose (2-DG), a glucose analog, in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Serum-free culture medium

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxyglucose (2-DG) solution

  • Insulin, this compound, and/or other test compounds

  • Acidic Lysis Buffer

  • Neutralization Buffer

  • Colorimetric Detection Reagent Kit (containing enzymes for a coupled reaction that produces a colored product)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Plate and differentiate 3T3-L1 cells in a 96-well plate.

  • Serum Starvation: Aspirate the growth medium and incubate the cells in serum-free medium for 6-12 hours to reduce basal glucose uptake.[2]

  • Stimulation: Wash cells with KRPH buffer. Add KRPH buffer containing the desired concentrations of this compound, insulin (positive control), or vehicle. Incubate at 37°C for 30 minutes.

  • Glucose Uptake: Add 10 µL of 2-DG solution to each well and incubate at 37°C for 20-40 minutes.[2]

  • Washing: Stop the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold KRPH buffer.[2]

  • Cell Lysis: Add 25 µL of Acidic Lysis Buffer to each well and incubate at 37°C for 20 minutes.[2]

  • Neutralization: Add 25 µL of Neutralization Buffer and mix thoroughly.[2]

  • Detection: Add 50 µL of the 2-DG Uptake Assay Working Solution (prepared according to the manufacturer's instructions) to each well. Incubate at room temperature for 30-120 minutes, protected from light.

  • Measurement: Read the absorbance at 570-610 nm. The absorbance is proportional to the amount of 2-DG taken up by the cells.

Protocol 3: Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (at Ser473) as a marker for the activation of the PI3K/Akt signaling pathway.

Materials:

  • Cultured cells (e.g., myotubes, adipocytes)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or controls. Wash twice with ice-cold PBS. Lyse cells on ice with RIPA buffer containing inhibitors. Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[3]

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash again three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[13]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the metabolic effects of this compound in a cell-based model.

Experimental_Workflow Workflow for Cell-Based Metabolic Assays cluster_assays 4. Endpoint Assays A 1. Cell Culture (e.g., 3T3-L1, HepG2) B 2. Differentiation (for Adipocytes/Myotubes) A->B C 3. Treatment (this compound, Controls) B->C D1 Lipogenesis Assay (Oil Red O Staining) C->D1 D2 Glycogenesis Assay (Glycogen Content) C->D2 D3 Signaling Assay (Western Blot for p-Akt) C->D3 D4 Glucose Uptake Assay (2-DG Uptake) C->D4 E 5. Data Acquisition (Spectrophotometry, Imaging) D1->E D2->E D3->E D4->E F 6. Data Analysis & Interpretation E->F

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

This compound possesses significant insulin-mimetic properties that directly stimulate glucose uptake, glycogenesis, and lipogenesis in peripheral tissues. These extrapancreatic effects are mediated by a unique signaling pathway that bypasses the insulin receptor but converges on the PI3K/Akt axis, contributing to its overall antihyperglycemic action. The data and protocols presented in this guide provide a robust framework for researchers to further explore these mechanisms. Future investigations could focus on elucidating the precise molecular interactions within the lipid raft domains and identifying other potential downstream targets of this signaling cascade, which may open new avenues for the development of more targeted insulin-sensitizing therapies.

References

Investigating the Cardiovascular Effects of Glimepiride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of Glimepiride, drawing from key preclinical and clinical studies. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying mechanisms and clinical implications of this compound's cardiovascular profile. The guide summarizes quantitative data, outlines experimental protocols, and visualizes complex signaling pathways and workflows.

Introduction: this compound and the Cardiovascular System

This compound is a second-generation sulfonylurea widely used for the treatment of type 2 diabetes mellitus.[1] Beyond its glucose-lowering effects through the stimulation of insulin secretion from pancreatic β-cells, there has been considerable investigation into its cardiovascular properties.[1] Concerns have historically been raised about the cardiovascular safety of older sulfonylureas, which were suggested to potentially interfere with the protective mechanisms of ischemic preconditioning by blocking cardiac ATP-sensitive potassium (K-ATP) channels.[2][3] However, a growing body of evidence suggests that this compound possesses a distinct cardiovascular profile compared to its predecessors, with several large-scale clinical trials and mechanistic studies providing insights into its safety and potential benefits.

Clinical Evidence: Cardiovascular Outcome Trials

Large, well-designed clinical trials are crucial for establishing the cardiovascular safety of anti-diabetic medications. The CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus this compound in Patients With Type 2 Diabetes) and CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin in Patients With Type 2 Diabetes) trials have provided significant data regarding this compound's cardiovascular safety.[3][4][5][6]

The CAROLINA Trial

The CAROLINA trial was a head-to-head comparison of the cardiovascular outcomes of linagliptin versus this compound in patients with type 2 diabetes and high cardiovascular risk.[3][5]

Table 1: Key Cardiovascular Outcomes from the CAROLINA Trial [3]

OutcomeLinagliptin GroupThis compound GroupHazard Ratio (95% CI)P-value for Non-inferiority
Primary Composite Outcome (Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke)11.8%12.0%0.98 (0.84, 1.14)<0.0001
All-cause Mortality 7.6%8.5%0.91 (0.78, 1.06)-
Hospitalization for Heart Failure 2.5%2.5%Not statistically different-
Indirect Comparison from CAROLINA and CARMELINA

An indirect treatment comparison using data from both the CAROLINA and CARMELINA trials was performed to assess the cardiovascular risk of this compound relative to placebo.[4][6]

Table 2: Indirect Comparison of this compound vs. Placebo for Major Adverse Cardiovascular Events (MACE) [4][6]

OutcomeHazard Ratio (95% CI)
3-point MACE (Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke)1.04 (0.850, 1.274)
All-cause Mortality 1.08 (0.880, 1.317)
Cardiovascular Death 0.96 (0.732, 1.259)
Non-Cardiovascular Death 1.24 (0.893, 1.733)

These findings suggest that this compound does not increase the risk of major adverse cardiovascular events compared to either linagliptin or placebo, establishing its cardiovascular safety in a high-risk population.[3][4][6]

Preclinical Evidence: Ischemic Preconditioning and Cardioprotection

Ischemic preconditioning (IPC) is a powerful endogenous mechanism that protects the heart from prolonged ischemic insults. A key concern with older sulfonylureas, such as glibenclamide, was their potential to abolish this protective effect by inhibiting mitochondrial K-ATP channels.[2] Studies have shown that this compound has a different interaction with these channels, preserving the benefits of IPC.[2][7]

Experimental Protocol: Langendorff-Perfused Rat Heart Model

A frequently used model to study the effects of drugs on ischemic preconditioning is the ex vivo Langendorff-perfused heart preparation.

Experimental Workflow: Ischemic Preconditioning in Langendorff-Perfused Rat Hearts

G cluster_0 Heart Preparation cluster_1 Treatment Groups cluster_2 Ischemia-Reperfusion Injury Protocol cluster_3 Outcome Measurement A Rat Heart Isolation B Langendorff Perfusion Setup A->B C Control D Ischemic Preconditioning (IP) E Drug + IP (e.g., this compound or Glibenclamide) F Drug Alone G Regional Ischemia (e.g., 35 min) C->G D->G E->G F->G H Reperfusion (e.g., 120 min) G->H I Infarct Size Measurement (TTC Staining) H->I

Caption: Workflow of an ex vivo study on ischemic preconditioning.

Detailed Methodology: As described in studies investigating the effects of sulfonylureas on IPC[2][8]:

  • Animal Model: Male Wistar rats are commonly used.

  • Heart Isolation and Perfusion: Hearts are rapidly excised and mounted on a Langendorff apparatus. They are retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant pressure.

  • Ischemic Preconditioning Protocol: IPC is typically induced by one or more cycles of brief global ischemia (e.g., 5 minutes) followed by a short period of reperfusion (e.g., 10 minutes) before the sustained ischemic insult.[9][10]

  • Drug Administration: this compound or other compounds are infused into the perfusion buffer before the IPC protocol and sustained ischemia.

  • Sustained Ischemia and Reperfusion: A major coronary artery is occluded for a prolonged period (e.g., 35 minutes) to induce myocardial infarction, followed by a reperfusion period (e.g., 120 minutes).[2][8]

  • Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[10]

Quantitative Data on Infarct Size

Studies consistently demonstrate that while glibenclamide abolishes the protective effect of IPC, this compound does not.[2][7]

Table 3: Effect of this compound and Glibenclamide on Infarct Size with Ischemic Preconditioning [2]

Treatment GroupInfarct Size (% of Risk Zone)
Control43.7 ± 3.0
Ischemic Preconditioning (IP)18.6 ± 1.5
This compound + IP18.5 ± 2.7
Glibenclamide + IP36.3 ± 4.0
This compound Alone41.4 ± 4.7
Glibenclamide Alone44.7 ± 5.0

These data indicate that this compound, unlike Glibenclamide, does not interfere with the cardioprotective effects of ischemic preconditioning.[2]

Molecular Mechanisms of Action

The differential cardiovascular effects of this compound compared to other sulfonylureas can be attributed to its distinct interactions with K-ATP channels and other signaling pathways.

Interaction with K-ATP Channels

K-ATP channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. Different SUR isoforms are expressed in various tissues: SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in smooth muscle.[11][12]

Signaling Pathway: this compound's Interaction with K-ATP Channel Subunits

G cluster_0 This compound cluster_1 K-ATP Channel Subunits cluster_2 Cellular Effects This compound This compound SUR1 SUR1 (Pancreas) This compound->SUR1 High Affinity Blockade SUR2A SUR2A (Cardiac Muscle) This compound->SUR2A High Affinity Blockade SUR2B SUR2B (Smooth Muscle) This compound->SUR2B High Affinity Blockade Kir6_2 Kir6.2 (Pore-forming) This compound->Kir6_2 Low Affinity Blockade Insulin_Secretion Insulin Secretion SUR1->Insulin_Secretion Cardioprotection_Preserved Cardioprotection Preserved SUR2A->Cardioprotection_Preserved Vasodilation_Potential Vasodilation Potential SUR2B->Vasodilation_Potential G This compound This compound PI3K PI3K This compound->PI3K Activates sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Akt Akt PI3K->Akt Activates Cardioprotection Cardioprotection (e.g., facilitated IPC) Akt->Cardioprotection EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades EETs->Cardioprotection

References

Glimepiride-Mediated GLUT4 Translocation in Adipose and Skeletal Muscle Tissue: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the second-generation sulfonylurea, glimepiride, impacts the translocation of the glucose transporter type 4 (GLUT4) in insulin-sensitive tissues—specifically adipose and skeletal muscle. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating these phenomena.

Introduction: Extrapancreatic Action of this compound

This compound is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism involves stimulating insulin secretion from pancreatic β-cells, a significant body of evidence points to crucial extrapancreatic effects .[1][2][3] These actions contribute to its glucose-lowering efficacy by enhancing glucose utilization in peripheral tissues. A key component of this peripheral action is the promotion of GLUT4 translocation from intracellular storage vesicles to the plasma membrane in adipocytes and myocytes.[2] This process increases the capacity of these cells to uptake glucose from circulation, a critical step in maintaining glucose homeostasis.

Notably, this compound has been shown to stimulate glucose transport and GLUT4 translocation even in models of insulin resistance, suggesting it acts at a point downstream of the primary defect in the insulin signaling cascade.[4] This guide elucidates the molecular underpinnings of this important therapeutic effect.

Signaling Pathways of GLUT4 Translocation

Insulin-stimulated GLUT4 translocation is a complex process orchestrated by a sophisticated signaling network. This compound appears to engage with components of this network, primarily through an insulin-independent activation of downstream effectors. Two principal pathways are recognized for their role in GLUT4 trafficking.

The PI3K/Akt-Dependent Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the canonical and primary route for insulin-induced GLUT4 translocation. Evidence strongly indicates that this compound's extrapancreatic effects are mediated through the activation of this cascade.[5] Studies in SUR1-deficient rats suggest that this compound can increase GLUT4 levels in muscle and fat through an insulin receptor-independent activation of Insulin Receptor Substrate-1 (IRS-1) and Akt.[3]

The sequence of events is as follows:

  • IRS-1/2 Phosphorylation : this compound has been shown to promote the tyrosine phosphorylation of IRS-1 and IRS-2.[6] This step is critical as it creates docking sites for the p85 regulatory subunit of PI3K.

  • PI3K Activation : The recruitment of PI3K to the phosphorylated IRS proteins leads to its activation.

  • PIP3 Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

  • Akt Activation : PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

  • AS160/TBC1D4 Phosphorylation : Activated Akt phosphorylates its substrate, AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein (GAP). Phosphorylation inhibits the GAP activity of AS160.

  • Rab Protein Activation : With AS160 inhibited, specific Rab proteins (like Rab10) remain in their active, GTP-bound state.

  • GLUT4 Vesicle Translocation : Active Rab proteins facilitate the trafficking, tethering, and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane, thereby increasing the concentration of functional glucose transporters at the cell surface.

Glimepiride_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound IRS IRS-1/2 This compound->IRS Activates (IR-independent) IR Insulin Receptor (IR) IR->IRS Insulin-dependent activation GLUT4_PM GLUT4 PI3K PI3K IRS->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt AS160 AS160 Rab Rab-GTP (Active) AS160->Rab Inactivates GSV GLUT4 Storage Vesicle (GSV)

Caption: this compound activates the PI3K/Akt pathway, potentially bypassing the insulin receptor.
The PI3K-Independent Pathway (CAP/Cbl/TC10)

In addition to the primary PI3K pathway, insulin signaling also utilizes a parallel, PI3K-independent pathway involving the Cbl-associated protein (CAP). This pathway is essential for achieving maximal GLUT4 translocation.

The steps include:

  • CAP/Cbl Recruitment : Upon insulin receptor activation, the adapter protein CAP recruits c-Cbl to the receptor.

  • Cbl Phosphorylation : Cbl is tyrosine phosphorylated.

  • Crk-C3G Complex : Phosphorylated Cbl recruits the Crk-C3G complex.

  • TC10 Activation : The guanine nucleotide exchange factor C3G activates the small GTPase TC10, which is localized to lipid rafts in the plasma membrane.

  • Actin Remodeling : Activated TC10 influences cortical actin cytoskeletal remodeling, a necessary step for the proper docking and fusion of GLUT4 vesicles.

Currently, there is a lack of direct evidence linking this compound to the activation of the CAP/Cbl/TC10 pathway. Therefore, its role in the extrapancreatic effects of this compound remains to be elucidated.

Quantitative Data Presentation

The following table summarizes quantitative findings from studies investigating the effect of this compound on glucose uptake and GLUT4 expression/translocation.

Study ModelTissue/Cell TypeThis compound Conc.DurationEndpoint MeasuredResult (vs. Control)Citation(s)
Primary Cultured Rat CardiomyocytesCardiac Muscle10 µM20 hours2-Deoxyglucose Uptake186% of control[7][8]
Primary Cultured Rat CardiomyocytesCardiac Muscle10 µM20 hoursGLUT4 Protein Expression (Crude Membrane)148% ± 5% of control[7][8]
Primary Cultured Rat CardiomyocytesCardiac Muscle10 µM20 hoursGLUT1 Protein Expression (Crude Membrane)164% ± 21% of control[7][8]
Insulin-Resistant Rat AdipocytesAdipose Tissue10 µMShort-termGlucose Transport (Vmax)Only a 15% decrease vs. control cells (Insulin showed 65% decrease)[4]
SUR1-/- Diabetic Rats (in vivo)Skeletal Muscle (Gastrocnemius)10 mg/kg/day2 weeksTotal GLUT4 ProteinSignificant increase[3]
SUR1-/- Diabetic Rats (in vivo)Skeletal Muscle (Gastrocnemius)10 mg/kg/day2 weeksPlasma Membrane GLUT4 ProteinSignificant increase[3]
SUR1-/- Diabetic Rats (in vivo)Adipose Tissue (Epididymal)10 mg/kg/day2 weeksTotal GLUT4 ProteinSignificant increase[3]
SUR1-/- Diabetic Rats (in vivo)Adipose Tissue (Epididymal)10 mg/kg/day2 weeksPlasma Membrane GLUT4 ProteinSignificant increase[3]

Experimental Protocols

Investigating this compound's effect on GLUT4 translocation requires precise methodologies. Below are detailed protocols for two fundamental experimental approaches.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis Start Start: Cell Culture (e.g., 3T3-L1, L6) Diff Differentiation (e.g., Preadipocytes to Adipocytes) Start->Diff Starve Serum Starvation (e.g., 2-4 hours) Diff->Starve Treat Treatment: - Basal (Vehicle) - Positive Control (Insulin) - Experimental (this compound) Starve->Treat Frac Subcellular Fractionation & Western Blot Treat->Frac IF Immunofluorescence Microscopy Treat->IF GU Glucose Uptake Assay (e.g., 2-Deoxyglucose) Treat->GU Quantify Quantification: - Densitometry (Western) - Fluorescence Intensity (IF) - Scintillation Counting (Uptake) Frac->Quantify IF->Quantify GU->Quantify Stats Statistical Analysis Quantify->Stats Result Results & Conclusion Stats->Result

Caption: General experimental workflow for studying GLUT4 translocation.
Protocol 1: Subcellular Fractionation and Western Blotting

This method provides a quantitative measure of GLUT4 protein abundance in different cellular compartments.

Objective: To separate plasma membranes (PM) from low-density microsomes (LDM) or intracellular membranes (IM) and quantify GLUT4 levels in each fraction via immunoblotting.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 255 mM Sucrose, pH 7.4, with protease and phosphatase inhibitors)

  • Differential centrifugation equipment (including ultracentrifuge)

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary Antibodies: Anti-GLUT4, Anti-Na+/K+-ATPase (PM marker), Anti-Calnexin (IM marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 or L6 cells to full differentiation. Serum starve cells for 2-4 hours. Treat cells with vehicle (DMSO), insulin (e.g., 100 nM for 30 min), or this compound (e.g., 1-10 µM for 30-60 min) at 37°C.

  • Cell Lysis: Immediately after treatment, wash cells twice with ice-cold PBS. Scrape cells into ice-cold Homogenization Buffer.

  • Homogenization: Lyse cells using a Dounce homogenizer or by passing them through a 25-gauge needle multiple times on ice.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to pellet nuclei and unbroken cells. Collect the supernatant.

  • High-Speed Centrifugation (Total Membranes): Centrifuge the supernatant at high speed (e.g., 200,000 x g for 75 min at 4°C) to pellet total cellular membranes. The resulting supernatant is the cytosolic fraction.

  • Sucrose Gradient Ultracentrifugation (Fractionation): Resuspend the total membrane pellet in Homogenization Buffer. Carefully layer the suspension on top of a discontinuous sucrose gradient (e.g., 25%, 30%, 35% sucrose layers).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g for 90 min at 4°C).

  • Fraction Collection: Carefully collect distinct bands at the interfaces of the sucrose layers. The plasma membrane (PM) fraction typically settles at a higher density interface than the low-density microsome (LDM) or intracellular membrane (IM) fraction.

  • Protein Quantification: Determine the protein concentration of each collected fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from PM and IM fractions for each condition onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-GLUT4 and fraction markers) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply chemiluminescent substrate and capture the signal.

  • Analysis: Quantify band intensity using densitometry software. Normalize GLUT4 signal to the PM marker (Na+/K+-ATPase) for the PM fraction. Calculate the fold change in PM GLUT4 relative to the basal (vehicle) condition.

Protocol 2: Immunofluorescence Microscopy

This method provides a visual confirmation of GLUT4 translocation to the cell periphery.

Objective: To visualize the localization of GLUT4 in response to this compound treatment using fluorescently labeled antibodies.

Materials:

  • Differentiated cells grown on glass coverslips

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Goat Serum or 1% BSA in PBS)

  • Primary Antibody: Anti-GLUT4 (targeting an extracellular epitope for non-permeabilized staining or an intracellular epitope for permeabilized staining)

  • Secondary Antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and differentiate cells on sterile glass coverslips. Perform serum starvation and treatments as described in Protocol 4.1.

  • Fixation: After treatment, immediately wash cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): To visualize total cellular GLUT4, incubate with Permeabilization Buffer for 10 minutes. For staining only surface GLUT4, this step must be skipped.

  • Blocking: Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-GLUT4 antibody in Blocking Buffer. Apply the diluted antibody to the coverslips and incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the slides using a confocal or fluorescence microscope. Capture images using consistent settings for all conditions. Analyze the fluorescence intensity at the cell periphery versus the perinuclear region to assess translocation.

Conclusion

This compound enhances glucose disposal in fat and muscle tissue through extrapancreatic mechanisms that culminate in the translocation of GLUT4 to the plasma membrane. The primary signaling route implicated in this process is the PI3K/Akt pathway, which can be activated by this compound in a manner that is at least partially independent of insulin receptor stimulation. This ability to promote glucose uptake even in states of insulin resistance underscores a key therapeutic benefit of this compound. The experimental protocols detailed herein provide a robust framework for researchers to further investigate these mechanisms and to screen for novel compounds that may mimic or enhance this effect for the development of future antidiabetic therapies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the quantitative determination of Glimepiride in pharmaceutical formulations and biological matrices. The protocols detailed below are based on established and validated methodologies, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[1][2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Quantitative Data Summary
ParameterResultReference
Linearity Range40 - 140 µg/mL[4]
Accuracy (% Recovery)99.93 - 99.96%[4]
Precision (% RSD)< 2%
Limit of Detection (LOD)0.354 µg/mL[4]
Limit of Quantitation (LOQ)1.18 µg/mL[4]
Retention Time~9.30 minutes[4]
Experimental Protocol: RP-HPLC for this compound in Tablets

Objective: To quantify the amount of this compound in a tablet dosage form.

Materials:

  • This compound reference standard

  • This compound tablets

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate

  • Phosphoric acid

  • Distilled water

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (150 x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • 0.45 µm membrane filter

Procedure:

  • Mobile Phase Preparation:

    • Dissolve 0.5 g of monobasic sodium phosphate in 500 mL of distilled water.

    • Adjust the pH of the solution to between 2.1 and 2.7 using 10% phosphoric acid.[4]

    • Add 500 mL of acetonitrile.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

  • Standard Solution Preparation:

    • Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]

    • Dissolve and dilute to volume with a mixture of acetonitrile and water (80:20 v/v) to obtain a stock solution of 200 µg/mL.[5]

    • Prepare a series of working standard solutions in the concentration range of 40-140 µg/mL by diluting the stock solution with the mobile phase.[4]

  • Sample Solution Preparation:

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 50 mL volumetric flask.[6]

    • Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 50 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further, dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.1-2.7) (50:50 v/v)[4]

    • Flow Rate: 1.0 mL/min[4][7]

    • Detection Wavelength: 228 nm[4]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C[4]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the peak area.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Solution Preparation StandardPrep->HPLC_System SamplePrep Sample Solution Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition HPLC_System->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical dosage forms.[8][9]

Quantitative Data Summary
ParameterResult (Methanol)Result (0.1 M NaOH)Reference
λmax226.0 nm231 nm[8][9]
Linearity Range2 - 32 µg/mL5 - 25 µg/mL[8][9]
Molar Absorptivity2.94 x 10⁶ L/mol·cm-[8]
Correlation Coefficient (r²)> 0.999> 0.999[10]
Accuracy (% Recovery)-98 - 102%[9][11]
LOD-25.93 µg/mL[9]
LOQ-86.44 µg/mL[9]
Experimental Protocol: UV-Vis Spectrophotometry for this compound in Tablets

Objective: To determine the concentration of this compound in tablets using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • This compound tablets

  • Methanol (AR grade) or 0.1 M Sodium Hydroxide (NaOH)

  • Distilled water

Instrumentation:

  • UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes

Procedure:

  • Solvent Selection: Choose either Methanol or 0.1 M NaOH as the solvent.

  • Standard Stock Solution Preparation:

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in the chosen solvent and make up the volume to the mark to get a concentration of 1000 µg/mL.[9]

    • From this stock solution, pipette 10 mL into another 100 mL volumetric flask and dilute with the solvent to get a working stock solution of 100 µg/mL.[9]

  • Calibration Curve:

    • Prepare a series of dilutions from the working stock solution to obtain concentrations in the range of 2-32 µg/mL (for Methanol) or 5-25 µg/mL (for 0.1 M NaOH).[8][9]

    • Measure the absorbance of each solution at the respective λmax (226.0 nm for Methanol, 231 nm for 0.1 M NaOH) against a solvent blank.[8][9]

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Solution Preparation:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 2.5 mg of this compound into a 25 mL volumetric flask.[12]

    • Add about 15 mL of the chosen solvent and shake mechanically for 15 minutes.[12]

    • Make up the volume with the solvent and filter the solution.

    • Dilute the filtrate with the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the final sample solution at the λmax.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solvent Solvent (Methanol or NaOH) StandardPrep Standard Solutions Preparation Solvent->StandardPrep SamplePrep Sample Solution Preparation Solvent->SamplePrep Spectrophotometer UV-Vis Spectrophotometer StandardPrep->Spectrophotometer SamplePrep->Spectrophotometer Calibration Calibration Curve Spectrophotometer->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of this compound, offering advantages such as high sample throughput and low solvent consumption.

Quantitative Data Summary
ParameterResultReference
Mobile PhaseToluene:Ethyl Acetate:Methanol (50:45:5 v/v/v)[13]
Stationary PhasePre-coated silica gel 60F254 aluminum plates[13][14]
Linearity Range200 - 700 ng/spot[13]
Detection Wavelength230 nm[13]
Rf Value0.49[13]
Accuracy (% Recovery)98.40 ± 0.675%[13]
Experimental Protocol: HPTLC for this compound in Bulk and Tablets

Objective: To simultaneously estimate this compound in bulk powder and tablet formulations.

Materials:

  • This compound reference standard

  • This compound tablets

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Silica gel 60F254 HPTLC plates

Instrumentation:

  • HPTLC system with a densitometric scanner

  • Automatic sample applicator

  • Developing chamber

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 4 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[13]

    • Further dilute this solution with methanol to obtain a final concentration of 10 µg/mL.[13]

  • Sample Solution Preparation:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to one tablet into a 50 mL volumetric flask.

    • Add 40 mL of methanol and sonicate for 15 minutes.[13]

    • Make up the volume to the mark with methanol and filter the solution.

  • Chromatography:

    • Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

    • Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase: Toluene:Ethyl Acetate:Methanol (50:45:5 v/v/v).[13]

    • Allow the solvent front to travel up to a certain distance (e.g., 80 mm).

    • Dry the plate in an oven.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer at 230 nm.[13]

    • Record the peak areas and calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow

HPTLC_Workflow Prep Standard and Sample Preparation in Methanol Spotting Spotting on HPTLC Plate Prep->Spotting Development Chromatographic Development (Toluene:EtOAc:MeOH) Spotting->Development Drying Drying of the Plate Development->Drying Scanning Densitometric Scanning at 230 nm Drying->Scanning Quantification Quantification Scanning->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation with Acetonitrile Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UPLC-MS/MS Reconstitution->Injection Detection MRM Detection Injection->Detection Quantification Quantification using Calibration Curve Detection->Quantification

References

High-Performance Liquid Chromatography (HPLC) Methods for Glimepiride Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Glimepiride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for routine quality control, stability studies, and research and development purposes.

Introduction

This compound is an oral antihyperglycemic agent belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound in pharmaceutical formulations. HPLC is a powerful and versatile technique widely employed for the determination of this compound due to its high resolution, sensitivity, and specificity.

This document summarizes various validated HPLC methods, presenting the data in a comparative format and providing detailed experimental protocols.

Comparative Summary of HPLC Methods for this compound Analysis

The following tables summarize the key chromatographic conditions and validation parameters from various published methods for the analysis of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase (Column) Waters Symmetry® C18 (250 x 4.6 mm, 5.0 µm)[1][2]C18 column (150 x 4.6 mm, 5 µm)[3]Hypersil C-18 (15 cm x 3.9 mm)[4]Cogent Bidentate C18™ (4.6 x 75mm, 4µm)[5]
Mobile Phase Potassium phosphate buffer (pH 6.5; 27.5 mmol/L) : Methanol (34:66, v/v)[1][2]0.5 g Monobasic sodium phosphate in 500 mL water (pH 2.1-2.7 with 10% phosphoric acid) : Acetonitrile (50:50, v/v)[3]Acetonitrile : 0.05 M Monobasic potassium phosphate (pH 6.0) (40:60, v/v)[4]DI Water : Acetonitrile (50:50, v/v) with 0.1% Formic Acid[5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.5 mL/min[4]1.0 mL/min[5]
Detection Wavelength 228 nm[1][2]228 nm[3]210 nm[4]230 nm[5]
Column Temperature 25°C[1][2]30°C[3]Room Temperature (about 20°C)[4]Not Specified
Injection Volume 20 µL[1]Not Specified20 µL[4]5 µL[5]
Retention Time ~ 9 min[1]~ 9.30 min[3]7.8 min[4]Not Specified

Table 2: Validation Parameters for this compound HPLC Methods

Parameter Method 1 Method 2 Method 3
Linearity Range 2 - 40 mg/L[1][2]40 - 140 µg/mL[3]Not Specified
Correlation Coefficient (r²) Not Specified1[3]Not Specified
Accuracy (% Recovery) Not Specified99.93 - 99.96%[3]99 - 101%[4][6]
Precision (%RSD) Not SpecifiedNot Specified< 0.98%[4]
Limit of Detection (LOD) 0.315 mg/L[1][2]0.354 µg/mL[3]0.8 µg/ml[4]
Limit of Quantification (LOQ) 1.050 mg/L[1][2]1.18 µg/mL[3]2.5 µg/ml[4]

Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the chromatographic analysis of this compound based on established methods.

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a validated stability-indicating method suitable for the quantification of this compound in pharmaceutical tablets.[1][2]

1. Materials and Reagents

  • This compound reference standard

  • Potassium phosphate monobasic

  • Methanol (HPLC grade)

  • Orthophosphoric acid or Potassium hydroxide (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a 27.5 mmol/L potassium phosphate buffer and adjust the pH to 6.5. Mix the buffer with methanol in a ratio of 34:66 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

  • Standard Stock Solution (50 mg/L): Accurately weigh 12.5 mg of this compound reference standard and transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2 to 40 mg/L).[1]

  • Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (e.g., methanol), sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.

3. Chromatographic Conditions

  • Column: Waters Symmetry® C18 (250 x 4.6 mm, 5.0 µm)

  • Mobile Phase: Potassium phosphate buffer (pH 6.5; 27.5 mmol/L) : Methanol (34:66, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Protocol 2: Reversed-Phase HPLC Method for Tablet Dosage Forms

This protocol is based on a simple and rapid RP-HPLC method for the analysis of this compound in tablets.[3]

1. Materials and Reagents

  • This compound reference standard

  • Monobasic sodium phosphate

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (10%)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase: Dissolve 0.5 g of monobasic sodium phosphate in 500 mL of distilled water. Adjust the pH to between 2.1 and 2.7 with 10% phosphoric acid. Add 500 mL of acetonitrile. Filter and degas the mobile phase.[3]

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 40 to 140 µg/mL.[3]

  • Sample Solution (from Tablets): Prepare the sample solution from tablets as described in Protocol 1, using the mobile phase as the diluent.

3. Chromatographic Conditions

  • Column: C18 column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Monobasic sodium phosphate buffer (pH 2.1-2.7) : Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm

  • Column Temperature: 30°C

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing of Standard and Sample Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Method_Validation_Flow Start HPLC Method Development Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for HPLC method validation.

References

In Vitro Study Protocols for Glimepiride Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro studies of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes. These protocols are intended to guide researchers in investigating the pancreatic and extrapancreatic effects of this compound, facilitating a deeper understanding of its mechanisms of action and aiding in the development of related therapeutic agents.

Pancreatic β-Cell Effects: Insulin Secretion

This compound's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3] This binding leads to the closure of these channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2]

Key Quantitative Data
ParameterCell Line/SystemThis compound ConcentrationObserved EffectReference
IC50 for K-ATP Channel Inhibition Recombinant Kir6.2/SUR13.0 nMHigh-affinity inhibition[3][4]
Binding Affinity (Ki) β-cell membranes0.7 - 6.8 nMHigh-affinity binding to SUR1[3]
Insulin Secretion Human subjects1, 4, 8 mg dosesDose-dependent decrease in fasting plasma glucose[1]
First and Second Phase Insulin Secretion Type 2 Diabetes PatientsTherapeutic dosesImprovement in both phases of insulin secretion[5][6]
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol outlines the steps to measure insulin secretion from a rat insulinoma cell line, INS-1E, in response to glucose and this compound.

Materials:

  • INS-1E cells

  • RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 116 mM NaCl, 1.8 mM CaCl2·2H2O, 0.8 mM MgSO4·7H2O, 5.4 mM KCl, 1 mM NaH2PO4·2H2O, 26 mM NaHCO3, and 0.5% BSA, pH 7.4

  • Glucose solutions (2.8 mM and 16.7 mM in KRBH)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture INS-1E cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to allow them to equilibrate to a basal state.

  • Stimulation: After pre-incubation, aspirate the buffer and add the following solutions to the respective wells:

    • Basal glucose control: KRBH with 2.8 mM glucose.

    • High glucose control: KRBH with 16.7 mM glucose.

    • This compound treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.

Signaling Pathway: this compound-Induced Insulin Secretion

G This compound-Induced Insulin Secretion Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers G Extrapancreatic Signaling of this compound This compound This compound PI3K PI3-Kinase This compound->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glycogen_Synthase Glycogen Synthase Activation Akt->Glycogen_Synthase Activates Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthesis Increased Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis G Western Blot Experimental Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-Akt) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Stripping & Re-probing (Total Akt) I->J K Densitometry Analysis J->K G Logic of a Patch-Clamp Experiment Start Start Prepare_Cells Prepare Pancreatic β-cells Start->Prepare_Cells Form_Seal Form Giga-ohm Seal Prepare_Cells->Form_Seal Establish_WC Establish Whole-Cell Configuration Form_Seal->Establish_WC Record_Baseline Record Baseline K-ATP Current Establish_WC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record Current in Presence of Drug Apply_this compound->Record_Response Record_Response->Apply_this compound Different Concentrations Analyze_Data Analyze Data (e.g., IC50) Record_Response->Analyze_Data End End Analyze_Data->End

References

Developing Glimepiride nanosuspensions to improve bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of Glimepiride Nanosuspensions to Enhance Bioavailability

Introduction

This compound is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility, which limits its dissolution rate and subsequent oral bioavailability.[2][3] This can lead to variable absorption and therapeutic effects. Nanosuspension technology offers a promising strategy to overcome these limitations. By reducing the drug particle size to the sub-micron range, nanosuspensions significantly increase the surface area, leading to enhanced saturation solubility and dissolution velocity, and consequently, improved bioavailability.[4][5]

This document provides detailed application notes and experimental protocols for the development, characterization, and evaluation of this compound nanosuspensions for researchers, scientists, and drug development professionals.

Application Notes

Principle of Bioavailability Enhancement

The enhanced bioavailability of this compound from nanosuspensions is primarily attributed to the Noyes-Whitney and Ostwald-Freundlich principles.[6] Reducing the particle size into the nanometer range (typically 200-600 nm) dramatically increases the effective surface area of the drug that is in contact with the dissolution medium.[6][7] This leads to:

  • Increased Saturation Solubility: Smaller particles have a higher intrinsic saturation solubility.

  • Increased Dissolution Rate: The larger surface area allows for a faster rate of dissolution according to the Noyes-Whitney equation.

  • Improved Adhesion: Nanoparticles can adhere to the gastrointestinal tract wall, increasing the residence time and providing a higher concentration gradient for absorption.

Overview of Preparation Technologies

Several methods can be employed to produce this compound nanosuspensions, which are broadly categorized into "top-down" and "bottom-up" technologies.[6]

  • Top-Down Methods: These involve the mechanical attrition of larger drug crystals into nanoparticles. High-Shear Homogenization is a common lab-scale technique.[8]

  • Bottom-Up Methods: These techniques involve the precipitation of the drug from a solution to form nanoparticles. The precipitation-ultrasonication method is widely reported and effective for this compound.[2][6] This involves dissolving the drug in an organic solvent and then introducing this solution into an anti-solvent (usually water with stabilizers) to cause precipitation. Ultrasonication provides the energy to control particle size and prevent agglomeration.[9]

Key Formulation and Characterization Parameters
  • Stabilizers: The choice of stabilizers is critical to prevent particle aggregation and Ostwald ripening. Combinations of steric and electrostatic stabilizers are often used, such as polymers (PVP K30, HPMC, PEG 400, Pluronic F68) and surfactants (Sodium Lauryl Sulfate - SLS).[2][3]

  • Particle Size and Polydispersity Index (PDI): These are the most critical quality attributes. A smaller particle size and a low PDI (typically < 0.3) are desirable for a stable and effective nanosuspension.[7][10]

  • Zeta Potential: This parameter indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of physical stability. A zeta potential of ±30 mV for electrostatically stabilized systems or ±20 mV for sterically stabilized systems is generally considered sufficient for good stability.[2][8]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD) are used to assess if the crystalline state of the drug has changed during the nanosizing process.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Precipitation-Ultrasonication

This protocol is based on methodologies described in the literature for preparing this compound nanosuspensions.[2][5][6]

Materials:

  • This compound (API)

  • Solvent Phase: Methanol and Acetone (1:1 v/v)

  • Anti-solvent (Aqueous) Phase: Purified Water

  • Stabilizers: Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone K30 (PVP K30), Sodium Lauryl Sulfate (SLS)

  • Magnetic stirrer

  • Probe Sonicator

Procedure:

  • Preparation of Organic Phase: Dissolve 50 mg of this compound in 6 mL of a methanol:acetone (1:1) mixture.[2]

  • Preparation of Aqueous Anti-Solvent Phase: Prepare the aqueous phase by dissolving the selected stabilizers (e.g., 1% HPMC, 1% PVP K30, and 0.12% SLS w/v) in purified water.[2] Pre-cool the aqueous phase to 4°C.[2][5]

  • Precipitation: Place the aqueous phase on a magnetic stirrer operating at approximately 1500 rpm. Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form immediately.[2]

  • Ultrasonication: Immediately subject the resulting suspension to high-intensity ultrasonication using a probe sonicator. Process the suspension at an optimized power input (e.g., 400 W) for a specific duration (e.g., 15 minutes) with pauses (e.g., 3-second pauses) to prevent excessive heating.[2][11]

  • Post-Preparation: The resulting nanosuspension can be used for immediate characterization or further processed (e.g., lyophilization) for solidification and long-term storage.[6]

Protocol 2: Physicochemical Characterization of Nanosuspensions

A. Particle Size, PDI, and Zeta Potential Analysis:

  • Dilute a sample of the nanosuspension with purified water to achieve the appropriate particle concentration for analysis.[6]

  • Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the average particle size (z-average), polydispersity index (PDI), and zeta potential.[2]

  • Perform all measurements in triplicate at a fixed scattering angle (e.g., 90°) and a controlled temperature (e.g., 25°C).[6]

B. Morphological Analysis (SEM/TEM):

  • For Scanning Electron Microscopy (SEM), a drop of the nanosuspension is placed on a stub, air-dried, and then sputter-coated with gold before imaging.[6]

  • For Transmission Electron Microscopy (TEM), a drop of the diluted nanosuspension is placed on a carbon-coated copper grid, allowed to dry, and then imaged. TEM provides higher resolution images of the individual nanoparticles.[2]

C. Drug Content:

  • Accurately measure a volume of the nanosuspension and dissolve it in a suitable solvent (e.g., methanol).

  • Filter the solution and analyze the concentration of this compound using a validated analytical method, such as UV-Vis Spectrophotometry (at λmax ~228 nm) or HPLC.[8][10]

  • The drug content is typically expressed as a percentage of the theoretical amount.

Protocol 3: In-Vitro Dissolution Study

This protocol compares the dissolution rate of the nanosuspension against the pure drug and a marketed tablet formulation.[2]

Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: 900 mL of pH 7.4 phosphate buffer.[2] Temperature: 37°C ± 0.5°C Paddle Speed: 100 rpm[2]

Procedure:

  • Add a quantity of nanosuspension equivalent to a standard dose of this compound into the dissolution vessel.

  • For comparison, also test an equivalent amount of pure (unprocessed) this compound and a crushed marketed tablet.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 5 mL aliquots of the dissolution medium.[2]

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[2]

  • Filter the samples through a 0.4 µm membrane filter and analyze the drug concentration using HPLC or UV-Vis spectrophotometry.[2]

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In-Vivo Bioavailability Study

This protocol provides a general framework for an animal study to determine pharmacokinetic parameters. All animal studies must be conducted according to approved ethical guidelines.[2]

Animal Model: Wistar rats or rabbits.[2][6] Dosing: Administer the this compound nanosuspension orally to one group of animals and a suspension of the pure drug to a control group at an equivalent dose (e.g., 5 mg/kg).[2]

Procedure:

  • Fast the animals overnight prior to dosing, with free access to water.

  • At time zero, administer the respective formulations via oral gavage.

  • Collect blood samples (approx. 0.5 mL) from the retro-orbital plexus or ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C until analysis.

  • Extract this compound from the plasma samples and determine its concentration using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software.

  • Calculate the relative bioavailability of the nanosuspension compared to the pure drug suspension.

Data Presentation

The following tables summarize representative data from various studies on this compound nanosuspensions.

Table 1: Formulation Parameters of Optimized this compound Nanosuspensions

Preparation MethodStabilizer(s)Drug:Polymer RatioKey Process ParameterReference
Precipitation-UltrasonicationHPMC (1%), PVP K30 (1%), SLS (0.12%)-400 W Sonication, 15 min[2]
Precipitation-UltrasonicationLipoid S100 (1.2%), PVPK 30 (0.6%), PEG 6000 (0.6%)-500-600 W Sonication[6][9]
Antisolvent EvaporationPluronic F68, PEG 400-1200 rpm homogenization[3][7]
High Shear HomogenizationHPMC E15, SDS-7000 rpm, 4-5 hr[8]

Table 2: Physicochemical Characterization of this compound Nanosuspensions

FormulationParticle Size (nm)PDIZeta Potential (mV)Saturation Solubility Improvement (fold)Reference
Optimized Nanosuspension152.4 ± 2.420.23 ± 0.01-5.77 (vs. pure drug in water)[2][11]
Optimized Nanosuspension177.1 ± 0.080.142 ± 0.01+33.0-[3][7]
Nanosuspension G1129 - 1800.253+30.16-[10][12]
Homogenized Nanosuspension38.7 ± 2.20.562--[8]
Lyophilized Nanosuspension~3150.265-Significant Increase[6]

Table 3: In-Vitro Dissolution Data Comparison

Formulation% Drug Released in 10 min% Drug Released in 30 minDissolution MediumReference
Nanosuspension>85%-pH 7.4 Buffer[2][11]
Pure (unprocessed) this compound10.17%-pH 7.4 Buffer[2][11]
Marketed Tablet19.94%~50%pH 7.4 Buffer[2][6]
Homogenized Nanosuspension (F1)90.73%-pH 7.8 Buffer[8]
Nanocrystal-loaded capsules-~90%-[6]

Table 4: Pharmacokinetic Parameters from In-Vivo Studies (Rabbits/Rats)

FormulationDoseCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase (fold)Reference
Nanosuspension5 mg/kg~2x higher vs pure drug~1.8x higher vs pure drug1.80[2][11]
Nanosuspension Loaded OTF-4900-~1.7x vs marketed form[13][14]
Nanocrystal Formulation-Significantly higher1.76x higher vs marketed1.76[6]

Visualizations

G cluster_prep Formulation & Preparation cluster_char Characterization cluster_eval Performance Evaluation cluster_final Final Assessment start Define Drug & Objectives (this compound, ↑Bioavailability) method Select Preparation Method (e.g., Precipitation-Ultrasonication) start->method formulate Optimize Formulation (Drug, Solvents, Stabilizers) method->formulate prepare Prepare Nanosuspension formulate->prepare physchem Physicochemical Analysis (Size, PDI, Zeta Potential) prepare->physchem morph Morphology & Solid State (SEM, TEM, DSC, XRPD) physchem->morph invitro In-Vitro Studies (Solubility, Dissolution) morph->invitro invivo In-Vivo Bioavailability (Animal Model - PK Studies) invitro->invivo stability Stability Studies invivo->stability conclusion Final Optimized Formulation stability->conclusion G cluster_drug Poorly Soluble Drug (this compound) cluster_nano Nanosuspension Approach drug Large Drug Crystals (Low Surface Area) diss_slow Slow Dissolution in GI Tract drug->diss_slow abs_low Low & Variable Absorption diss_slow->abs_low bio_low Poor Bioavailability abs_low->bio_low nano Drug Nanoparticles (High Surface Area) diss_fast Rapid Dissolution in GI Tract nano->diss_fast abs_high High & Uniform Absorption diss_fast->abs_high bio_high Improved Bioavailability abs_high->bio_high title Mechanism of Improved Bioavailability

References

Application Notes and Protocols for the Combined Use of Glimepiride and Metformin in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental considerations for studying the combination of glimepiride and metformin. The protocols outlined below are intended to serve as a guide for researchers investigating the synergistic effects, pharmacokinetics, and pharmacodynamics of this widely used therapeutic combination for type 2 diabetes mellitus (T2DM).

Introduction

The combination of this compound, a third-generation sulfonylurea, and metformin, a biguanide, is a cornerstone of T2DM management.[1][2] This is due to their complementary mechanisms of action that address both insulin secretion and insulin resistance, two key pathophysiological defects in T2DM.[3][4] this compound stimulates insulin release from pancreatic β-cells, while metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][5][6] Research into this combination is crucial for optimizing therapeutic strategies, understanding synergistic interactions, and developing novel formulations.

Mechanisms of Action and Signaling Pathways

This compound: Primarily acts by binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[7][8] Beyond its insulin secretagogue effect, this compound has demonstrated extra-pancreatic effects, including enhancing glycogen synthesis and modulating lipid metabolism.[5]

Metformin: The primary molecular target of metformin is the AMP-activated protein kinase (AMPK).[5] Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis. Metformin also enhances peripheral glucose uptake and utilization.[7] Its effects are mediated through various downstream signaling pathways that influence glucose and lipid metabolism.

Combined Effects: The synergistic action of this compound and metformin provides a dual approach to glycemic control. This compound addresses the relative insulin deficiency, while metformin tackles insulin resistance. This combination has been shown to be more effective in achieving glycemic targets than monotherapy with either drug.[1][2]

Signaling Pathway Diagram

G cluster_this compound This compound Pathway cluster_metformin Metformin Pathway cluster_outcome Therapeutic Outcome This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP_Channel SUR1->KATP_Channel Closes Depolarization Depolarization KATP_Channel->Depolarization Leads to Ca_Influx Ca_Influx Depolarization->Ca_Influx Causes Insulin_Secretion Insulin_Secretion Ca_Influx->Insulin_Secretion Triggers Glycemic_Control Glycemic_Control Insulin_Secretion->Glycemic_Control Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Glucose Production AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Enhances Gluconeogenesis->Glycemic_Control Glucose_Uptake->Glycemic_Control G A Culture HepG2 Cells B Seed Cells and Starve A->B C Treat with this compound, Metformin, and Combination B->C D Incubate in Glucose Production Buffer C->D E Measure Glucose in Supernatant D->E F Analyze for Synergy E->F G A Single Oral Dose Administration B Serial Blood Sampling A->B C Plasma Separation and Storage B->C D Bioanalytical Quantification (UPLC-MS/MS or RP-HPLC) C->D E Pharmacokinetic Parameter Calculation D->E F Statistical Comparison for Interaction E->F

References

Application Notes and Protocols for the Preclinical Formulation Development of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of glimepiride formulations intended for preclinical research. This document outlines the physicochemical properties of this compound, challenges in its formulation, and detailed protocols for the preparation and characterization of various oral dosage forms suitable for animal studies.

Introduction to this compound

This compound is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] Additionally, it exerts extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues.[2][3]

A significant challenge in the formulation of this compound is its poor aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] This poor solubility can lead to variable dissolution rates and consequently, inconsistent oral bioavailability, posing a challenge for developing reliable formulations for preclinical evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H34N4O5S[5]
Molecular Weight490.62 g/mol [5]
Melting PointApproximately 207°C[6]
SolubilityPractically insoluble in water; soluble in dimethylformamide and N-methyl-2-pyrrolidone; sparingly soluble in dichloromethane; very slightly soluble in methanol and ethanol.[5][6]
BCS ClassificationClass II[4]

Formulation Strategies for Preclinical Studies

To overcome the solubility challenges of this compound, various formulation strategies can be employed for preclinical studies. The choice of formulation will depend on the specific objectives of the study, the animal model being used, and the desired pharmacokinetic profile.

Common formulation approaches include:

  • Simple Oral Suspension: A straightforward approach for initial preclinical screening. It involves dispersing the active pharmaceutical ingredient (API) in an aqueous vehicle, often with the aid of a suspending agent to ensure dose uniformity.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate. Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[7][8][9]

  • Nanocrystal Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution, thereby improving its solubility and bioavailability.[3][10]

Experimental Protocols

Protocol for Preparation of a Simple this compound Oral Suspension

This protocol describes the preparation of a basic oral suspension of this compound suitable for administration to rodents via oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium solution in purified water (or other suitable suspending vehicle like 0.5% methylcellulose)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, 10 mg of this compound is required.

  • Weigh the exact amount of this compound powder using an analytical balance.

  • Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve wettability.

  • Add a small volume of the 0.5% CMC-Na solution to the mortar to form a smooth paste. This process is known as levigation.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously stirring.

  • Transfer the contents to a beaker containing a magnetic stir bar.

  • Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or undispersed particles.

  • Store the suspension in a well-closed container at 2-8°C and ensure it is re-suspended by shaking well before each use.

Diagram 1: Workflow for Simple Oral Suspension Preparation

G cluster_start Start cluster_weigh Preparation cluster_mix Homogenization cluster_end Final Product A Calculate Required This compound and Vehicle B Weigh this compound A->B C Triturate this compound B->C D Levigate with Vehicle to form a paste C->D E Gradually add remaining vehicle D->E F Transfer to Beaker E->F G Stir for 30 minutes F->G H Visually Inspect G->H I Store at 2-8°C H->I

Caption: Workflow for preparing a simple oral suspension of this compound.

Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a this compound solid dispersion using a hydrophilic polymer to enhance its dissolution.

Materials:

  • This compound powder

  • Polyethylene Glycol 6000 (PEG 6000) or Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Water bath

  • Beakers and flasks

  • Analytical balance

Procedure:

  • Determine the desired drug-to-carrier ratio. Common ratios to evaluate are 1:1, 1:3, and 1:6 (w/w) of this compound to carrier.[7]

  • Weigh the calculated amounts of this compound and the chosen carrier (e.g., PEG 6000).

  • Dissolve both the this compound and the carrier in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed on the wall of the flask.

  • Further dry the solid mass in a vacuum oven at a temperature below the melting point of the components to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Table 2: Example Formulations for this compound Solid Dispersions

Formulation CodeDrug:Carrier Ratio (w/w)Carrier
SD11:1PEG 6000
SD21:3PEG 6000
SD31:6PEG 6000
SD41:1PVP K30
SD51:3PVP K30
SD61:6PVP K30
Protocol for Preparation of this compound Nanocrystals by Precipitation-Ultrasonication

This protocol describes a method to produce this compound nanocrystals to improve dissolution and bioavailability.[3][10]

Materials:

  • This compound powder

  • Lipoid S100 (as a stabilizer)

  • PEG 6000

  • PVP K30

  • Methanol and Acetone (1:1 v/v)

  • Ultrasonic bath/homogenizer

  • Rotary evaporator

  • Freeze-dryer (optional, for solid dosage form)

Procedure:

  • Prepare the organic phase: Dissolve this compound (e.g., 10 mg) and Lipoid S100 (e.g., 1.2% w/v) in a mixture of methanol and acetone (1:1) with the aid of sonication and gentle heating (e.g., 60°C).[10]

  • Prepare the aqueous phase: Dissolve PVP K30 (e.g., 0.6% w/v) and PEG 6000 (e.g., 0.6% w/v) in purified water.[10]

  • Precipitation: Quickly inject the organic phase into the aqueous phase under high-speed homogenization or stirring to precipitate the this compound as nanoparticles.

  • Ultrasonication: Subject the resulting slurry to high-power ultrasonication (e.g., 300-500 W) for a defined period (e.g., 2-5 minutes) while maintaining a low temperature (e.g., 1-3°C) to reduce the particle size to the nanometer range.[3][10]

  • Solvent removal: Remove the organic solvents using a rotary evaporator.

  • Characterization: The resulting nanosuspension can be characterized for particle size, polydispersity index (PDI), and zeta potential.

  • (Optional) Lyophilization: For a solid dosage form, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to obtain a powder of this compound nanocrystals.

Diagram 2: Logical Flow of this compound Nanocrystal Preparation

G cluster_phase_prep Phase Preparation cluster_nano_formation Nanoparticle Formation cluster_post_processing Post-Processing A Dissolve this compound & Lipoid S100 in Organic Solvents (Organic Phase) C Inject Organic Phase into Aqueous Phase (Precipitation) A->C B Dissolve PVP K30 & PEG 6000 in Water (Aqueous Phase) B->C D High-Power Ultrasonication C->D E Remove Organic Solvents (Rotary Evaporation) D->E F Characterize Nanosuspension E->F G Optional: Lyophilization to Powder F->G

Caption: Process flow for the preparation of this compound nanocrystals.

Characterization of Formulations

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of this compound from the developed formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of pH 7.8 phosphate buffer is a common medium. Other media such as pH 6.8 phosphate buffer or simulated gastric fluid (pH 1.2) can also be used depending on the study's objective.[4][11]

Procedure:

  • Set the dissolution apparatus parameters:

    • Temperature: 37 ± 0.5°C

    • Paddle speed: 75 rpm[11]

  • Add the formulation (equivalent to a specific dose of this compound) to each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Table 3: Typical Dissolution Parameters for this compound Formulations

ParameterCondition
ApparatusUSP Apparatus 2 (Paddle)
Medium900 mL, pH 7.8 Phosphate Buffer
Temperature37 ± 0.5°C
Paddle Speed75 rpm
Sampling Times5, 10, 15, 30, 45, 60 min
Stability-Indicating HPLC Method

Objective: To quantify this compound in the presence of its degradation products, ensuring the stability of the formulation.

Typical HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0-6.5) and an organic solvent (e.g., acetonitrile, methanol) in various ratios.[2][5]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 228-230 nm[2][5]

  • Column Temperature: Ambient or controlled (e.g., 25°C)[2]

Forced Degradation Studies: To validate the stability-indicating nature of the method, the formulation should be subjected to stress conditions as per ICH guidelines (acid, base, oxidation, thermal, and photolytic stress).[5][6]

Preclinical Study Design

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the pharmacodynamic effect of the this compound formulation on glucose metabolism.

Procedure:

  • Fast the animals (e.g., rats or mice) overnight (e.g., 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (time 0) from the tail vein.

  • Administer the this compound formulation or vehicle control orally via gavage.

  • After a specific time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally or intraperitoneally.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) to assess the effect of the formulation on glucose tolerance.

Diagram 3: Signaling Pathway of this compound Action

G This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Extrapancreatic_Effects Extrapancreatic Effects (e.g., Increased Insulin Sensitivity) This compound->Extrapancreatic_Effects KATP_Channel KATP Channel Closure SUR1->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Extrapancreatic_Effects->Blood_Glucose

Caption: Simplified signaling pathway of this compound's hypoglycemic effect.

By following these application notes and protocols, researchers can systematically develop and characterize various this compound formulations for robust and reliable preclinical evaluation. The choice of formulation and the extent of characterization should be tailored to the specific aims of the preclinical study.

References

Application Notes and Protocols for Euglycemic Clamp Studies Assessing Glimepiride's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing euglycemic clamp studies to assess the pharmacodynamic effects of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus.

Application Notes

Introduction

This compound is a potent oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1][2] It also exhibits extrapancreatic effects by enhancing insulin sensitivity in peripheral tissues.[1][3] The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[4][5] This technique allows for the quantification of whole-body glucose disposal under steady-state hyperinsulinemia and euglycemia, providing a reliable measure of insulin action. These notes detail the application of this technique to elucidate the effects of this compound.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effects through two primary mechanisms:

  • Pancreatic Effects: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][6][7] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1] Studies have shown that this compound improves both the first and second phases of insulin secretion.[8][9]

  • Extrapancreatic Effects: this compound also enhances insulin sensitivity in peripheral tissues, such as muscle and fat.[1][3] This is thought to occur through the promotion of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates glucose uptake.[1][6] Some studies suggest that this compound may also have a minor effect on reducing hepatic glucose production.[1]

Signaling Pathway for this compound-Induced Insulin Secretion

Glim_pathway cluster_cell Pancreatic β-cell This compound This compound KATP SUR1 Kir6.2 This compound->KATP Binds to SUR1 SUR1 Kir6_2 Kir6.2 Depolarization Membrane Depolarization KATP->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_granules Insulin Granules Insulin_release Insulin Release Insulin_granules->Insulin_release Leads to Depolarization->Ca_channel Opens Ca_influx->Insulin_granules Triggers exocytosis of

Caption: this compound's signaling pathway for insulin secretion.

Data Presentation: Effects of this compound in Euglycemic Clamp Studies

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effects of this compound on Fasting Glucose and Pancreatic β-cell Secretion

ParameterPlaceboThis compoundGlibenclamideReference
Fasting Whole Blood Glucose (mmol/L) 10.7 ± 0.89.3 ± 0.78.9 ± 0.9[10][11]
Basal C-Peptide (nmol/L) 0.68 ± 0.070.79 ± 0.080.79 ± 0.07[10][11]
Stimulated C-Peptide (nmol/L) (Hyperglycemic Clamp) 1.11 ± 0.201.39 ± 0.161.60 ± 0.18[11]
Fasting Plasma Glucose (mmol/L) (Pre- vs. Post-treatment) -2.4 decrease-[8]
Fasting Plasma Insulin (pmol/L) (Pre- vs. Post-treatment) -66 ± 18 vs. 84 ± 48-[8]
First-Phase Insulin Response (pmol/L) (Pre- vs. Post-treatment) -19 ± 8 vs. 32 ± 11-[8]
Second-Phase Insulin Response (pmol/L) (Pre- vs. Post-treatment) -48 ± 23 vs. 72 ± 32-[8]

Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity

ParameterPlaceboThis compoundGlibenclamideReference
Glucose Metabolism (M-value) (mg/kg·min) 1.3 ± 0.74.4 ± 1.34.7 ± 1.3[10][11]
Tissue Sensitivity to Insulin (M/I ratio) (kg·min per mU/L) 0.03 ± 0.010.09 ± 0.030.1 ± 0.03[10][11]
Metabolic Clearance Rate of Glucose (MCR) (ml/kg/min) (Normal Rats) 18.3 ± 1.225.1 ± 2.1-[12]
Metabolic Clearance Rate of Glucose (MCR) (ml/kg/min) (Diabetic Rats with Insulin) 17.4 ± 1.5 (Insulin alone)23.4 ± 2.8 (this compound + Insulin)-[12]
Insulin Sensitivity (mol·kg⁻¹·min⁻¹·pmol⁻¹) (Pre- vs. Post-treatment) -4.6 ± 0.7 vs. 4.3 ± 0.7-[8]

Experimental Protocols

Objective

To assess the effect of this compound on whole-body insulin sensitivity and glucose disposal using the hyperinsulinemic-euglycemic clamp technique.

Materials and Reagents
  • This compound (or placebo)

  • Human regular insulin (e.g., 100 U/mL)

  • 20% Dextrose (Glucose) solution

  • 0.9% Saline solution

  • Infusion pumps

  • Intravenous catheters

  • Blood glucose meter and test strips

  • Blood collection tubes (for insulin, C-peptide, etc.)

  • Centrifuge

  • Freezer (-80°C) for sample storage

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp

This protocol is a synthesized representation based on standard clamp methodologies.[5][13][14]

1. Subject Preparation:

  • Subjects should fast for at least 8-10 hours overnight.[14]
  • Restrict alcohol, caffeine, and strenuous exercise for 24 hours prior to the study.[14]
  • For patients with diabetes, an overnight intravenous insulin infusion may be used to achieve normoglycemia before the clamp begins.[14]
  • Insert two intravenous catheters: one in an antecubital vein for infusions (insulin, glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand should be kept in a heated box (~65°C) to arterialize the venous blood.

2. Study Procedure:

  • Baseline Period (-30 to 0 min): Collect baseline blood samples to determine fasting glucose, insulin, and C-peptide concentrations.
  • Clamp Initiation (0 min):
  • Begin a continuous infusion of human regular insulin at a constant rate (e.g., 40 mU/m²/min).
  • Simultaneously, start a variable infusion of 20% dextrose.
  • Clamping Period (0 to 120 min):
  • Measure blood glucose every 5-10 minutes.
  • Adjust the glucose infusion rate (GIR) to maintain the plasma glucose concentration at a constant euglycemic level (e.g., 90 mg/dL or 5.0 mmol/L).
  • Blood samples for insulin and C-peptide analysis can be collected at regular intervals (e.g., every 30 minutes) to confirm hyperinsulinemia.
  • Steady State (last 30-40 min of the clamp):
  • Once a steady state is achieved (constant blood glucose with minimal changes in the GIR), the mean GIR during this period is calculated. This value is known as the M-value and represents the whole-body glucose disposal.

3. Post-Clamp:

  • Discontinue the insulin and glucose infusions.
  • Monitor the subject's blood glucose until it is stable.
  • Provide the subject with a meal.

Experimental Workflow

Euglycemic_Clamp_Workflow cluster_prep Preparation cluster_procedure Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fast (8-10h) Catheters Insert IV Catheters (Infusion & Sampling) Fasting->Catheters Baseline Baseline Blood Sampling (-30 to 0 min) Catheters->Baseline Start_Infusion Start Constant Insulin Infusion Start Variable Glucose Infusion (Time 0) Baseline->Start_Infusion Monitor_Glucose Monitor Blood Glucose (Every 5-10 min) Start_Infusion->Monitor_Glucose Adjust_GIR Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_Glucose->Adjust_GIR Feedback Loop Steady_State Achieve Steady State (e.g., 90-120 min) Adjust_GIR->Steady_State Calculate_M Calculate Mean GIR during Steady State (M-value) Steady_State->Calculate_M

Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.

Data Analysis

The primary outcome of the euglycemic clamp is the glucose infusion rate (GIR) during the last 30-40 minutes of the clamp, often referred to as the M-value.[14] The M-value is typically expressed in mg/kg/min and is a direct measure of insulin-stimulated glucose disposal. A higher M-value indicates greater insulin sensitivity. The M/I ratio (M-value divided by the steady-state plasma insulin concentration) can also be calculated to provide an index of tissue sensitivity to insulin.[10][11]

References

Application Notes and Protocols for the Synthesis of Novel Glimepiride Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of known and novel polymorphs of Glimepiride, a third-generation sulfonylurea used in the management of type 2 diabetes mellitus. The control of polymorphism is critical in drug development as different crystalline forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.[1][2]

Introduction to this compound Polymorphism

This compound is known to exist in multiple polymorphic forms, with Form I and Form II being the most extensively studied.[1][2] Form II generally exhibits higher aqueous solubility compared to Form I.[1][2][3] This document outlines the synthesis protocols for these established forms, as well as for a more recently identified Form III and a novel α-crystal form, providing researchers with the necessary information to produce and characterize these distinct crystalline structures.

Summary of Physicochemical Properties of this compound Polymorphs

The following table summarizes key quantitative data for different polymorphs of this compound, allowing for a clear comparison of their fundamental properties.

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Key Powder X-ray Diffraction (PXRD) Peaks (2θ)Solubility
Form I ~216[1]Not consistently reported6.40, 9.52, 10.48, 10.95, 12.4[1]Low
Form II ~213[1]Not consistently reported7.84, 10.47, 11.95[1]Approximately 3.5 times more soluble than Form I[1][4]
Form III ~276[1]-938.18[1]6.7, 30.5[1]Highest at pH 7.4 (0.04 mg/mL)[1]
α-Crystal Form Not explicitly statedNot explicitly stated8.36, 10.58, 13.00, 14.62, 16.78, 17.26, 18.04, 19.42, 20.32, 20.82, 21.44, 22.14, 23.02, 23.82, 24.58, 26.32, 26.98, 28.00, 28.84, 29.54, 30.14, 31.02, 32.22, 33.74, 34.80, 36.14, 37.08, 37.72, 38.68, 39.62Not explicitly stated

Experimental Protocols

Detailed methodologies for the synthesis of this compound polymorphs are provided below.

Protocol 1: Synthesis of this compound Form I

This protocol is based on a recrystallization method designed to yield the stable Form I.

Materials:

  • Crude this compound

  • Methanol

  • Dry ammonia gas

  • Glacial acetic acid

  • Charcoal

Equipment:

  • Reaction vessel

  • Gas purging tube

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend 1.0 kg of crude this compound in 6.0 L of methanol in a suitable reaction vessel.

  • Purge dry ammonia gas through the suspension at 20-25°C with stirring until all the this compound dissolves, and a clear solution is obtained.[5]

  • Add a small amount of activated charcoal to the solution and stir for 30 minutes.

  • Filter the solution to remove the charcoal.

  • Neutralize the filtrate by adding glacial acetic acid until the pH reaches 5.5-6.0, leading to the precipitation of the product.[5]

  • Filter the precipitate and wash with methanol.

  • Dry the collected solid at 65-70°C until a constant weight is achieved to yield pure this compound Form I.[5]

Protocol 2: Synthesis of this compound Form II

This protocol describes the preparation of the metastable Form II by recrystallization from a mixed solvent system.

Materials:

  • This compound (Form I)

  • Ethanol

  • Deionized water

Equipment:

  • Beaker or flask

  • Water bath

  • Filtration apparatus

  • Refrigerator

Procedure:

  • Dissolve approximately 2 g of this compound in 1000 mL of ethanol in a beaker, placed in a water bath set at 80°C.[2]

  • Once the this compound is completely dissolved, slowly add approximately 500 mL of deionized water to the solution.[2]

  • Allow the solution to cool to room temperature (25°C) and let it stand for 2 days.[2]

  • Further, cool the solution in a refrigerator at 5°C for 1 week to facilitate crystallization.

  • Collect the resulting crystals by filtration and dry them under vacuum at room temperature.

Protocol 3: Synthesis of Novel this compound Form III

Two distinct methods for the synthesis of the novel and thermodynamically stable Form III from Form I are presented below.[1]

Method A: N-methyl-2-pyrrolidone System

Materials:

  • This compound Form I

  • N-methyl-2-pyrrolidone (NMP)

  • Whatman No. 41 filter paper

Equipment:

  • Magnetic stirrer with hot plate

  • Beaker

  • Deep freezer (-10°C to -15°C)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Place this compound Form I into a beaker containing N-methyl-2-pyrrolidone.

  • Stir the mixture at 60-75°C for 1 hour using a magnetic stirrer with a hot plate.[1]

  • Transfer the sample to a deep freezer and maintain the temperature between -10°C and -15°C for 24 hours.[1]

  • Filter the resulting crystalline solid through Whatman No. 41 filter paper.[1]

  • Dry the collected crystals in an oven at 105°C for 8 hours.[1]

Method B: Acetone/Ethyl Acetate System

Materials:

  • This compound Form I

  • Acetone

  • Ethyl acetate

  • Aqueous ammonia

  • Whatman No. 41 filter paper

Equipment:

  • Magnetic stirrer with hot plate

  • Beaker

  • Deep freezer (-10°C to -15°C)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a 50:50 (v/v) mixture of acetone and ethyl acetate.

  • Add this compound Form I to the solvent mixture in a beaker.

  • Adjust the pH of the mixture to 9 with aqueous ammonia while stirring at 25°C for 1 hour.[1]

  • Place the sample in a deep freezer at a temperature between -10°C and -15°C for 8 hours.[1]

  • Filter the crystalline product using Whatman No. 41 filter paper.[1]

  • Dry the collected solid in an oven at 105°C for 8 hours.[1]

Protocol 4: Synthesis of this compound α-Crystal Form

This protocol details the preparation of the novel α-crystal form of this compound.

Materials:

  • This compound Form I

  • Cyclohexanone

Equipment:

  • Reaction vessel with stirrer

  • Heating apparatus

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Dissolve 300 mg of this compound Form I in 1.5 mL of cyclohexanone in a reaction vessel.[6]

  • Heat the mixture to 120°C and stir until the solid is completely dissolved.[6]

  • Transfer the hot solution to a crystallization vessel and allow it to cool to room temperature.

  • Let the solution stand at room temperature for 24 hours to allow for crystallization.[6]

  • Collect the resulting crystals by filtration to obtain the this compound α-crystal form.[6] Note: Crystallization temperature and time can be varied (e.g., -80°C for 16 hours) to potentially influence crystal size and morphology.[6]

Visualizations

This compound Synthesis and Polymorphic Transformation Workflow

The following diagram illustrates the general workflow for synthesizing different polymorphs of this compound, starting from the crude drug.

G crude Crude this compound formI This compound Form I crude->formI Purification/ Recrystallization (Methanol/Ammonia) formII This compound Form II formI->formII Recrystallization (Ethanol/Water) formIII_A This compound Form III (Method A) formI->formIII_A Recrystallization (NMP, Cooling) formIII_B This compound Form III (Method B) formI->formIII_B Recrystallization (Acetone/Ethyl Acetate, pH 9, Cooling) alpha_form This compound α-Crystal Form formI->alpha_form Recrystallization (Cyclohexanone, Cooling)

Caption: Workflow for the synthesis of this compound polymorphs.

Mechanism of Action of this compound: Signaling Pathway

This compound exerts its hypoglycemic effect primarily by stimulating insulin release from pancreatic β-cells. The signaling pathway is depicted below. The different polymorphic forms of this compound do not alter this fundamental mechanism of action but can influence the rate and extent of drug absorption.

G cluster_beta_cell Pancreatic β-Cell This compound This compound sur1 Sulfonylurea Receptor 1 (SUR1) This compound->sur1 Binds to katp ATP-sensitive K+ Channel (KATP) sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis Triggers insulin_release Insulin Release insulin_exocytosis->insulin_release bloodstream Bloodstream insulin_release->bloodstream

Caption: this compound's mechanism of action in pancreatic β-cells.

References

Application Notes and Protocols for Glimepiride Administration in Rodent Models for Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of glimepiride in rodent models to assess its effects on glucose tolerance. The included methodologies for Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Glucose Tolerance Tests (IPGTT) are based on established practices in preclinical research.

Data Presentation: Quantitative Summary of this compound Administration Protocols

The following tables summarize dosages and administration details for this compound in rodent glucose tolerance studies.

Table 1: this compound Administration in Mouse Models

StrainThis compound DosageAdministration RouteDurationVehicleGlucose ChallengeKey FindingsReference
C57Bl/6J1 and 8 mg/kg/dayIn chow2 weeksN/A (in chow)2 g/kg (IP)Dose-dependent impairment of glucose tolerance and decreased insulin.[1][2][1][2]
Diabetic (Alloxan-induced)1, 2, and 4 mg/kgOral15 daysNot specifiedN/A (blood glucose monitoring)Dose-dependent decrease in blood sugar levels.[3][3]
Grn-/-1 and 8 mg/kg/dayIn chow2 weeksN/A (in chow)Not specifiedIncreased fasting blood glucose and impaired glucose tolerance.[1][1]

Table 2: this compound Administration in Rat Models

StrainThis compound DosageAdministration RouteDurationVehicleGlucose ChallengeKey FindingsReference
Normal and Diabetic (Streptozotocin-induced)0.1 mg/kg/dayOral2 weeksSalineEuglycemic clampEnhanced insulin action in peripheral tissues.[4][4]
Wistar2.5, 5.0, and 10.0 mg/kgIntraperitonealSingle doseSlightly warm salineN/A (behavioral study)Not applicable to glucose tolerance.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) with Acute this compound Administration in Mice

This protocol describes a single administration of this compound prior to an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in sterile water)

  • Glucose solution (20% w/v in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail snip method)

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast mice for 6 hours before the start of the OGTT. Water should be available ad libitum.[1][2]

  • Baseline Blood Glucose: At the end of the fasting period (t= -30 min), record the body weight of each mouse and measure the baseline blood glucose from a tail snip.

  • This compound Administration: Prepare a fresh solution of this compound in the chosen vehicle. Administer the desired dose of this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via oral gavage. A typical administration volume is 10 ml/kg.

  • Waiting Period: Allow 30 minutes for the absorption of this compound.

  • Glucose Challenge: At t=0 min, administer a 2 g/kg body weight glucose solution via oral gavage.[1][2]

  • Blood Glucose Monitoring: Collect blood samples from the tail at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion for each animal to quantify glucose tolerance.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) with Chronic this compound Administration in Mice

This protocol is designed for studies where this compound is administered over a longer period.

Materials:

  • This compound-medicated chow

  • Control chow

  • Glucose solution (20% w/v in sterile saline)

  • Syringes and needles for IP injection

  • Glucometer and test strips

  • Blood collection supplies

  • Animal scale

Procedure:

  • Animal Acclimation and Diet: House mice in the experimental facility for at least one week. Divide them into control and treatment groups and provide them with either control chow or this compound-medicated chow (e.g., 1 or 8 mg/kg/day) for the desired duration (e.g., 2 weeks).[1][2]

  • Fasting: After the treatment period, fast the mice for 6 hours with free access to water.[1][2]

  • Baseline Blood Glucose: At the end of the fast (t=0 min), weigh the mice and measure their baseline blood glucose levels via a tail snip.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.[1][2]

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot the average blood glucose levels over time for each group. Calculate the AUC for the glucose response to compare glucose tolerance between the groups.

Visualizations

Glimepiride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel (Closed) SUR1->KATP_Channel Induces closure Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel (Open) Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: this compound signaling pathway in a pancreatic beta-cell.

GTT_Workflow start Start: Acclimated & Fasted Rodents weigh_baseline Weigh Animals & Measure Baseline Glucose (t=0) start->weigh_baseline drug_admin Administer this compound or Vehicle Control weigh_baseline->drug_admin glucose_challenge Administer Glucose (Oral or IP) drug_admin->glucose_challenge blood_sampling Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) glucose_challenge->blood_sampling measure_glucose Measure Blood Glucose blood_sampling->measure_glucose data_analysis Data Analysis: Plot Glucose Curve & Calculate AUC measure_glucose->data_analysis end End: Assess Glucose Tolerance data_analysis->end

Caption: Experimental workflow for a glucose tolerance test with this compound.

Dose_Response_Logic cluster_groups Experimental Groups Vehicle Vehicle Control GTT Perform Glucose Tolerance Test (OGTT/IPGTT) Vehicle->GTT Dose1 Low Dose this compound (e.g., 1 mg/kg) Dose1->GTT Dose2 Mid Dose this compound (e.g., 5 mg/kg) Dose2->GTT Dose3 High Dose this compound (e.g., 10 mg/kg) Dose3->GTT Outcome Measure Outcome: - Blood Glucose Levels - AUC GTT->Outcome Comparison Compare Dose Groups to Vehicle Control Outcome->Comparison

Caption: Logical relationship for a this compound dose-response study.

References

Application Note: In Vitro Dissolution Testing of Glimepiride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Glimepiride is an oral hypoglycemic agent belonging to the sulfonylurea class, widely used for the management of type 2 diabetes mellitus. According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by high permeability and low aqueous solubility.[1] The solubility of this compound is notably pH-dependent, exhibiting very poor solubility in acidic and neutral aqueous media (<0.004 mg/mL at 37°C) and slightly increased solubility in media with a pH above 7 (approximately 0.02 mg/mL).[1]

This low, pH-dependent solubility can lead to poor dissolution rates, which may result in variable oral bioavailability and unpredictable clinical outcomes.[2] Therefore, in vitro dissolution testing is a critical quality control parameter for this compound tablets. It ensures batch-to-batch consistency, helps in the development of new formulations, and serves as an indicator of in vivo performance.[3] This document provides detailed protocols for the dissolution testing of this compound tablets based on pharmacopeial standards and relevant scientific literature.

2. Experimental Workflow

The general workflow for conducting in vitro dissolution testing of this compound tablets involves several key stages, from preparation to final data analysis.

This compound Dissolution Workflow Experimental Workflow for this compound Dissolution cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting A Prepare Dissolution Medium (e.g., pH 7.8 Phosphate Buffer) D Set Up Dissolution Apparatus (Apparatus II, 37°C, 75 rpm) A->D B Prepare Analytical Standards (this compound RS) G Filter & Analyze Samples (UV-Vis @ ~228 nm or HPLC) B->G C Calibrate & Verify Dissolution Apparatus & Analyzer C->D E Place Tablet in Vessel & Start Dissolution Test D->E F Withdraw Aliquots at Pre-defined Time Points E->F F->G H Calculate Percent Drug Dissolved vs. Time G->H I Generate Dissolution Profile & Report Results H->I

Caption: General workflow for the in vitro dissolution testing of this compound tablets.

3. Summary of Dissolution Test Conditions

Various methods for the dissolution testing of this compound tablets are reported in pharmacopeias and scientific literature. The selection of a method depends on the purpose of the test, such as routine quality control, formulation development, or bioequivalence studies.

Table 1: Pharmacopeial Dissolution Methods for this compound Tablets

ParameterUSP (Test 1)[4][5]USP (Test 2)[4]British Pharmacopoeia (BP 2016)[6]
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)Apparatus 2 (Paddle)
Rotation Speed 75 rpm75 rpm75 rpm
Medium pH 7.8 Phosphate BufferpH 7.8 Phosphate Buffer (higher buffer capacity)pH 7.8 Phosphate Buffer
Volume 900 mL900 mL900 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 ± 0.5 °C
Time 15 minutes45 minutes45 minutes
Acceptance NLT 80% (Q) dissolvedNLT 80% (Q) dissolvedNLT 70% dissolved

Table 2: Alternative and Research-Based Dissolution Methods

ParameterMulti-pH Evaluation[1]Discriminating Method (Polymorphs)Biorelevant Media (FaSSIF)
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)
Rotation Speed 75 rpm50 rpm50 or 75 rpm
Medium pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate BufferpH 6.8 Phosphate Buffer with 0.1% (w/v) Sodium Dodecyl Sulfate (SDS)Fasted State Simulated Intestinal Fluid (FaSSIF)
Volume 500 mL or 900 mL1000 mL500 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C37 ± 0.5 °C
Time Points 10, 15, 20, 30, 45, 60 minMultiple points (e.g., 5, 10, 15, 30, 45, 60 min)Multiple points to characterize profile

4. Detailed Experimental Protocols

Protocol 1: USP Dissolution Method (Test 1)

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Tablets and is suitable for routine quality control.[4][5]

A. Materials & Equipment

  • This compound Tablets

  • This compound Reference Standard (RS)

  • Monobasic potassium phosphate

  • Anhydrous dibasic sodium phosphate

  • Phosphoric acid or Sodium hydroxide (for pH adjustment)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Reagent grade water

  • USP Apparatus 2 (Paddle) with 6-12 vessels

  • HPLC system with UV detector or a validated UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Calibrated analytical balance, pH meter, and volumetric glassware

B. Preparation of Solutions

  • Dissolution Medium (pH 7.8 Phosphate Buffer): Dissolve 0.58 g of monobasic potassium phosphate and 8.86 g of anhydrous dibasic sodium phosphate in 1000 mL of water. Adjust the pH to 7.8 with 10% phosphoric acid or 1 N sodium hydroxide if necessary.[2][4]

  • Standard Solution Preparation (for HPLC):

    • Prepare a primary stock solution of USP this compound RS of about 0.125 mg/mL in a mixture of acetonitrile and water (90:10).[5]

    • Transfer 4.0 mL of this stock solution into a 200-mL volumetric flask and dilute with the Dissolution Medium to volume.

    • Transfer 15.0 mL of the resulting solution into a 50-mL volumetric flask and dilute with a diluting solution (Methanol and water, 1:1) to volume. The final concentration will be approximately 0.75 µg/mL of this compound.[4]

  • Standard Solution Preparation (for UV-Vis): Prepare a stock solution of this compound RS in a small amount of methanol and dilute to a known concentration (e.g., 10 µg/mL) with the Dissolution Medium. Ensure the final concentration falls within the validated linear range of the spectrophotometer (e.g., 6-14 µg/mL).[7]

C. Dissolution Procedure

  • Set up the dissolution apparatus. Place 900 mL of the Dissolution Medium in each vessel and equilibrate to 37 ± 0.5 °C.[4]

  • Place one this compound tablet in each of the six vessels, ensuring no air bubbles are trapped on the tablet surface.

  • Immediately start the apparatus at a rotation speed of 75 rpm.[4]

  • After 15 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[5]

  • Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

D. Sample Analysis

  • Using HPLC: Analyze the filtered samples using a validated HPLC method. A typical system uses a C18 column, a mobile phase of acetonitrile and phosphate buffer, with UV detection at 228 nm.[5][8]

  • Using UV-Vis: Measure the absorbance of the filtered samples at the wavelength of maximum absorbance (around 228 nm) using the Dissolution Medium as a blank.[8][9]

E. Calculation & Acceptance Criteria

  • Calculate the percentage of the labeled amount of this compound dissolved using the response of the Sample solution against the Standard solution.

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 15 minutes.[4]

Protocol 2: Discriminatory Dissolution Method for BCS Class II Drugs

This method is designed to be more sensitive to formulation and manufacturing variables, which is particularly important for a BCS Class II drug like this compound. It is useful during formulation development.

A. Materials & Equipment

  • As listed in Protocol 1, with the addition of Sodium Dodecyl Sulfate (SDS).

B. Preparation of Solutions

  • Dissolution Medium (pH 6.8 Phosphate Buffer with 0.5% SLS): Prepare a standard pH 6.8 phosphate buffer. Dissolve an appropriate amount of SDS to achieve a final concentration of 0.5% (w/v). The use of a surfactant is often necessary to achieve sink conditions for poorly soluble drugs.[10][11]

  • Standard Solution Preparation: Prepare standards as in Protocol 1, but using the pH 6.8 buffer with 0.5% SLS as the diluent.

C. Dissolution Procedure

  • Set up the dissolution apparatus. Place 900 mL of the Dissolution Medium in each vessel and equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Start the apparatus at a rotation speed of 50 rpm.[10]

  • Withdraw aliquots at multiple time points (e.g., 10, 15, 30, 45, and 60 minutes) to construct a dissolution profile. Replace the withdrawn volume with fresh, pre-warmed medium.

D. Sample Analysis & Calculation

  • Analyze samples and calculate the cumulative percentage of drug dissolved at each time point as described in Protocol 1.

E. Data Presentation

  • Plot the mean percentage of this compound dissolved against time to generate a dissolution profile. This profile is more informative than a single-point test for comparing different formulations. For BCS Class II drugs, a two-point specification (e.g., one at 15 minutes and another at a later point like 45 or 60 minutes) is often recommended.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glimepiride Dosage and Titration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing glimepiride dosage and titration in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1] this compound also has extrapancreatic effects, such as increasing peripheral insulin sensitivity by promoting the translocation of glucose transporter type 4 (GLUT4) in muscle and fat tissues.[1]

Q2: What are the recommended starting doses for this compound in different preclinical models?

Starting doses for this compound can vary depending on the animal model and the specific study design. It is crucial to start with a low dose and titrate upwards based on glycemic response. The following table summarizes reported starting doses from various preclinical studies.

Animal ModelRecommended Starting Dose (Oral)Reference
Mouse1 - 8 mg/kg/day[2][3]
Rat0.1 mg/kg/day[4]
DogEquipotent blood glucose-lowering doses compared to other sulfonylureas[5]

Q3: How should this compound be prepared and administered in preclinical studies?

For oral administration in rodents, this compound can be administered via oral gavage or incorporated into the chow.[2]

  • Oral Gavage: this compound can be suspended in a vehicle such as 0.5% hydroxyethylcellulose.[6] The volume administered should not exceed 10 ml/kg for mice and 10-20 ml/kg for rats.[6]

  • In-Chow Administration: This method minimizes stress to the animals.[2] However, it provides a continuous low dose rather than a bolus, which may affect the pharmacokinetic and pharmacodynamic profile.[2]

It is recommended to administer this compound at the same time each day to maintain consistency.

Q4: How can I convert a human dose of this compound to an equivalent dose for my animal model?

Dose conversion between species is often based on body surface area (BSA). The following formula can be used:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor. The Km for a human (60 kg) is 37, for a mouse (20 g) is 3, and for a rat (150 g) is 6.[7] For example, to convert a human dose to a rat dose, you would multiply the human dose (in mg/kg) by approximately 6.2.[8]

Troubleshooting Guide

Issue 1: Unexpected Hyperglycemia or Impaired Glucose Tolerance in Mice

Question: I am observing an increase in fasting blood glucose and impaired glucose tolerance in mice treated with this compound. Is this a known issue?

Answer: Yes, paradoxical hyperglycemia and glucose intolerance have been reported in mice following subacute and chronic this compound administration.[2][3][9] This effect has been observed to be dose-dependent, appearing after about two weeks of treatment, and is reversible upon discontinuation of the drug.[2][3]

Possible Causes:

  • β-cell Desensitization: Chronic stimulation of insulin secretion by this compound may lead to a desensitization of the pancreatic β-cells, resulting in impaired insulin release in response to glucose.[9]

  • Counter-regulatory Mechanisms: Prolonged treatment may trigger counter-regulatory hormonal responses that oppose the glucose-lowering effect of this compound.[9]

  • Route of Administration: Continuous administration in chow, as opposed to once-daily oral gavage, might contribute to this effect by altering the drug's pharmacokinetic profile.[2]

Troubleshooting Steps:

  • Review Dosing and Duration:

    • Consider reducing the dose of this compound.

    • Evaluate the duration of treatment. The hyperglycemic effect appears to be time-dependent.[2]

  • Switch Administration Route:

    • If administering in chow, consider switching to once-daily oral gavage to mimic the dosing regimen in humans more closely.[2]

  • Washout Period:

    • Incorporate a washout period in your study design to see if the hyperglycemic effect is reversible, which has been previously demonstrated.[2]

  • Measure Insulin Levels:

    • Concurrently measure plasma insulin levels to determine if the observed hyperglycemia is associated with reduced insulin secretion.[2]

Issue 2: High Variability in Glycemic Response

Question: I am observing significant variability in the blood glucose-lowering effect of this compound between individual animals. What could be the cause?

Answer: High inter-individual variability is a known challenge in preclinical studies with many compounds, including this compound.

Possible Causes:

  • Genetic Differences: Different strains of mice or rats can have varying metabolic responses.

  • Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing.

  • Food Intake: The amount of food consumed can influence the absorption and efficacy of orally administered drugs.

  • Stress: Handling and procedural stress can impact blood glucose levels.

Troubleshooting Steps:

  • Standardize Procedures:

    • Ensure all personnel are proficient in oral gavage techniques.

    • Standardize the time of day for dosing and blood sampling.

  • Control for Environmental Factors:

    • Acclimatize animals to handling and procedures to minimize stress.

    • Monitor food and water intake to ensure consistency.

  • Increase Sample Size:

    • A larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes.

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT)

This protocol is adapted from a study investigating the effects of this compound in mice.[3]

Materials:

  • This compound solution/suspension or control vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Restraining device for blood collection

Procedure:

  • Fast the animals for 6 hours prior to the test.

  • Administer this compound or vehicle orally at the predetermined dose and time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood draw, administer the glucose solution orally.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

  • The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.

2. This compound Titration Protocol for Rodent Models (Suggested)

Week 1:

  • Administer the initial low dose of this compound (e.g., 1 mg/kg for mice) once daily.

  • Monitor fasting blood glucose levels daily or every other day.

Week 2:

  • If the desired glycemic control is not achieved and the initial dose is well-tolerated (no signs of hypoglycemia), increase the dose (e.g., to 2 mg/kg for mice).

  • Continue to monitor fasting blood glucose.

Subsequent Weeks:

  • Continue to increase the dose in small increments (e.g., 1-2 mg/kg) on a weekly basis until the target blood glucose level is reached or the maximum effective dose is identified.

  • Throughout the titration period, monitor for signs of hypoglycemia, such as lethargy, tremors, or seizures. If observed, reduce the dose.

Signaling Pathway and Experimental Workflow Diagrams

Glimepiride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_peripheral_tissues Peripheral Tissues (Muscle, Fat) This compound This compound SUR1 SUR1 on KATP Channel This compound->SUR1 Binds to GLUT4_Translocation GLUT4 Translocation This compound->GLUT4_Translocation Promotes KATP_Channel_Closure KATP Channel Closure SUR1->KATP_Channel_Closure Membrane_Depolarization Membrane Depolarization KATP_Channel_Closure->Membrane_Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Glucose_Uptake Increased Glucose Uptake Insulin_Exocytosis->Glucose_Uptake Stimulates GLUT4_Translocation->Glucose_Uptake

Caption: this compound's dual mechanism of action on pancreatic β-cells and peripheral tissues.

Preclinical_Glimepiride_Workflow start Study Initiation animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model dose_prep Prepare this compound Formulation animal_model->dose_prep titration Dose Titration Phase (e.g., 1-2 weeks) dose_prep->titration monitoring Monitor Blood Glucose and Clinical Signs titration->monitoring decision Achieved Target Glycemia? monitoring->decision decision->titration No maintenance Maintenance Dosing decision->maintenance Yes endpoint Endpoint Assays (e.g., OGTT, Insulin Levels) maintenance->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Experimental workflow for optimizing this compound dosage in preclinical models.

References

Stability issues of Glimepiride in different solvent solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Glimepiride in various solvent solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound, and what are its solubility limits?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its solubility is highly dependent on the solvent system used. For most non-aqueous applications, organic solvents are preferred. For aqueous buffers, a co-solvent approach is necessary.

  • Organic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for preparing stock solutions.[2]

  • Aqueous Solutions: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[2][3] To achieve solubility in aqueous media like PBS (pH 7.2), it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer.[2]

  • Storage of Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[2]

Data Presentation: Solubility of this compound

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)~10 mg/mL[2]
Dimethyl sulfoxide (DMSO)~3 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
Water0.0038 mg/mL[3]
MethanolSlightly Soluble[3]
EthanolSlightly Soluble[1][3]
AcetonitrileSoluble[4]
AcetoneSoluble[4]
Q2: My this compound solution is cloudy or has precipitated. What should I do?

A2: Precipitation is a common issue, especially when working with aqueous buffers. This is typically due to the low aqueous solubility of this compound. Use the following guide to troubleshoot this issue.

Mandatory Visualization: Troubleshooting this compound Precipitation

G start Precipitate Observed solvent_type What is the solvent? start->solvent_type aqueous Is it an aqueous buffer (e.g., PBS)? solvent_type->aqueous Aqueous / Mixed sol_organic Solution: - Check final concentration vs. solubility limit. - Gently warm the solution. - Consider a different organic solvent. solvent_type->sol_organic Pure Organic cosolvent Was a water-miscible organic co-solvent (e.g., DMF, DMSO) used? aqueous->cosolvent sol_no_cosolvent Action: - Prepare a fresh stock in 100% DMF or DMSO. - Add stock dropwise to the aqueous buffer while vortexing. - Keep the final organic solvent concentration as low as possible. cosolvent->sol_no_cosolvent No sol_with_cosolvent Problem: - Final concentration may exceed solubility limit in the mixed-solvent system. - pH of the buffer might be a factor. Solution: - Lower the final concentration. - Increase the ratio of organic co-solvent. cosolvent->sol_with_cosolvent Yes

Caption: A troubleshooting guide for this compound precipitation issues.

Q3: How stable is this compound under different stress conditions?

A3: this compound's stability is significantly affected by pH and oxidative stress. Forced degradation studies, conducted under conditions more severe than typical stability testing, show that the drug is susceptible to degradation under acidic, basic, and oxidative environments.[5][6] It is relatively stable under dry heat.[5]

Data Presentation: Summary of Forced Degradation Studies on this compound

Stress ConditionParameters% Recovery (Approx.)Degradation Products FormedReferences
Acidic Hydrolysis 0.1N - 0.5N HCl at 80-90°C77%This compound Sulfonamide, this compound Urethane[5][7][8]
Basic Hydrolysis 0.1N - 0.5N NaOH at 80-90°C79%Multiple products, including Impurity J[5][7][8]
Oxidative 3% - 6% H₂O₂ at RT77%This compound Sulfonamide, this compound Urethane[5][7][8]
Thermal (Dry Heat) 60°C for 3 hours100%No significant degradation[5][6]
Photolytic UV light exposureDegradation ObservedNo new products identified in some studies[7][9]
Q4: What are the major degradation pathways and products for this compound?

A4: The primary degradation pathways for this compound involve the hydrolysis of the sulfonylurea moiety. Under acidic and oxidative conditions, the main degradation products are this compound Sulfonamide (European Pharmacopoeia Impurity B) and this compound Urethane (Impurity C).[7][8] Alkaline conditions lead to a different set of degradation products.[7]

G

Caption: Workflow for a typical forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 500 µg/mL. 2. Stress Conditions:

  • For each condition, transfer 2 mL of the this compound stock solution into a separate 5-mL reaction vessel. * Acidic Degradation: Add 2 mL of 0.5 N HCl. Incubate the vessel at 90°C. * Alkaline Degradation: Add 2 mL of 0.5 N NaOH. Incubate the vessel at 90°C. * Oxidative Degradation: Add 2 mL of 4% H₂O₂. Keep the vessel at room temperature. * Thermal Degradation: Add 2 mL of methanol. Incubate the vessel at 90°C. 3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Prior to analysis, neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating method, such as RP-HPLC or UPLC-MS, to separate this compound from its degradation products. [10]

Protocol 2: Sample RP-HPLC Method for this compound Analysis

This is a general-purpose method for the quantitative analysis of this compound and can be adapted for stability studies. [10][11][12]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). [10]* Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0-4.6) and acetonitrile in a ratio of approximately 75:25 or 40:60 (v/v). [10][12]* Flow Rate: 1.0 mL/min. [10]* Detection Wavelength: 228 - 236 nm. [10]* Injection Volume: 20 µL.

  • Column Temperature: Ambient.

References

Glimepiride Crystallization & Polymorphism Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glimepiride crystallization and polymorphism. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the crystallization of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to crystallize this compound, but I keep getting an unexpected polymorph. How can I control the polymorphic outcome?

Controlling the polymorphic form of this compound is crucial as different polymorphs exhibit distinct physicochemical properties. The two most well-documented polymorphs are Form I and Form II, with Form II being the metastable form and approximately 3.5 times more soluble than the stable Form I.[1][2] The choice of solvent and the crystallization conditions are the primary factors influencing the resulting polymorph.

  • Solvent Selection: The polarity and hydrogen bonding capacity of the solvent play a significant role.[3] For instance, recrystallization from an ethanol/water system has been used to prepare Form II.[1][4]

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate which polymorph is favored thermodynamically or kinetically. Rapid cooling often favors the formation of metastable polymorphs.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.

Troubleshooting Steps:

  • Analyze Your Current Method: Identify the solvent, temperature, and cooling rate of your current process.

  • Solvent Screening: Experiment with a range of solvents with varying polarities.

  • Modify Crystallization Conditions: Attempt crystallization at different temperatures and control the cooling rate (e.g., slow cooling vs. quench cooling).

  • Utilize Seed Crystals: If you have a sample of the desired polymorph, use it to seed your supersaturated solution.

Q2: My crystallized this compound has poor flowability and is difficult to handle. What can I do to improve its physical properties?

Poor flowability is often related to the crystal habit (the external shape of the crystals). Needle-like or irregularly shaped crystals tend to have poor flow properties and high cohesiveness. The goal is to obtain more equant-shaped crystals (e.g., hexagonal, rhombohedral, or tabular) which generally exhibit better flowability and compressibility.[5]

Troubleshooting Steps:

  • Crystal Habit Analysis: Use microscopy (e.g., Scanning Electron Microscopy - SEM) to examine the morphology of your crystals.

  • Solvent System Modification: The solvent from which the drug is crystallized can significantly impact the crystal habit. For example, tabular crystal habits of this compound have been generated from acetone, while long tabular habits were obtained from ethyl acetate.[5] Experiment with different solvents to find one that produces a more desirable crystal shape.[6]

  • Control Supersaturation: The level of supersaturation can influence crystal growth rates on different faces, thereby altering the crystal habit. Try adjusting the concentration of your solution and the rate of solvent evaporation or cooling.

Q3: I am concerned about polymorphic interconversion during my experiments or upon storage. How can I check for this?

Polymorphic interconversion is a valid concern, especially with metastable forms like this compound Form II, which can convert to the more stable Form I.[1] This can be triggered by factors such as heat, mechanical stress (e.g., grinding), and humidity.

Monitoring for Polymorphic Interconversion:

  • Differential Scanning Calorimetry (DSC): This is a key technique for detecting polymorphic transitions. For example, this compound Form II exhibits an exothermic peak around 140°C, indicating its transformation to Form I.[1][4]

  • Powder X-Ray Diffraction (PXRD): PXRD patterns are unique for each polymorphic form. Any change in the peak positions or the appearance of new peaks in the diffractogram over time or after a specific treatment indicates a polymorphic change.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational spectra, particularly in the regions associated with hydrogen bonding, can signify a polymorphic transformation.

Q4: My crystallization process is resulting in amorphous material. How can I promote crystallinity?

Amorphous material can result from very rapid precipitation or solidification, which prevents the molecules from arranging into an ordered crystal lattice. While sometimes desirable for enhancing solubility, if a crystalline form is required, the following steps can be taken:

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Slow down the process that induces crystallization. This could mean slower cooling, slower solvent evaporation, or a slower addition of an anti-solvent.

  • Increase Molecular Mobility: Crystallization requires molecules to be able to move into the proper orientation. Conducting the crystallization at a slightly higher temperature (while still below the solubility limit at that temperature) can sometimes provide the necessary energy for lattice formation.

  • Introduce Seed Crystals: Seeding with the desired crystalline form provides a template for crystal growth and can significantly reduce the energy barrier to crystallization.

  • Solvent Selection: Certain solvents may favor the formation of amorphous material. Experiment with solvents that have a lower viscosity and in which this compound has moderate, rather than extremely high, solubility.

Comparative Data of this compound Polymorphs

The following table summarizes the key characteristics of the known polymorphs of this compound for easy comparison.

CharacteristicForm IForm IIForm III
Thermodynamic Stability StableMetastableMore thermodynamically stable than Form I and II
Melting Point (DSC) ~216 °C[2]~213 °C (with exothermic transition to Form I around 140°C)[2][4]~276 °C[2]
Key PXRD Peaks (2θ) Marker peak at 6.40°[2]Marker peak at 7.84°[2]Marker peaks at 6.7° and 30.5°[2]
FTIR Bands (cm⁻¹) Absorption bands at 3290 and 3370[2]Broad band near 3100 (attributed to intermolecular hydrogen bonding)[1]Absorption band at 3325.28[2]
Solubility Low~3.5 times more soluble than Form I[1][2]Highest solubility at pH 7.4 (0.04 mg/mL)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Form II

This protocol is adapted from literature methods for the recrystallization of this compound to obtain Form II.[1]

  • Dissolution: Dissolve this compound in an ethanol/water (1:1 v/v) solution by heating in a water bath at 85°C until saturation is reached.

  • Cooling: Maintain the solution at a controlled room temperature (25°C) for 12 hours (overnight).

  • Refrigeration: Transfer the solution to a refrigerator and maintain at 5°C for one week to allow for complete crystallization.

  • Isolation: Filter the resulting crystals using a suitable filter paper (e.g., Whatman No. 41).

  • Drying: Dry the isolated crystals at an appropriate temperature (e.g., in an oven at a temperature well below the transition point of Form II).

Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the this compound crystal sample to a fine powder. Mount the powder on a sample holder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current to appropriate values (e.g., 40 kV and 45 mA).[2]

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.013° and an appropriate time per step.[2]

  • Data Analysis: Analyze the resulting diffractogram for characteristic peaks to identify the polymorphic form by comparing with reference patterns.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.[7][8] Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen gas.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 40°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the melting point (e.g., 300°C).[8]

  • Data Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (polymorphic transitions). The peak temperature of the endotherm corresponds to the melting point.

Visual Guides

TroubleshootingWorkflow start Start: Unexpected Experimental Outcome (e.g., wrong polymorph, poor morphology) check_polymorph Identify Polymorph (PXRD, DSC, FTIR) start->check_polymorph is_desired_polymorph Is it the desired polymorph? check_polymorph->is_desired_polymorph check_morphology Analyze Crystal Morphology (Microscopy/SEM) is_desired_polymorph->check_morphology Yes modify_solvent Modify Solvent System (Polarity, H-bonding) is_desired_polymorph->modify_solvent No is_desired_morphology Is the morphology acceptable? (e.g., flow, handling) check_morphology->is_desired_morphology is_desired_morphology->modify_solvent No end_ok End: Process Successful is_desired_morphology->end_ok Yes modify_conditions Adjust Crystallization Conditions (Temperature, Cooling Rate) modify_solvent->modify_conditions use_seeds Introduce Seed Crystals modify_conditions->use_seeds end_reanalyze Re-analyze Product use_seeds->end_reanalyze end_reanalyze->check_polymorph

Caption: A logical workflow for troubleshooting common issues in this compound crystallization.

SolventEffect cluster_solvents Crystallization Solvent cluster_outcomes Resulting Polymorph / Habit S1 Ethanol/Water (1:1) O1 Form II S1->O1 S2 Acetone O2 Tabular Habit S2->O2 S3 Ethyl Acetate O3 Long Tabular Habit S3->O3 S4 N-Methyl-2-Pyrrolidone O4 Form III S4->O4

Caption: The influence of different solvent systems on the resulting polymorphic form and crystal habit of this compound.

PolymorphIdentification start Start: Unknown Crystal Sample dsc_analysis Perform DSC Analysis start->dsc_analysis dsc_result Melting Point? Exotherm at ~140°C? dsc_analysis->dsc_result pxrd_analysis Perform PXRD Analysis pxrd_result Key 2θ Peaks? pxrd_analysis->pxrd_result ftir_analysis Perform FTIR Analysis ftir_result Key Bands? ftir_analysis->ftir_result dsc_result->pxrd_analysis Yes (~213°C + Exo) dsc_result->pxrd_analysis No (~216°C) dsc_result->pxrd_analysis ~276°C pxrd_result->ftir_analysis Other form1 Likely Form I pxrd_result->form1 Peak at 6.40° form2 Likely Form II pxrd_result->form2 Peak at 7.84° form3 Likely Form III pxrd_result->form3 Peaks at 6.7°, 30.5° ftir_result->form1 Bands at 3290, 3370 cm⁻¹ ftir_result->form2 Broad band at ~3100 cm⁻¹ ftir_result->form3 Band at 3325 cm⁻¹ inconclusive Inconclusive/Mixture (Requires further analysis) ftir_result->inconclusive Other

Caption: A decision workflow for identifying the polymorphic form of a this compound sample using key analytical techniques.

References

Technical Support Center: Forced Degradation Studies of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Glimepiride.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

Forced degradation studies for this compound, as outlined by the International Conference on Harmonisation (ICH) guidelines, typically involve exposure to a variety of stress conditions to assess its intrinsic stability.[1][2][3] These conditions include:

  • Acid Hydrolysis: Treatment with acids such as 0.1 N HCl.[2][4][5]

  • Base Hydrolysis: Treatment with bases such as 0.1 N NaOH.[2][4][5]

  • Oxidative Degradation: Exposure to oxidizing agents like 3% to 6% hydrogen peroxide.[3][6]

  • Thermal Degradation: Subjecting the drug substance to dry heat, for instance, at 60°C to 105°C.[5][7]

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm).[7]

Q2: How many degradation products are typically observed for this compound?

The number of degradation products can vary depending on the specific stress conditions applied. Studies have reported the formation of several degradation products. For instance, one study identified a total of five degradation products (labeled I-V) under various stress conditions.[1] Another study utilizing UPLC-MS detected a significant number of peaks, particularly under oxidative conditions, indicating multiple degradation pathways.

Q3: What are the major degradation products of this compound?

Several key degradation products of this compound have been identified and characterized. Some of these correspond to known impurities listed in the European Pharmacopoeia.[1] These include:

  • This compound Sulfonamide (Impurity B): Formed under acidic, neutral, and oxidative conditions.[1]

  • This compound Urethane (Impurity C): Observed under acidic and neutral hydrolysis.[1]

  • [[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea: A novel degradation product identified under alkaline conditions.[1]

It's important to note that different stress conditions lead to the formation of a distinct set of degradation products.[1]

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. The most commonly employed and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection is widely used.[8][9][10] A C18 or C8 column is often the stationary phase of choice.[1][8]

  • Ultra-Performance Liquid Chromatography (UPLC): This technique offers higher resolution and sensitivity, enabling the detection of even low levels of degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of unknown degradation products by providing molecular weight information.[1][11]

  • Thin-Layer Chromatography (TLC): TLC, particularly High-Performance TLC (HPTLC), can also be used for the separation and quantification of this compound and its impurities.[5][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and a degradation product peak in HPLC. - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- High flow rate.- Optimize Mobile Phase: Adjust the ratio of the organic and aqueous phases. Modify the pH of the buffer to alter the ionization and retention of the analytes.[7]- Change Stationary Phase: Consider a column with a different selectivity, for example, switching from a C18 to a C8 or a phenyl column.[7]- Reduce Flow Rate: Lowering the flow rate can enhance separation efficiency, though it will increase the analysis time.[7]
Peak tailing for the this compound peak. - Secondary interactions with free silanol groups on the silica-based column.- Column overload.- Column contamination.- Use an End-Capped Column: Employ a base-deactivated column to minimize silanol interactions.- Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into the mobile phase.[7]- Reduce Sample Concentration/Injection Volume: This can prevent overloading the column.[7]- Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.[7]
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Use a Column Oven: Maintain a constant and controlled column temperature.- Ensure Precise Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurement of all components.- System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.
No degradation observed under a specific stress condition. - Stress condition is not harsh enough (e.g., insufficient time, temperature, or reagent concentration).- Increase Stress Level: Gradually increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent) until a noticeable degradation (typically 5-20%) is achieved.
Complete degradation of this compound. - Stress condition is too harsh.- Reduce Stress Level: Decrease the exposure time, temperature, or concentration of the stressor to achieve partial degradation, allowing for the observation of intermediate degradation products.

Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Reagents and Conditions Observed Degradation Products Extent of Degradation Reference
Acid Hydrolysis 0.1 N HCl, heated (e.g., 80°C for 4-60 min)Products II (Sulfonamide) and V (Urethane), Peak D (m/z 410.1)Susceptible to degradation.[1][3][5]
Base Hydrolysis 0.1 N NaOH, heated (e.g., 80°C for 30-60 min)Products I, III, and IVLess susceptible than to acid and oxidative conditions.[1][3][5][9]
Oxidative Degradation 3% - 6% H₂O₂, at room temperature or heatedProducts II (Sulfonamide) and V (Urethane), Peaks B and DHighly susceptible; can lead to a large number of degradation products.[1][3][5][6][9]
Thermal Degradation Dry heat (e.g., 60°C - 105°C for 3-24 hours)Peak D (m/z 410.1)Generally stable, but degradation can occur at higher temperatures.[5][6][7]
Photolytic Degradation Exposure to UV light (e.g., 254 nm for 24 hours)No additional degradation products were observed in one study.Generally stable.[1][5][7]
Neutral Hydrolysis Reflux in waterProducts II (Sulfonamide) and V (Urethane)Least susceptible to degradation under neutral conditions.[1][9]

Note: The extent of degradation can vary significantly based on the exact experimental parameters (concentration, temperature, and duration).

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 N HCl.

  • Heating: Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 4 hours).[3]

  • Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 N NaOH.

  • Heating: Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 4 hours).[3]

  • Neutralization and Dilution: After incubation, cool the solution and neutralize it with 0.1 N HCl. Dilute with the mobile phase to the desired concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation by Oxidation

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 3% v/v hydrogen peroxide.[3]

  • Incubation: Keep the flask at room temperature for a specified period (e.g., 4 hours), protected from light.[3]

  • Dilution: After the incubation period, dilute the sample with the mobile phase to the target concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 105°C) Thermal->Analysis Photo Photolytic (e.g., UV light) Photo->Analysis This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo DPs Degradation Products (Identification & Quantification) Analysis->DPs

Caption: General workflow for forced degradation studies of this compound.

Glimepiride_Degradation_Pathways cluster_conditions Stress Conditions This compound This compound Acid Acidic This compound->Acid Neutral Neutral This compound->Neutral Oxidative Oxidative This compound->Oxidative Alkaline Alkaline This compound->Alkaline DP_II Degradation Product II (this compound Sulfonamide) DP_V Degradation Product V (this compound Urethane) DP_I_III_IV Degradation Products I, III, & IV Acid->DP_II Acid->DP_V Neutral->DP_II Neutral->DP_V Oxidative->DP_II Oxidative->DP_V Alkaline->DP_I_III_IV

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Enhancing the Aqueous Solubility of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the poor aqueous solubility of Glimepiride. This compound, a third-generation sulfonylurea, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility, which can limit its oral bioavailability.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the aqueous solubility of this compound?

A1: The most common and effective techniques to improve the aqueous solubility of this compound include solid dispersion, nanosuspension, and co-crystallization.[4] These methods aim to alter the physical state of the drug, increase the surface area, or form more soluble complexes to enhance dissolution rates.

Q2: Which polymers are commonly used as carriers in the solid dispersion of this compound?

A2: Several water-soluble carriers have been successfully used to prepare this compound solid dispersions. These include Poloxamer 188, Poloxamer 407, Polyvinylpyrrolidone K30 (PVP K30), β-cyclodextrin, Mannitol, and Polyethylene Glycol (PEG) 6000.[1][2][5] The choice of polymer can significantly impact the extent of solubility enhancement.

Q3: What is the principle behind using nanosuspensions to improve this compound's solubility?

A3: Nanosuspensions increase the saturation solubility and dissolution rate of a drug by reducing its particle size to the nanometer range.[6] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn enhances the dissolution velocity.

Q4: How does co-crystallization improve the solubility of this compound?

A4: Co-crystallization involves forming a new crystalline solid phase containing this compound and a co-former in a specific stoichiometric ratio.[7][8] This new crystalline structure has different physicochemical properties, often leading to improved solubility and dissolution compared to the pure drug.[9]

Troubleshooting Guides

Solid Dispersion

Problem: Low drug content in the prepared solid dispersion.

  • Possible Cause: Incomplete dissolution of the drug in the solvent during preparation (solvent evaporation method) or improper mixing (melting method).

  • Troubleshooting Tip: Ensure the drug is completely dissolved in the selected solvent before adding the carrier. For the melting method, ensure thorough mixing of the drug and carrier at a temperature that allows for a homogenous melt.[10] Optimize the drug-to-carrier ratio; higher carrier concentrations can sometimes lead to better drug entrapment.[11]

Problem: The solid dispersion does not show a significant improvement in dissolution rate.

  • Possible Cause: The drug may not have converted from a crystalline to an amorphous state. The chosen carrier may not be suitable for this compound.

  • Troubleshooting Tip: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.[2][12] Experiment with different carriers and drug-to-carrier ratios to find the optimal formulation.[1] For instance, ternary solid dispersions incorporating a second polymer like PVPK30 with β-cyclodextrin have shown drastic improvements.[1]

Nanosuspension

Problem: Large and non-uniform particle size in the nanosuspension.

  • Possible Cause: Inefficient particle size reduction technique or inappropriate stabilizer concentration.

  • Troubleshooting Tip: Optimize the parameters of your preparation method. For precipitation-ultrasonication, adjust the power and duration of sonication.[13] For high-pressure homogenization, optimize the pressure and number of cycles.[6] Ensure the concentration of stabilizers (e.g., PVP K30, HPMC, SLS) is optimal to prevent particle aggregation.[13]

Problem: Instability of the nanosuspension, leading to particle aggregation over time.

  • Possible Cause: Insufficient amount of stabilizer or an inappropriate choice of stabilizer.

  • Troubleshooting Tip: Increase the concentration of the stabilizer or use a combination of stabilizers to provide both steric and electrostatic stabilization.[14] Measure the zeta potential of the nanosuspension; a value greater than ±30 mV generally indicates good stability.[14]

Co-crystallization

Problem: Failure to form co-crystals.

  • Possible Cause: The chosen co-former is not suitable for forming co-crystals with this compound. The solvent system used for crystallization is not appropriate.

  • Troubleshooting Tip: Screen a variety of co-formers with different functional groups that can interact with this compound via hydrogen bonding.[7][15] Experiment with different solvents or solvent mixtures for the co-crystallization process. The solvent evaporation technique is a commonly used method.[9]

Problem: The resulting co-crystals show minimal improvement in solubility.

  • Possible Cause: The selected co-former, although forming a co-crystal, does not significantly alter the crystal lattice energy in a way that favors dissolution.

  • Troubleshooting Tip: Select co-formers that are highly water-soluble themselves, such as organic acids like citric acid, tartaric acid, or oxalic acid.[7][8] Vary the stoichiometric ratio of this compound to the co-former, as this can influence the properties of the resulting co-crystal.[7]

Quantitative Data Summary

TechniqueCarrier/Co-formerDrug:Carrier RatioSolubility EnhancementDissolution Rate ImprovementReference
Solid Dispersion Poloxamer 1881:546.6-fold increase in saturation solubility (0.345 mg/ml)98.20% release in 60 min[5]
β-cyclodextrin & PVPK30-Significant increaseDrastic improvement[1]
PEG 60001:6Increased with higher carrier ratioF9 showed rapid reduction in blood glucose[2]
Modified Gum Karaya1:4Maximum solubility observedHigher than pure drug[12]
Nanosuspension HPMC, PVP K30, SLS-5.77-fold increase>85% release in 10 min[13]
Pluronic F68, PEG 400--97.6% release in 60 min[14]
Co-crystallization Tartaric Acid1:2-Remarkably higher than parent drug[7][9]
Oxalic Acid-Significant enhancementIncreased dissolution rate[8][16]
Caffeine--Several-folds higher plasma concentration[17]
Hydrotropy Sodium Citrate (40%)-284.33-fold increase (803.79 µg/ml)99.95% release in 30 min (kneading method)[18]

Experimental Protocols

Preparation of this compound Solid Dispersion (Kneading Method)
  • Weighing: Accurately weigh this compound and the chosen carrier (e.g., Poloxamer 188) in the desired ratio (e.g., 1:1, 1:2, 1:3, 1:4, 1:5).[5]

  • Mixing: Place the carrier in a mortar and add a small amount of a suitable solvent (e.g., water) to form a paste.

  • Incorporation: Gradually add the this compound powder to the paste and knead for a specified period (e.g., 30 minutes).[5]

  • Drying: Dry the resulting mass at a controlled temperature (e.g., 45°C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried mass and pass it through a sieve of appropriate mesh size. Store the prepared solid dispersion in a desiccator.[5]

Preparation of this compound Nanosuspension (Precipitation-Ultrasonication Method)
  • Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., Lipoid S100) in a suitable organic solvent or co-solvent mixture (e.g., methanol and acetone 1:1) with the aid of sonication and gentle heating (e.g., 60°C).[6]

  • Aqueous Phase Preparation: Dissolve hydrophilic stabilizers (e.g., PVPK 30 and PEG 6000) in purified water.[6]

  • Precipitation: Quickly inject the organic phase into the aqueous phase under constant stirring.

  • Ultrasonication: Subject the resulting suspension to high-power ultrasonication for a specific duration to reduce the particle size to the nano-range.[13]

  • Lyophilization (Optional): To obtain a dry powder, the nanosuspension can be lyophilized.

Preparation of this compound Co-crystals (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and the selected co-former (e.g., tartaric acid) in a suitable solvent in the desired molar ratio (e.g., 1:1 or 1:2).[7][9]

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions.

  • Collection and Drying: Collect the solid crystals that form and dry them under vacuum.

  • Characterization: Characterize the resulting product using techniques like DSC, XRD, and FTIR to confirm the formation of a new crystalline phase.[7][9]

Visualizations

experimental_workflow_solid_dispersion cluster_start Preparation cluster_processing Processing cluster_final Final Product weigh Weigh Drug and Carrier mix Mix with Solvent to form Paste weigh->mix knead Knead for 30 min mix->knead dry Dry at 45°C knead->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store nanosuspension_principle cluster_problem Poor Solubility cluster_solution Nanosuspension Approach cluster_outcome Improved Properties poor_solubility Poorly Soluble Drug (this compound) particle_reduction Particle Size Reduction (Nanometer Range) poor_solubility->particle_reduction Noyes-Whitney Equation surface_area Increased Surface Area particle_reduction->surface_area dissolution_rate Enhanced Dissolution Rate surface_area->dissolution_rate bioavailability Improved Bioavailability dissolution_rate->bioavailability co_crystal_formation This compound This compound (API) solvent Solvent System This compound->solvent coformer Co-former (e.g., Tartaric Acid) coformer->solvent cocrystal This compound Co-crystal (New Crystalline Phase) solvent->cocrystal Solvent Evaporation

References

Technical Support Center: Overcoming Glimepiride's Extensive First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of novel glipizide formulations aimed at overcoming its extensive first-pass metabolism.

General FAQs

Q1: What is the primary challenge in the oral delivery of glimepiride?

This compound, a third-generation sulfonylurea, faces significant challenges in oral delivery primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver.[1][2] This leads to variable and often low bioavailability, which can affect its therapeutic efficacy in managing type 2 diabetes.[1][2]

Q2: How does first-pass metabolism affect this compound?

After oral administration, this compound is absorbed from the gastrointestinal tract and transported to the liver via the portal vein. In the liver, it undergoes significant metabolism, primarily by the cytochrome P450 enzyme CYP2C9, before it can reach systemic circulation.[3] This metabolic process reduces the concentration of active drug that reaches the bloodstream, thereby limiting its therapeutic effect.

Q3: What are the main strategies to overcome this compound's first-pass metabolism?

Several strategies are being explored to bypass or reduce the first-pass metabolism of this compound. These include:

  • Nanoformulations: Developing nanosuspensions, nanoemulsions, or solid lipid nanoparticles to alter the absorption pathway and potentially utilize lymphatic transport, thus bypassing the liver.

  • Solid Dispersions: Creating solid dispersions of this compound in hydrophilic carriers to enhance its dissolution rate and absorption, potentially saturating the metabolic enzymes in the liver.

  • Alternative Routes of Administration: Utilizing transdermal or buccal delivery systems to introduce the drug directly into the systemic circulation, thereby avoiding the gastrointestinal tract and the liver.[3]

  • Co-crystallization: Forming co-crystals of this compound with a suitable co-former to improve its solubility and dissolution characteristics.

I. Solid Dispersions

Solid dispersions of this compound in hydrophilic carriers have been shown to enhance its dissolution rate and bioavailability.

Troubleshooting Guide: this compound Solid Dispersions
Problem Possible Cause(s) Suggested Solution(s)
Low Drug Content Incomplete dissolution of the drug in the solvent during preparation.Ensure complete dissolution by using a suitable solvent system and adequate mixing. Consider slightly increasing the solvent volume or employing gentle heating.
Phase separation during solvent evaporation.Optimize the solvent evaporation rate. A very rapid evaporation can sometimes lead to drug precipitation. Ensure uniform mixing throughout the evaporation process.
Inconsistent In Vitro Drug Release Non-uniform distribution of the drug in the polymer matrix.Improve the mixing process during preparation. For solvent evaporation methods, ensure the drug and carrier are fully dissolved before evaporation. For melting methods, ensure a homogenous melt is achieved.
Recrystallization of the drug upon storage.Select a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Poor Flowability of the Solid Dispersion Powder Irregular particle shape and size, or electrostatic charges.Optimize the grinding or sieving process to obtain more uniform particles. Incorporate a glidant, such as colloidal silicon dioxide, in low concentrations.
Drug-Excipient Incompatibility Chemical interaction between this compound and the chosen carrier.Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) before formulation.[4] The absence of new peaks or significant shifts in existing peaks in FTIR spectra, and the absence of major shifts in the melting endotherm in DSC thermograms, generally indicate good compatibility.[4]
Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a desired ratio (e.g., 1:1, 1:3, 1:5).[5]

  • Dissolve both the drug and the carrier in a suitable solvent, such as methanol, in a round-bottom flask.[5]

  • Ensure complete dissolution by stirring the mixture using a magnetic stirrer.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).[5]

  • Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Store the prepared solid dispersion in an airtight container in a cool, dry place.

Protocol 2: In Vitro Dissolution Study of this compound Solid Dispersions

  • Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.

  • Use 900 mL of phosphate buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.[6]

  • Set the paddle rotation speed to 50 rpm.[6]

  • Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 2 mg) and place it in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometer at a wavelength of 228 nm or a validated HPLC method.[6]

Data Presentation

Table 1: Comparison of In Vitro Drug Release from this compound Solid Dispersions

FormulationCarrierDrug:Carrier Ratio% Drug Release at 30 min% Drug Release at 60 min
Pure this compound--<10%<20%
SD1PVP K301:5~70%~90%
SD2PEG 60001:5~65%~85%
SD3Poloxamer 1881:4~80%>95%[6]

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Visualization

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization weigh Weigh this compound & Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize drug_content Drug Content pulverize->drug_content ftir FTIR Spectroscopy pulverize->ftir dsc DSC Analysis pulverize->dsc dissolution In Vitro Dissolution pulverize->dissolution

Caption: Experimental workflow for solid dispersion.

II. Nanosuspensions

Nanosuspensions are colloidal dispersions of nanosized drug particles stabilized by surfactants and polymers. This approach increases the surface area of the drug, leading to a higher dissolution velocity and improved bioavailability.

Troubleshooting Guide: this compound Nanosuspensions
Problem Possible Cause(s) Suggested Solution(s)
Particle Aggregation/Instability Insufficient stabilizer concentration or inappropriate stabilizer.Optimize the type and concentration of the stabilizer (e.g., polymers like HPMC, PVP; surfactants like Poloxamer, SLS). A combination of stabilizers often provides better stability. Ensure the zeta potential is sufficiently high (typically >
Ostwald ripening (growth of larger particles at the expense of smaller ones).Use a combination of stabilizers to provide both electrostatic and steric stabilization. Store the nanosuspension at a lower temperature (e.g., 4°C) to reduce the kinetic energy of the particles.[7]
Large Particle Size or Broad Particle Size Distribution (High PDI) Inefficient particle size reduction technique.Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, sonication time and power).[7] For precipitation methods, control the rate of addition of the drug solution to the anti-solvent and the stirring speed.
Inappropriate solvent/anti-solvent system.Select a solvent in which the drug is highly soluble and an anti-solvent in which it is poorly soluble, and ensure they are miscible.
Clogging of Homogenizer or Mill High viscosity of the suspension or large initial particle size.Dilute the suspension or reduce the initial drug concentration. Perform a pre-milling step to reduce the initial particle size.
Low Drug Content after Preparation Adhesion of the drug to the equipment.Pre-saturate the equipment with a drug solution. Use appropriate cleaning procedures to recover any adhered drug.
Degradation of the drug due to high energy input.Optimize the energy input (e.g., lower homogenization pressure or sonication power) and consider cooling the system during the process.
Experimental Protocols

Protocol 3: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation-Ultrasonication Method

  • Prepare a drug solution by dissolving a specific amount of this compound in a suitable organic solvent (e.g., acetone, methanol).[7]

  • Prepare an aqueous anti-solvent phase containing a stabilizer or a combination of stabilizers (e.g., HPMC, PVP K30, SLS).[7]

  • Inject the drug solution into the anti-solvent phase under high-speed stirring using a magnetic stirrer.

  • Subject the resulting suspension to high-power ultrasonication for a specific duration to reduce the particle size.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.

  • The nanosuspension can be further processed (e.g., lyophilized) to produce a solid dosage form.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Use healthy adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Divide the animals into groups (e.g., control group receiving pure this compound suspension, test group receiving this compound nanosuspension).

  • Administer the formulations orally via gavage at a specified dose.

  • Collect blood samples (e.g., 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.

  • Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[8]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 2: Comparative Pharmacokinetic Parameters of this compound Nanosuspensions in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Pure this compound Suspension~350~4~2500100
Nanosuspension 1~700~2~5000~200
Nanosuspension 2 (optimized)~850~1.5~6500~260

Note: The data presented are representative and may vary depending on the specific formulation and experimental conditions.

Visualization

experimental_workflow_nanosuspension cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation drug_sol Prepare Drug Solution precipitate Precipitation drug_sol->precipitate anti_sol Prepare Anti-solvent with Stabilizer anti_sol->precipitate sonicate Ultrasonication precipitate->sonicate particle_size Particle Size & PDI sonicate->particle_size zeta Zeta Potential sonicate->zeta morphology Morphology (SEM/TEM) sonicate->morphology dissolution In Vitro Dissolution sonicate->dissolution pharmacokinetics In Vivo Pharmacokinetics sonicate->pharmacokinetics

Caption: Experimental workflow for nanosuspension.

III. Buccal Films

Buccal films offer an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism by delivering the drug directly into the systemic circulation through the buccal mucosa.

Troubleshooting Guide: this compound Buccal Films
Problem Possible Cause(s) Suggested Solution(s)
Poor Mucoadhesion Inappropriate mucoadhesive polymer or insufficient concentration.Screen different mucoadhesive polymers (e.g., Carbopol, HPMC, chitosan) and optimize their concentration. Ensure proper hydration of the polymer during film formation.
Dryness of the buccal mucosa model during ex vivo testing.Keep the mucosal tissue moist with simulated saliva fluid throughout the experiment.
Film Brittleness Insufficient plasticizer concentration.Optimize the concentration of the plasticizer (e.g., propylene glycol, glycerin). A higher concentration generally leads to a more flexible film.
Incompatible polymer blend.Ensure the polymers used in the film are compatible with each other.
Non-uniform Drug Content Inhomogeneous distribution of the drug in the polymer solution before casting.Ensure the drug is completely dissolved or uniformly suspended in the polymer solution with continuous stirring before casting.
Air bubbles in the casting solution.Degas the polymer solution by sonication or by letting it stand for a period before casting.
Inconsistent Drug Release Non-uniform film thickness.Ensure the casting surface is level and the casting solution is spread evenly. Use a casting knife or a film applicator for better thickness control.
Drug crystallization within the film.Incorporate a crystallization inhibitor or use a polymer that can maintain the drug in an amorphous state.
Experimental Protocols

Protocol 5: Preparation of this compound Buccal Films by Solvent Casting Method

  • Dissolve a film-forming polymer (e.g., HPMC) and a mucoadhesive polymer (e.g., Carbopol) in a suitable solvent system (e.g., water, ethanol).[3]

  • Add a plasticizer (e.g., propylene glycol) to the polymer solution and stir until a homogenous solution is formed.[3]

  • Dissolve this compound in a small amount of solvent and add it to the polymer solution with continuous stirring.

  • Pour the resulting solution into a petri dish or onto a flat casting surface.

  • Allow the solvent to evaporate slowly at room temperature or in a controlled environment.

  • Once the film is formed, carefully peel it from the casting surface and cut it into the desired size.

  • Store the films in a desiccator until further evaluation.

Protocol 6: Ex Vivo Permeation Study of this compound Buccal Films

  • Use a Franz diffusion cell for the permeation study.

  • Obtain fresh buccal mucosa from an animal source (e.g., porcine or goat).

  • Mount the buccal mucosa on the diffusion cell with the mucosal side facing the donor compartment.

  • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Place the buccal film on the mucosal surface in the donor compartment.

  • Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.

  • Analyze the drug concentration in the samples using a validated HPLC method.

Data Presentation

Table 3: Comparison of Ex Vivo Permeation of this compound from Buccal Films

FormulationPolymer CompositionPermeation EnhancerCumulative Drug Permeated at 6h (µg/cm²)
Control (Drug Suspension)--Low
Buccal Film 1HPMC/CarbopolNoneModerate
Buccal Film 2HPMC/CarbopolWith EnhancerHigh

Note: The data presented are representative and may vary depending on the specific formulation and experimental conditions.

Visualization

experimental_workflow_buccal_film cluster_prep Preparation cluster_eval Evaluation poly_sol Prepare Polymer Solution drug_add Add this compound poly_sol->drug_add cast Solvent Casting drug_add->cast dry Drying & Cutting cast->dry thickness Thickness & Weight dry->thickness drug_content Drug Content dry->drug_content mucoadhesion Mucoadhesion Study dry->mucoadhesion permeation Ex Vivo Permeation dry->permeation

Caption: Experimental workflow for buccal film.

References

Addressing unexpected hyperglycemia with Glimepiride in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected hyperglycemia when using Glimepiride in mouse models.

Frequently Asked Questions (FAQs)

Q1: We are administering this compound to our mouse model of type 2 diabetes, but we are observing an unexpected increase in blood glucose levels. Is this a known phenomenon?

A1: Yes, paradoxical hyperglycemia and impaired glucose tolerance following this compound administration in mice have been reported in the scientific literature.[1][2][3][4] While this compound is a sulfonylurea drug that typically lowers blood glucose by stimulating insulin secretion from pancreatic β-cells, studies have shown that in various mouse strains, its effects can be contrary to those observed in humans.[1][2]

Q2: What are the potential mechanisms behind this paradoxical hyperglycemic effect of this compound in mice?

A2: The exact mechanisms are still under investigation, but some studies suggest that chronic sulfonylurea treatment can lead to β-cell dysfunction and a reduction in insulin secretion in response to glucose.[5][6] One study reported that mice treated with this compound exhibited fasting hyperglycemia, glucose intolerance, and decreased insulin levels.[1][2][3] Interestingly, this effect was observed to be dose-dependent and reversible upon discontinuation of the drug.[1][3] Another study in a T2D mouse model showed that chronic treatment with a different sulfonylurea, glibenclamide, did not improve blood glucose levels and led to decreased plasma insulin.[5][7]

Q3: Does the mouse strain influence the hyperglycemic response to this compound?

A3: The paradoxical effect of this compound has been observed in multiple mouse strains, including C57Bl/6J, C3H, transgenic Grn-/- mice, and diabetic db/db mice, suggesting it may be a more generalized phenomenon in rodents rather than a strain-specific issue.[1][2][3]

Q4: For how long does this compound need to be administered to see this hyperglycemic effect?

A4: Studies have shown that the hyperglycemic and glucose-intolerant effects of this compound can become apparent after two weeks of administration in chow.[1][2] In contrast, overnight treatment did not show a significant effect on fasting blood glucose or glucose tolerance.[1]

Q5: Is the hyperglycemic effect of this compound in mice reversible?

A5: Yes, the hyperglycemic effect and impaired glucose tolerance induced by this compound in mice have been shown to be reversible. One study demonstrated that glucose levels returned to control levels within three weeks after discontinuing this compound from the diet.[1][3]

Troubleshooting Guide

If you are observing unexpected hyperglycemia in your mouse models treated with this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Increased fasting blood glucose and impaired glucose tolerance after this compound treatment. Paradoxical effect of this compound in mice.1. Confirm the finding: Repeat the experiment with appropriate controls (vehicle-treated group).2. Review the literature: Be aware that this is a documented phenomenon in mice.[1][2][3][8]3. Consider the duration of treatment: The effect is more pronounced with chronic administration (e.g., 2 weeks or more).[1]4. Measure insulin levels: Assess serum insulin levels to determine if the hyperglycemia is associated with decreased insulin secretion.[1][2]
No hypoglycemic effect observed. Development of sulfonylurea resistance or β-cell exhaustion.1. Assess β-cell function: Perform glucose-stimulated insulin secretion (GSIS) assays on isolated islets to evaluate β-cell responsiveness.2. Histological analysis: Examine pancreatic tissue for changes in islet morphology, β-cell mass, and markers of β-cell identity.[5][7]3. Consider an alternative model: If the goal is to study the hypoglycemic effects of sulfonylureas, a different animal model (e.g., rats) or a different class of antidiabetic drugs may be more appropriate for your research question.
Variability in blood glucose readings. Experimental procedure inconsistencies.1. Standardize fasting times: Ensure a consistent fasting period before blood glucose measurements.2. Consistent administration: If administering via oral gavage, ensure accurate dosing and technique. Administration in chow can reduce handling stress.[1][2]3. Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-induced hyperglycemia.

Data Presentation

Table 1: Effect of this compound on Fasting Blood Glucose and Glucose Tolerance in C57Bl/6J Mice

Treatment GroupFasting Blood Glucose (mg/dL) at 2 weeksArea Under the Curve (AUC) for Glucose Tolerance Test
Control~100Baseline
This compound (1 mg/kg/day)Slightly elevated (not statistically significant)Trend towards impairment (not statistically significant)[1][2][9]
This compound (8 mg/kg/day)Significantly elevated (~125 mg/dL)[1][2][9]Significantly increased (impaired glucose tolerance)[1][2][9]

Data are approximations based on graphical representations in the cited literature and are for illustrative purposes.[9]

Table 2: Effect of this compound on Serum Insulin and Glucagon in C57Bl/6J Mice

Treatment Group (8 mg/kg/day for 2 weeks)Serum Insulin LevelsSerum Glucagon Levels
ControlBaselineNo significant change
This compoundDecreased by approximately 50%[1][2][9]No significant change[1][2][9]

Experimental Protocols

Protocol 1: Induction of Hyperglycemia in Mice

This protocol describes the induction of hyperglycemia using streptozotocin (STZ), a common method for creating a mouse model of type 1 diabetes. For modeling type 2 diabetes, a high-fat diet followed by a low dose of STZ is often used.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • 8-12 week old male mice (e.g., C57Bl/6J)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Procedure:

  • Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dose for inducing severe hyperglycemia is a single high dose of 150-200 mg/kg body weight. For a milder hyperglycemia or a type 2 diabetes model, multiple low doses (e.g., 50 mg/kg for 5 consecutive days) can be used.[10]

  • Fasting: Fast the mice for 4-6 hours before STZ injection. This increases the susceptibility of pancreatic β-cells to STZ.[10]

  • Injection: Administer the freshly prepared STZ solution intraperitoneally (i.p.).

  • Monitoring: Monitor blood glucose levels from tail vein blood at 48-72 hours post-injection and then periodically. Hyperglycemia is typically defined as a non-fasting blood glucose level >250 mg/dL.[11]

  • Animal Welfare: Provide supportive care as needed. Mice may experience transient hypoglycemia shortly after STZ injection, followed by hyperglycemia. Ensure easy access to food and water.

Protocol 2: Administration of this compound in Mouse Chow

This method is preferred for chronic administration to minimize animal stress from repeated handling.[1][2]

Materials:

  • This compound powder

  • Powdered mouse chow

  • Pill press or a method to formulate the chow into pellets (if desired)

  • Scale

Procedure:

  • Dose Calculation: Determine the target dose of this compound in mg/kg/day.

  • Food Consumption: Measure the average daily food consumption of the mice (in grams) for a few days before starting the treatment to accurately calculate the required concentration of this compound in the chow.

  • Chow Preparation: Thoroughly mix the calculated amount of this compound powder with the powdered chow to ensure a homogenous distribution.

  • Administration: Provide the this compound-containing chow to the mice ad libitum.

  • Monitoring: Monitor food intake and body weight regularly to ensure the mice are eating and to adjust the drug concentration if necessary.

Mandatory Visualizations

Glimepiride_Mechanism_of_Action cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 enters Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (SUR1/Kir6.2) ATP_ADP->K_ATP closes Depolarization Membrane Depolarization K_ATP->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis Target Tissues Target Tissues Insulin_Secretion->Target Tissues acts on This compound This compound This compound->K_ATP binds to SUR1 and closes ↓ Blood Glucose ↓ Blood Glucose Target Tissues->↓ Blood Glucose results in

Caption: Mechanism of this compound-induced insulin secretion.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Mouse Model (e.g., C57Bl/6J, db/db) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight) Acclimatization->Baseline Grouping Randomize into Groups (Control vs. This compound) Baseline->Grouping Administration This compound Administration (e.g., in chow for 2 weeks) Grouping->Administration Monitoring Regular Monitoring (Food Intake, Body Weight) Administration->Monitoring GTT Glucose Tolerance Test (GTT) Administration->GTT Insulin_Assay Serum Insulin Measurement GTT->Insulin_Assay Histology Pancreatic Histology (optional) Insulin_Assay->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Workflow for investigating this compound effects in mice.

Troubleshooting_Logic Start Unexpected Hyperglycemia Observed with this compound Check_Duration Is treatment chronic? (> 2 weeks) Start->Check_Duration Check_Insulin Measure Serum Insulin Check_Duration->Check_Insulin Yes Consider_Alternative Consider alternative models or drug classes Check_Duration->Consider_Alternative No Insulin_Low Insulin is Decreased Check_Insulin->Insulin_Low Insulin_Normal Insulin is Normal/High Check_Insulin->Insulin_Normal Paradoxical_Effect Consistent with paradoxical effect in mice Insulin_Low->Paradoxical_Effect Check_Resistance Assess Insulin Resistance (e.g., ITT) Insulin_Normal->Check_Resistance Paradoxical_Effect->Consider_Alternative Check_Resistance->Consider_Alternative

Caption: Troubleshooting logic for unexpected hyperglycemia.

References

Technical Support Center: Enhancing the Dissolution Rate of Glimepiride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the dissolution rate of Glimepiride formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the dissolution rate of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] The primary methods to improve its dissolution rate focus on increasing the drug's surface area and apparent solubility. These techniques include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.[3][4] Common carriers include polyvinylpyrrolidone (PVP K30), poloxamers, polyethylene glycols (PEGs), and β-cyclodextrin.[3][5]

  • Micronization: Reducing the particle size of the this compound powder to increase the surface area available for dissolution.[6]

  • Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[7][8]

Q2: How does the drug-to-carrier ratio impact the dissolution rate in solid dispersions?

A2: The drug-to-carrier ratio is a critical factor. Generally, a higher proportion of the hydrophilic carrier leads to a greater enhancement in the dissolution rate.[2][5] This is attributed to improved wettability and a more amorphous state of the drug. However, an excessively high carrier concentration may not provide further significant improvement and could increase the final dosage form's bulk.[9] Optimization of this ratio is crucial for achieving the desired dissolution profile while maintaining a practical formulation.

Q3: Can ternary solid dispersions offer advantages over binary systems for this compound?

A3: Yes, ternary solid dispersions, which include a third component like a surfactant or a second polymer, can offer further dissolution enhancement compared to binary systems.[2] For instance, combining β-cyclodextrin with PVP K30 has been shown to significantly increase the solubility and dissolution rate of this compound more than the binary solid dispersion with β-cyclodextrin alone.[2]

Q4: What are the key differences in the outcomes of micronization versus solid dispersion techniques for this compound?

A4: Both micronization and solid dispersion can significantly improve the dissolution rate of this compound.[10] Micronization increases the surface area for dissolution but does not alter the drug's equilibrium solubility.[6] Solid dispersion, on the other hand, can enhance the apparent solubility by converting the drug to a more amorphous and readily dissolvable form.[4] Studies have shown that both techniques can produce formulations with dissolution profiles comparable to the marketed product.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound with enhanced dissolution rates.

Solid Dispersion
Problem Potential Cause(s) Recommended Solution(s)
Low Drug Content in the Final Product - Incomplete dissolution of the drug or carrier in the solvent during preparation.- Phase separation during solvent evaporation.- Loss of material during processing.- Ensure complete dissolution by selecting a common solvent in which both drug and carrier are highly soluble.[11]- Use a sufficient volume of solvent.- Employ rapid solvent removal techniques like spray drying to minimize phase separation.[12]- Handle the product carefully to avoid mechanical loss.
Product is Sticky and Difficult to Handle - Low glass transition temperature (Tg) of the polymer.- Residual solvent in the final product.- Select a carrier with a higher Tg.- Ensure complete removal of the solvent by optimizing the drying process (e.g., increasing temperature or time, using a vacuum).[11]
Inconsistent Dissolution Profiles Between Batches - Lack of reproducibility in the preparation method.- Variability in the physical form of the drug in the dispersion (crystalline vs. amorphous).- Standardize all process parameters (e.g., stirring speed, evaporation rate, temperature).- Characterize the solid-state of each batch using techniques like XRD and DSC to ensure consistency.[7]
Drug Recrystallization During Storage - The amorphous drug is thermodynamically unstable.- Inappropriate choice of carrier or drug-to-carrier ratio.- Store the solid dispersion in a low-humidity environment.- Use polymers with strong hydrogen bonding potential with the drug to inhibit recrystallization.- Consider adding a second polymer or surfactant to create a more stable ternary system.[13]
Micronization
Problem Potential Cause(s) Recommended Solution(s)
Particle Agglomeration After Milling - Increased surface energy of the fine particles leads to strong cohesive forces.[14]- Co-micronize this compound with an excipient like lactose or a surfactant like Lutrol F68 to reduce particle cohesion.[10][15]- Optimize milling parameters to avoid excessive generation of very fine particles.- Consider dry coating the particles with nano-sized excipients during micronization.[3]
Poor Flowability of the Micronized Powder - Increased cohesiveness and electrostatic charges due to the high surface area.- Blend the micronized powder with glidants such as colloidal silicon dioxide.- Use co-micronization with excipients that improve flow properties.[15]
Amorphization of the Drug Surface - High mechanical stress during milling can induce amorphous regions on the crystal surface.[16]- Optimize milling intensity and duration to minimize mechanical stress.- Condition the micronized material post-milling (e.g., controlled humidity and temperature) to allow for relaxation of amorphous regions.
Insignificant Improvement in Dissolution Rate - Agglomeration of micronized particles reduces the effective surface area for dissolution.[17]- Ensure proper dispersion of the micronized powder in the dissolution medium by using wetting agents or by formulating it into a well-disintegrating tablet.[18]
Cyclodextrin Complexation
Problem Potential Cause(s) Recommended Solution(s)
Low Complexation Efficiency - Poor fit of the this compound molecule within the cyclodextrin cavity.- Inappropriate method of complexation.- Use a modified cyclodextrin with a more suitable cavity size or with functional groups that can interact more strongly with the drug (e.g., HP-β-CD).[8]- Optimize the preparation method (kneading and co-precipitation are often more effective than physical mixing).[19]- Consider adding a ternary agent, such as a water-soluble polymer, to enhance complexation.[20][21]
Difficulty in Confirming Complex Formation - Overlapping signals or subtle changes in analytical data.- Utilize multiple characterization techniques. Changes in the diffraction pattern (XRD), the disappearance or shifting of the drug's melting peak (DSC), and shifts in vibrational bands (FTIR) collectively provide strong evidence of complexation.[7][22]
Precipitation of the Complex - The solubility of the complex itself may be limited.- Use more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD.[8]- Adjust the pH of the medium if the drug's solubility is pH-dependent.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for this compound

TechniqueCarrier/ExcipientDrug:Carrier RatioMethod% Drug Release (at 30 min)Reference(s)
Pure this compound ---~20-30%[3][23]
Solid Dispersion PVP K301:9Solvent Evaporation>90%[10]
Poloxamer 4071:9Melting~90%[3]
PEG 60001:5Fusion~85%[24]
β-Cyclodextrin1:3Solvent Evaporation~80%[5]
β-CD + PVP K30(1:2) + (1:2)Solvent Evaporation>95%[2]
Micronization Lactose + Lutrol F68N/ACo-milling~85%[10]
Cyclodextrin Complex HP-β-CD1:1 (molar)Kneading~90%[19]
β-CD1:1 (molar)Kneading~75%[19]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the selected hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:9 w/w).

  • Dissolve both components in a suitable organic solvent (e.g., methanol) in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.[25]

  • Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature to remove any residual solvent.

  • Sizing: Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of Micronized this compound
  • Premixing: Accurately weigh this compound and any co-milling excipients (e.g., lactose, Lutrol F68).

  • Blend the powders thoroughly in a suitable blender.

  • Milling: Introduce the powder blend into a micronizer (e.g., a jet mill).

  • Set the milling parameters (e.g., grinding pressure, feed rate) to achieve the target particle size distribution.

  • Collect the micronized powder.

  • Characterization: Characterize the particle size distribution of the collected powder using a suitable technique like laser diffraction.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
  • Wetting: Place the accurately weighed cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.[19]

  • Kneading: Gradually add the accurately weighed this compound to the paste and knead thoroughly for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex and pass it through a sieve.

  • Storage: Store the complex in a well-closed container in a cool, dry place.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation weigh Weigh Drug & Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry Solid Mass evaporate->dry size Pulverize & Sieve dry->size ftir FTIR size->ftir dsc DSC size->dsc xrd XRD size->xrd dissolution Dissolution Testing size->dissolution troubleshooting_logic_agglomeration start Poor Dissolution of Micronized this compound check_agglomeration Observe for Agglomerates in Dissolution Medium? start->check_agglomeration no_agglomeration Investigate Other Factors (e.g., formulation excipients) check_agglomeration->no_agglomeration No agglomeration_present Agglomeration Confirmed check_agglomeration->agglomeration_present Yes solution1 Co-micronize with Hydrophilic Excipient agglomeration_present->solution1 solution2 Incorporate Wetting Agent in Formulation agglomeration_present->solution2

References

Adjusting for Glimepiride's impact on fat cell hypertrophy in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the impact of glimepiride on fat cell hypertrophy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound influences fat cell size and differentiation?

A1: The primary mechanism is through its action as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Unlike its main function of stimulating insulin secretion, this extrapancreatic effect allows this compound to induce the differentiation of pre-adipocytes into mature fat cells, leading to increased lipid accumulation and expression of genes involved in lipid metabolism.[1][3] The activation of PPARγ by this compound is considered a "glitazone-like" action.[1] This effect is independent of its action on pancreatic beta-cells, as it can be blocked by PPARγ antagonists.[1]

Q2: How does this compound's effect on fat cells compare to other sulfonylureas, such as glibenclamide?

A2: Both this compound and glibenclamide promote adipocyte differentiation through PPARγ activation.[1] However, studies indicate differences in their potency and downstream effects. Glibenclamide has been shown to be more potent in inducing the adipocyte marker gene FABP4.[1] In animal studies, while both drugs showed a hypertrophying effect on fat cells, the effect was greater with glibenclamide, which also led to a significant increase in TNF-alpha (TNF-α) mRNA expression in adipose tissue, a marker of inflammation.[4] this compound did not significantly increase TNF-α expression compared to controls.[4]

Q3: What are the expected downstream effects of this compound treatment on adipocyte gene expression and protein secretion?

A3: this compound treatment is expected to alter the expression and secretion of several key adipocytokines and metabolic genes. A primary effect is the increased expression and secretion of adiponectin, an insulin-sensitizing hormone.[2][5][6] It also induces genes involved in lipid metabolism, such as Fatty Acid Binding Protein 4 (FABP4).[1] Additionally, this compound has been observed to blunt the expression of the pro-inflammatory cytokine TNF-α in retroperitoneal adipose tissue.[3] Some studies also suggest it activates the PI3K/Akt signaling pathway, which is involved in glucose metabolism and cell growth.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or weak adipocyte differentiation observed after this compound treatment.

  • Question: My pre-adipocyte cell line (e.g., 3T3-L1 or primary human ASCs) shows minimal lipid accumulation and marker gene expression after this compound treatment. What could be the cause?

  • Answer:

    • Suboptimal Drug Concentration: this compound is a partial PPARγ agonist and its effective concentration can be narrow. Its potency is lower than full agonists like pioglitazone and even other sulfonylureas like glibenclamide for certain markers.[1]

      • Solution: Perform a dose-response experiment. Based on literature, an effective concentration for inducing FABP4 in primary human adipocytes is around 2.8 µM.[1] Test a range from 0.1 µM to 10 µM.

    • Cell Health and Confluency: Preadipocytes must be healthy and reach near-confluency to differentiate efficiently.

      • Solution: Ensure cells are in the logarithmic growth phase before inducing differentiation. Do not let them become over-confluent. Perform a viability assay (e.g., Trypan Blue or MTT) to confirm cell health.

    • Presence of PPARγ Antagonists: Components in your media (e.g., certain lots of Fetal Bovine Serum) could have inhibitory effects.

      • Solution: Include a positive control using a potent, full PPARγ agonist (e.g., rosiglitazone or pioglitazone). If the positive control also fails, screen your media components or acquire a new lot of serum.

    • Insufficient Differentiation Cocktail: this compound alone may not be sufficient to induce robust differentiation. It often works in concert with other inducers.

      • Solution: Ensure your differentiation medium contains standard components like insulin, dexamethasone, and IBMX for the initial induction phase, as this compound's effect is often studied in this context.

Issue 2: High variability in lipid accumulation quantification (e.g., Oil Red O staining).

  • Question: I am seeing significant well-to-well or experiment-to-experiment variability in my Oil Red O staining results. How can I improve consistency?

  • Answer:

    • Inconsistent Cell Seeding: Uneven cell density across wells will lead to variable differentiation and lipid accumulation.

      • Solution: Ensure a single-cell suspension before plating and seed all wells from the same master suspension. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.

    • Staining and Extraction Inconsistencies: Oil Red O staining can be variable. The washing steps and the efficiency of dye extraction are critical.

      • Solution: Standardize all incubation times and washing volumes. Use a plate shaker for gentle, consistent washing. For quantification, ensure complete evaporation of the isopropanol used for extraction before reading absorbance to avoid interference. Always include blank wells (no cells, but stained and extracted) to subtract background.

    • Timing of Analysis: The peak of lipid accumulation can vary. Analyzing too early or too late can introduce variability.

      • Solution: Perform a time-course experiment (e.g., analyze on days 8, 10, and 12 post-induction) to determine the optimal endpoint for your specific cell type and conditions.

Quantitative Data Summary

Table 1: Comparative Potency of this compound and Glibenclamide on Adipocyte Differentiation

CompoundTarget GeneEC₅₀ (µM)Cell Type
This compound FABP42.8Primary Human Preadipocytes
Glibenclamide FABP40.32Primary Human Preadipocytes
Data sourced from Mayer et al., 2011.[1]

Table 2: In Vivo Effects of this compound vs. Glibenclamide on Rat Adipose Tissue (12-week treatment)

Treatment GroupMean Fat-Cell Area (µm²)TNF-α mRNA Expression (Relative Units)
Control 10,755 ± 61930.9 ± 0.4
This compound 11,317 ± 56460.9 ± 0.2
Glibenclamide 13,764 ± 70362.2 ± 1.1
Data represents mean ± SD. Sourced from Inukai et al., 2005.[4]

Table 3: Effect of this compound on Human Plasma Adiponectin Levels (3-month treatment)

Time PointPlasma Adiponectin (µg/mL)
Before Treatment 7.5 ± 4.5
After Treatment 8.3 ± 4.5
Data represents mean ± SD. Sourced from Motoyama et al., 2009.[2]

Visualizations: Pathways and Workflows

Glimepiride_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PPARg PPARγ (Nuclear Receptor) This compound->PPARg Partial Agonist PI3K PI3K This compound->PI3K Activates Gene_Expression ↑ Adipogenic Gene Expression (e.g., FABP4) PPARg->Gene_Expression TNFa ↓ TNF-α Expression PPARg->TNFa Akt Akt PI3K->Akt Adiponectin ↑ Adiponectin Secretion Gene_Expression->Adiponectin Lipid_Accumulation ↑ Lipid Droplet Accumulation Gene_Expression->Lipid_Accumulation

Caption: this compound signaling in adipocytes via PPARγ and PI3K pathways.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Culture Preadipocytes (e.g., 3T3-L1, hASCs) A2 Grow to 90-100% Confluency A1->A2 B1 Induce Differentiation (Standard cocktail + this compound) A2->B1 B2 Incubate for 8-12 Days (Replenish media every 2-3 days) B1->B2 B3 Collect Samples: Cell Lysates, RNA, Media B2->B3 C1 Lipid Accumulation Assay (Oil Red O / Triglycerides) B3->C1 C2 Gene Expression Analysis (RT-qPCR for FABP4, Adiponectin) B3->C2 C3 Protein Secretion Analysis (ELISA for Adiponectin) B3->C3 C4 Data Analysis & Interpretation C1->C4 C2->C4 C3->C4

Caption: Experimental workflow for assessing this compound on adipocytes.

Caption: Logical flow for troubleshooting inconsistent differentiation results.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation with this compound

This protocol is a general guideline adapted from established methods for cell lines like 3T3-L1 or primary human adipose stromal cells (ASCs).[1][9] Optimization may be required.

  • Cell Seeding: Plate preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS) and allow them to reach 90-100% confluency. This is considered Day 0.

  • Initiation of Differentiation (Day 0):

    • Aspirate the growth medium.

    • Add Differentiation Medium I, consisting of:

      • Basal Medium (e.g., DMEM/F12) with 10% FBS.

      • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

      • 1 µM Dexamethasone.

      • 10 µg/mL Insulin.

    • Prepare parallel wells with your experimental conditions:

      • Vehicle Control (e.g., DMSO).

      • This compound (e.g., at 0.1, 1, and 10 µM).

      • Positive Control (e.g., 1 µM Rosiglitazone).

  • Maturation Phase (Day 2-3):

    • Aspirate Differentiation Medium I.

    • Add Differentiation Medium II, consisting of Basal Medium with 10 µg/mL Insulin. Add fresh Vehicle, this compound, or Positive Control to the respective wells.

  • Maintenance (Day 4 onwards):

    • Replace the medium every 2-3 days with Basal Medium containing only insulin. Re-add the respective treatments (Vehicle, this compound, etc.) with each media change.

  • Analysis:

    • Cells are typically considered mature adipocytes between Day 8 and Day 12.

    • Proceed with analysis, such as Oil Red O staining (Protocol 2) or RNA extraction (Protocol 3).

Protocol 2: Quantification of Lipid Accumulation with Oil Red O

  • Cell Fixation:

    • Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 10% formalin for at least 1 hour at room temperature.

  • Staining:

    • Wash the fixed cells with water.

    • Add 60% isopropanol for 5 minutes.

    • Aspirate the isopropanol and add freshly filtered Oil Red O working solution. Incubate for 20 minutes at room temperature.

    • Wash the cells repeatedly with water until excess stain is removed. Visually inspect under a microscope.

  • Quantification:

    • After the final wash, aspirate all water and allow the plate to dry completely.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10-15 minutes on a shaker to ensure full elution.

    • Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.

Protocol 3: Analysis of Adipogenic Gene Expression via RT-qPCR

  • RNA Extraction:

    • On the desired day of analysis (e.g., Day 8), wash cells with PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen, TRIzol).

    • Extract total RNA using a column-based kit or TRIzol-chloroform extraction method according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript, SuperScript) following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your genes of interest, and a suitable SYBR Green master mix.

    • Target Genes: PPARG (PPARγ), FABP4 (aP2), ADIPOQ (Adiponectin).

    • Housekeeping Gene (for normalization): ACTB (Beta-actin), GAPDH, or TBP.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of your target genes to the housekeeping gene and compare the expression in this compound-treated samples to the vehicle control.

References

Validation & Comparative

A Comparative Guide to Validated RP-HPLC Methods for the Estimation of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative estimation of Glimepiride in pharmaceutical formulations. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class, widely used in the management of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical dosage forms. RP-HPLC is a powerful and versatile technique extensively employed for this purpose due to its high specificity, sensitivity, and accuracy.

This document outlines the experimental protocols and summarizes the validation parameters of three distinct RP-HPLC methods, offering a comprehensive overview for selecting an appropriate analytical strategy.

Comparative Analysis of Validated RP-HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters of three different validated RP-HPLC methods for the estimation of this compound. This allows for a direct comparison of their performance characteristics.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 column (150 x 4.6 mm, 5 µm)[1][2]C18 column (150 x 4.6 mm, 4 µm)[3]Grace Smart Altima C-8 (250 × 4.6 mm, 5-μm)[4]
Mobile Phase Acetonitrile:Disodium hydrogen o-phosphate (70:30, v/v), pH 4[2]Methanol:Phosphate buffer pH 4.0 (50:50 V/V)[5]Acetonitrile:Phosphate buffer (60:40 v/v), pH 3.0[4]
Flow Rate 1.0 ml/min[1][2]0.5 ml/min[5]1.0 ml/min[4]
Detection Wavelength 228 nm[1][2]239 nm[5]235 nm[4]
Retention Time ~9.30 minutes[1]2.470 minutes[5]9.39 minutes[4]
Linearity Range 40 to 140 µg/mL[1]Not explicitly stated10 to 150 µg/mL[4]
Correlation Coefficient (r²) 1[1]Not explicitly stated0.999[4]
Accuracy (% Recovery) 99.93 to 99.96%[1]Not explicitly stated98.2%–105%[4]
Precision (%RSD) < 2%Not explicitly stated≤ 2%[4]
Limit of Detection (LOD) 0.354 µg/mL[1]Validated[5]Not explicitly stated
Limit of Quantification (LOQ) 1.18 µg/mL[1]Validated[5]Not explicitly stated

Experimental Protocols

Below are the detailed methodologies for the three compared RP-HPLC methods.

Method 1: Estimation of this compound in Bulk and Tablet Forms [1][2]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase Preparation: A mixture of Acetonitrile and Disodium hydrogen ortho-phosphate buffer (pH adjusted to 4) in a ratio of 70:30 (v/v).[2]

  • Flow Rate: 1.0 ml/min.[1][2]

  • Detection: UV detection at a wavelength of 228 nm.[1][2]

  • Injection Volume: Not explicitly stated.

  • Standard Solution Preparation: A standard stock solution of this compound (100 µg/ml) is prepared in methanol.[2] Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (40-140 µg/mL).[1]

  • Sample Solution Preparation: Tablet powder equivalent to a specific amount of this compound is accurately weighed and dissolved in methanol, followed by sonication and filtration. The filtrate is further diluted with the mobile phase to obtain a suitable concentration for analysis.

  • Validation: The method was validated according to ICH Q2 (R1) guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.[1]

Method 2: Estimation of this compound in Bulk and Solid Dosage Form [5]

  • Chromatographic System: An RP-HPLC system with a UV detector.

  • Column: C-18 column.[5]

  • Mobile Phase Preparation: A mixture of methanol and phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 0.5 ml/min.[5]

  • Detection: UV detection at a wavelength of 239 nm.[5]

  • Injection Volume: Not explicitly stated.

  • Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not provided in the abstract.

  • Validation: The method was validated for linearity, accuracy, precision, system suitability, LOD, LOQ, ruggedness, and robustness.[5]

Method 3: Simultaneous Estimation of Atorvastatin, Metformin, and this compound [4]

  • Chromatographic System: An RP-HPLC system with a UV detector.

  • Column: Grace Smart Altima C-8 column (250 × 4.6 mm, 5-μm).[4]

  • Mobile Phase Preparation: A mixture of acetonitrile and 20 mM phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[4]

  • Flow Rate: 1.0 ml/min.[4]

  • Detection: UV detection at a wavelength of 235 nm.[4]

  • Injection Volume: 25 µL.[4]

  • Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not provided in the abstract.

  • Validation: The method was validated in accordance with ICH (Q2B) guidelines for accuracy, precision, linearity, specificity, and sensitivity.[4]

Visualizing the RP-HPLC Method Validation Workflow

The following diagram illustrates a generalized workflow for the validation of an RP-HPLC method, as recommended by the International Council for Harmonisation (ICH) guidelines.

RP_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Start: Define Analytical Method Requirements MD_Optimize Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_Start->MD_Optimize MV_Start Finalized Analytical Method MD_Optimize->MV_Start Method Finalized MV_Specificity Specificity/ Selectivity MV_Start->MV_Specificity MV_Linearity Linearity & Range MV_Start->MV_Linearity MV_Accuracy Accuracy (% Recovery) MV_Start->MV_Accuracy MV_Precision Precision (Repeatability, Intermediate) MV_Start->MV_Precision MV_Robustness Robustness MV_Start->MV_Robustness MV_SystemSuitability System Suitability Testing MV_Start->MV_SystemSuitability RA_Start Validated Method MV_Specificity->RA_Start MV_LOD Limit of Detection (LOD) MV_Linearity->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_Linearity->MV_LOQ MV_Accuracy->RA_Start MV_Precision->RA_Start MV_LOQ->RA_Start MV_Robustness->RA_Start MV_SystemSuitability->RA_Start RA_QC Routine Quality Control Analysis of Samples RA_Start->RA_QC

Caption: Generalized workflow for RP-HPLC method validation.

The chemical structure of this compound is provided below for reference.

alt text

References

A Comparative Guide to the Mechanisms of Action: Glimepiride and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of action of two widely prescribed antidiabetic drugs: glimepiride, a sulfonylurea, and metformin, a biguanide. The information presented is supported by experimental data to aid researchers in understanding their distinct and overlapping pathways, designing future studies, and informing the development of novel therapeutic agents.

Core Mechanisms of Action at a Glance

This compound and metformin lower blood glucose levels through fundamentally different, yet complementary, mechanisms. This compound acts primarily as an insulin secretagogue, directly stimulating the pancreas to release more insulin. In contrast, metformin's principal effect is to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues.

Quantitative Comparison of Efficacy and Molecular Interactions

The following tables summarize key quantitative data from various studies to provide a comparative overview of this compound and metformin's performance and molecular interactions.

ParameterThis compoundMetforminReferences
Primary Molecular Target Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cellsAMP-activated protein kinase (AMPK) (indirect activation)[1],[2]
Binding Affinity (IC50/Ki) IC50 ≈ 3.0 nM for SUR1Does not directly bind to AMPK with high affinity; interacts with the γ subunit[3],[2]
Effect on Insulin Secretion Potent stimulation of insulin release from pancreatic β-cellsNo direct stimulation of insulin secretion[4]
Effect on Hepatic Glucose Production Indirect and minor reductionPotent inhibition of gluconeogenesis[5],[6]
Effect on Peripheral Glucose Uptake Enhances insulin-mediated glucose uptakeIncreases glucose uptake in muscle[7]

Table 1: Comparison of Molecular and Cellular Effects

Study/ParameterThis compound MonotherapyMetformin MonotherapyThis compound + Metformin CombinationReferences
Typical HbA1c Reduction ~0.9% to 1.9%~0.8% to 1.5%~1.2% to 1.4%[8],[9],[6]
Fasting Plasma Glucose (FPG) Reduction ~46 mg/dL~18.6 to 35.7 mg/dLSignificant reduction, greater than monotherapy[6],[8]
Postprandial Glucose (PPG) Reduction ~72 mg/dLVariableSignificant reduction, greater than monotherapy[5]
Common Side Effects Hypoglycemia, weight gainGastrointestinal disturbances, lactic acidosis (rare)Hypoglycemia (less than this compound alone), gastrointestinal disturbances[10],[8]

Table 2: Clinical Efficacy and Side Effect Profile

Signaling Pathways

The distinct mechanisms of this compound and metformin are best understood by examining their respective signaling pathways.

This compound's Mechanism of Action

This compound's primary action is on the pancreatic β-cells. By binding to the SUR1 subunit of the KATP channel, it initiates a cascade of events leading to insulin exocytosis.

Glimepiride_Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: this compound's signaling pathway in pancreatic β-cells.

Metformin's Mechanism of Action

Metformin's multifaceted mechanism primarily involves the activation of AMPK in the liver, leading to reduced glucose production. It also has significant effects on muscle and the gastrointestinal tract.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits Gut_Effects Increased GLP-1 Altered Microbiome Metformin->Gut_Effects Influences ATP_Production Decreased ATP Increased AMP/ATP ratio Mitochondria->ATP_Production Leads to AMPK AMPK Activation ATP_Production->AMPK Activates Gluconeogenesis Decreased Expression of Gluconeogenic Enzymes AMPK->Gluconeogenesis Inhibits Muscle_Uptake Increased Glucose Uptake in Muscle AMPK->Muscle_Uptake Promotes Hepatic_Glucose Reduced Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose Results in

Caption: Metformin's primary signaling pathway in hepatocytes.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and metformin are provided below.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is used to measure insulin secretion from pancreatic islets in response to secretagogues like this compound.

1. Islet Isolation:

  • Isolate pancreatic islets from rodents using collagenase digestion and Ficoll density gradient centrifugation. 2. Islet Culture and Pre-incubation:

  • Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Prior to the assay, pre-incubate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate. 3. Static Incubation:

  • Hand-pick batches of 5-10 size-matched islets and place them into wells of a 96-well plate.

  • Add KRB buffer containing basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations, with or without various concentrations of this compound.

  • Incubate for 1-2 hours at 37°C. 4. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Normalize insulin secretion to the islet number or total protein content.

Insulin_Secretion_Workflow Islet_Isolation Islet Isolation Pre_incubation Pre-incubation (Basal Glucose) Islet_Isolation->Pre_incubation Static_Incubation Static Incubation (Test Compounds) Pre_incubation->Static_Incubation Supernatant_Collection Supernatant Collection Static_Incubation->Supernatant_Collection Insulin_Assay Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

Caption: Workflow for static insulin secretion assay.

Western Blot Analysis of AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK in response to metformin treatment in cell culture (e.g., HepG2 hepatocytes).

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of metformin for specified time periods (e.g., 1, 6, 24 hours). 2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract. 3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay. 4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. 5. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. 6. Normalization:

  • Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.

AMPK_Western_Blot_Workflow Cell_Treatment Cell Treatment (Metformin) Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunodetection Immunodetection (p-AMPK & Total AMPK) SDS_PAGE->Immunodetection Signal_Detection Signal Detection (ECL) Immunodetection->Signal_Detection Data_Analysis Densitometry Analysis Signal_Detection->Data_Analysis

Caption: Workflow for AMPK phosphorylation Western blot.

Logical Relationship of Comparison

The comparison between this compound and metformin is based on their distinct primary mechanisms, which lead to different, yet often complementary, physiological outcomes.

Drug_Comparison_Logic This compound This compound Pancreas Pancreatic β-cell This compound->Pancreas Acts on Metformin Metformin Liver Liver Metformin->Liver Primarily acts on Muscle Muscle Metformin->Muscle Acts on Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Results in HGP_Reduction ↓ Hepatic Glucose Production Liver->HGP_Reduction Results in Glucose_Uptake ↑ Glucose Uptake Muscle->Glucose_Uptake Results in Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Contributes to HGP_Reduction->Blood_Glucose Contributes to Glucose_Uptake->Blood_Glucose Contributes to

References

A Head-to-Head In Vitro Comparison of Glimepiride and Glibenclamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of two widely used second-generation sulfonylureas, Glimepiride and Glibenclamide. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in the field of diabetes and metabolic diseases.

Quantitative Efficacy Comparison

The following table summarizes key quantitative parameters comparing the in vitro efficacy of this compound and Glibenclamide. These values are compiled from various studies and provide a direct comparison of their binding affinities, inhibitory concentrations, and effects on insulin secretion.

ParameterThis compoundGlibenclamideKey Findings
Binding Affinity (Kd) to β-cell membranes 2.5-3-fold lower affinity than Glibenclamide[1]Higher affinity than this compound[1]Glibenclamide exhibits a higher binding affinity to pancreatic β-cell membranes.
Dissociation Rate (koff) from β-cell receptor 8-9-fold higher than Glibenclamide[1]Lower dissociation rate[1]This compound has a much faster dissociation rate, suggesting a more rapid on/off binding characteristic.
Association Rate (kon) to β-cell receptor 2.5-3-fold higher than Glibenclamide[1]Lower association rate[1]This compound demonstrates a faster association rate with its binding site.
IC50 for K-ATP Channel Inhibition (Pancreatic β-cells) ~0.03 µM[2]~0.03 µM[2]Both drugs exhibit similar high potency in blocking K-ATP channels in pancreatic β-cells.
Binding Protein on β-cell membranes 65-kDa protein[1]140-kDa protein (SUR1)[1]This compound and Glibenclamide bind to different protein subunits of the K-ATP channel complex.
Stimulation of Insulin Secretion Potent stimulatorPotent stimulatorBoth drugs are effective in stimulating insulin secretion from pancreatic β-cells.[3][4]
Extrapancreatic Effects (in vitro) Stimulates glucose transport, GLUT4 translocation, lipogenesis, and glycogenesis.[1][5][6]Also exhibits extrapancreatic effects, but this compound is reported to be more potent in some aspects.[5]This compound shows significant insulin-mimetic effects in peripheral tissues like muscle and fat cells.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to compare the efficacy of this compound and Glibenclamide.

Radioligand Binding Assay for Sulfonylurea Receptor (SUR) Affinity

This assay quantifies the binding affinity of this compound and Glibenclamide to the sulfonylurea receptor (SUR) on pancreatic β-cell membranes.

1. Membrane Preparation:

  • Pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) or isolated pancreatic islets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard protein assay.

2. Binding Reaction:

  • In a series of tubes, a fixed concentration of radiolabeled Glibenclamide (e.g., [³H]Glibenclamide) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled ("cold") this compound or Glibenclamide (as a competitor) are added to the tubes.

  • Non-specific binding is determined by adding a large excess of unlabeled Glibenclamide to a set of tubes.

  • The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of the competitor drug.

Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Inhibition

This technique measures the inhibitory effect of this compound and Glibenclamide on the activity of ATP-sensitive potassium (K-ATP) channels in individual pancreatic β-cells.

1. Cell Preparation:

  • Pancreatic β-cells are cultured on glass coverslips.

2. Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH).

  • A glass micropipette with a fine tip (filled with an intracellular solution, e.g., containing in mM: 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES, pH 7.2 with KOH) is brought into contact with a single β-cell.

  • A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

  • The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).

  • K-ATP channel currents are elicited by applying voltage steps.

3. Drug Application and Data Acquisition:

  • A stable baseline K-ATP current is recorded.

  • This compound or Glibenclamide at various concentrations is applied to the cell via the perfusion system.

  • The resulting inhibition of the K-ATP current is recorded.

4. Data Analysis:

  • The percentage of current inhibition at each drug concentration is calculated.

  • A dose-response curve is generated by plotting the percentage inhibition against the drug concentration.

  • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, representing the drug concentration required to inhibit 50% of the K-ATP channel activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound and Glibenclamide to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

1. Cell Culture and Preparation:

  • Pancreatic β-cells (e.g., INS-1 or primary islets) are cultured in appropriate media.

  • Prior to the assay, cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer (KRBH) with 2.8 mM glucose) for a period to establish a basal state.

2. Stimulation and Treatment:

  • After the pre-incubation, the buffer is replaced with fresh low-glucose buffer (basal condition) or high-glucose buffer (e.g., KRBH with 16.7 mM glucose) to stimulate insulin secretion.

  • Test wells are treated with different concentrations of this compound or Glibenclamide in both low and high glucose conditions.

  • The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

3. Sample Collection and Insulin Measurement:

  • At the end of the incubation, the supernatant from each well is collected.

  • The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

  • The amount of insulin secreted under each condition is normalized to the total protein content or cell number.

  • The fold-increase in insulin secretion in response to high glucose and the potentiation of this response by the drugs are calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing the in vitro efficacy of this compound and Glibenclamide.

G cluster_pancreatic Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_Channel K-ATP Channel (Kir6.2/SUR1) ATP_increase->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers This compound This compound This compound->KATP_Channel Directly Inhibits Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Directly Inhibits SUR1_Binding Binds to SUR1 subunit

Caption: Pancreatic β-cell signaling pathway for insulin secretion.

G cluster_extrapancreatic Extrapancreatic Cell (e.g., Muscle, Adipocyte) This compound This compound GLUT4_Translocation GLUT4 Translocation to Membrane This compound->GLUT4_Translocation Promotes Glycogenesis ↑ Glycogenesis This compound->Glycogenesis Stimulates Lipogenesis ↑ Lipogenesis This compound->Lipogenesis Stimulates Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4_Translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates Lipogenesis_Enzymes Lipogenic Enzymes Akt->Lipogenesis_Enzymes Activates Glucose_Uptake ↑ Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glycogen_Synthase->Glycogenesis Lipogenesis_Enzymes->Lipogenesis

Caption: Extrapancreatic signaling pathways of this compound.

G Start Start Cell_Culture Cell Culture (Pancreatic β-cells, Muscle cells, Adipocytes) Start->Cell_Culture Binding_Assay Radioligand Binding Assay (SUR Affinity) Cell_Culture->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (K-ATP Channel Inhibition) Cell_Culture->Patch_Clamp GSIS_Assay Glucose-Stimulated Insulin Secretion (Functional Response) Cell_Culture->GSIS_Assay Western_Blot Western Blot / Other Assays (Extrapancreatic Effects, e.g., GLUT4) Cell_Culture->Western_Blot Data_Analysis Data Analysis (Kd, IC50, Insulin Secretion Levels) Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis GSIS_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for in vitro comparison.

References

A Comparative Guide to Glimepiride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of immunoassays for the sulfonylurea drug glimepiride is critical for accurate quantification in biological matrices and for avoiding potential misinterpretation of results due to cross-reactivity with structurally similar compounds. This guide provides a comparative analysis of this compound cross-reactivity in a published immunoassay, supported by experimental data and detailed methodology.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various sulfonylurea drugs in a radioimmunoassay developed for the screening of this class of compounds. The data is expressed as a percentage of cross-reactivity relative to glibenclamide, which is set as the reference compound at 100%.

Compound% Cross-Reactivity
Glibenclamide100%
Glipizide132%
Gliquidone60%
This compound 12.3%
Tolazamide2.6%
Tolbutamide0.8%
Gliclazide0.5%
Chlorpropamide0.1%
GlibornurideNil (up to 50 mg/L)
SulphamethoxazoleNil (up to 50 mg/L)

Data sourced from a radioimmunoassay study screening for sulfonylureas[1].

Experimental Protocols

The cross-reactivity data presented above was generated using a competitive radioimmunoassay. Below is a detailed description of the methodology employed in the study.[1]

Principle of the Assay

This assay is a competitive radioimmunoassay. It is based on the principle of competition between a fixed amount of radiolabeled antigen (tracer) and the unlabeled antigen (in the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Materials and Reagents
  • Antibody: Sheep anti-glibenclamide antibody.

  • Tracer: Radiolabeled glibenclamide.

  • Standards: Glibenclamide and other sulfonylurea drugs (glipizide, gliquidone, this compound, tolazamide, tolbutamide, gliclazide, chlorpropamide, glibornuride) and sulphamethoxazole.

  • Solid Phase: Sac-Cel (donkey anti-sheep antibody coupled to cellulose).

  • Buffer: Phosphate buffer with bovine serum albumin.

Assay Procedure
  • Preparation of Standards and Samples: Stock solutions of each compound were prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by further dilution in drug-free serum.

  • Incubation: 100 µL of the standard or sample was incubated with 500 µL of the sheep anti-glibenclamide antibody and 500 µL of the radiolabeled glibenclamide tracer. The mixture was incubated overnight at 4°C.

  • Separation: 1 mL of the Sac-Cel solid phase was added to each tube. The tubes were then vortexed and incubated for 15 minutes at room temperature. Following incubation, the tubes were centrifuged at 1500 g for 15 minutes at 4°C to pellet the solid phase.

  • Detection: The supernatant was decanted, and the radioactivity of the pellet (containing the antibody-bound tracer) was measured using a gamma counter.

  • Calculation of Cross-Reactivity: The concentration of each compound required to cause a 50% decrease in the binding of the radiolabeled tracer (Displacement Dose, DD50) was determined. The percent cross-reactivity was then calculated using the following formula:

    % Cross-Reactivity = (DD50 of Glibenclamide / DD50 of Test Compound) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the key steps in the competitive radioimmunoassay used to determine the cross-reactivity of this compound and other sulfonylureas.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Sample Sample/Standard (Unlabeled this compound) Incubate Competitive Binding Sample->Incubate Tracer Radiolabeled Antigen (Tracer) Tracer->Incubate Antibody Anti-Glibenclamide Antibody Antibody->Incubate Add_Solid_Phase Add Solid Phase (Secondary Antibody) Incubate->Add_Solid_Phase Centrifuge Centrifugation Add_Solid_Phase->Centrifuge Separate Separate Bound from Free Tracer Centrifuge->Separate Measure_Radioactivity Measure Radioactivity of Bound Fraction Separate->Measure_Radioactivity Calculate Calculate % Cross-Reactivity Measure_Radioactivity->Calculate

Caption: Workflow of a competitive radioimmunoassay for sulfonylurea analysis.

References

Comparative analysis of Glimepiride's effects on cardiovascular health

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular effects of the sulfonylurea glimepiride against other classes of antidiabetic drugs. The analysis is supported by data from key clinical trials and mechanistic studies.

Executive Summary

This compound, a second-generation sulfonylurea, has long been a staple in the management of type 2 diabetes. However, the advent of newer antidiabetic agents with proven cardiovascular benefits has prompted a re-evaluation of the cardiovascular safety and efficacy of older drugs. This guide synthesizes findings from major clinical trials and preclinical studies to compare the cardiovascular outcomes associated with this compound versus dipeptidyl peptidase-4 (DPP-4) inhibitors, thiazolidinediones (TZDs), sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.

Direct head-to-head cardiovascular outcome trials (CVOTs) have established the non-inferiority of this compound to the DPP-4 inhibitor linagliptin and the TZD pioglitazone in terms of major adverse cardiovascular events (MACE). However, comparisons with SGLT2 inhibitors and GLP-1 receptor agonists, which have demonstrated significant cardiovascular risk reduction, are primarily based on indirect evidence from network meta-analyses. Mechanistic studies suggest potential cardioprotective pathways for this compound, including modulation of endothelial nitric oxide synthase (eNOS) activity and inhibition of soluble epoxide hydrolase (sEH).

Comparative Cardiovascular Outcomes

The following tables summarize the quantitative data on cardiovascular outcomes from key comparative studies. It is crucial to note that direct comparisons are not available for all drug classes, and the results from network meta-analyses should be interpreted with caution due to their inherent limitations.

Table 1: this compound vs. DPP-4 Inhibitors (Linagliptin) - CAROLINA Trial

OutcomeHazard Ratio (HR) [95% CI]p-value for Non-inferiorityp-value for Superiority
3-Point MACE1.02 [0.88 - 1.19]<0.0010.76
Cardiovascular Death0.98 [0.84 - 1.14]--
Non-fatal Myocardial Infarction1.09 [0.89 - 1.34]--
Non-fatal Stroke1.02 [0.78 - 1.33]--
Hospitalization for Heart Failure1.04 [0.83 - 1.30]--
All-cause Mortality1.03 [0.94 - 1.13]--

Table 2: this compound vs. Thiazolidinediones (Pioglitazone) - TOSCA.IT Trial

OutcomeHazard Ratio (HR) [95% CI]
All-cause death, nonfatal MI, nonfatal stroke, urgent coronary revascularization0.96 [0.74 - 1.26]

Table 3: Indirect Comparison of this compound with SGLT2 Inhibitors and GLP-1 Receptor Agonists (Data from Network Meta-Analyses)

Drug ClassComparatorOutcomeHazard Ratio (HR) / Odds Ratio (OR) [95% CI] (Indirect Comparison)
SGLT2 Inhibitors SulfonylureasComposite CV endpoint (MI, stroke, all-cause mortality)0.76 [0.59 - 0.98]
SulfonylureasHeart Failure Hospitalization0.65 [0.50 - 0.82]
GLP-1 Receptor Agonists SulfonylureasMACEData from direct head-to-head CVOTs are not available. Network meta-analyses suggest superiority over placebo.

Note: The data in Table 3 for SGLT2 inhibitors versus sulfonylureas is from a study in patients already receiving GLP-1 RA therapy and represents an adjusted pooled HR.[1]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a critical appraisal of the evidence.

CAROLINA (Cardiovascular Outcome Study of Linagliptin vs. This compound in Type 2 Diabetes)
  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[2]

  • Primary Outcome: The primary endpoint was the time to first occurrence of the 3-point MACE composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[4]

TOSCA.IT (Thiazolidinediones or Sulfonylureas Cardiovascular Accidents Intervention Trial)
  • Study Design: A multicenter, randomized, pragmatic, open-label trial.[6][7]

  • Patient Population: 3,028 patients with type 2 diabetes inadequately controlled with metformin monotherapy.[8]

  • Intervention: Patients were randomized to receive either pioglitazone (15-45 mg daily) or a sulfonylurea (this compound, gliclazide, or glibenclamide) as add-on therapy to metformin.[7]

  • Primary Outcome: The primary composite outcome was the first occurrence of all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization.[9]

  • Follow-up: The median follow-up was 57.3 months.[8]

Signaling Pathways and Mechanistic Insights

Preclinical and mechanistic studies have begun to elucidate potential cardiovascular effects of this compound beyond its glucose-lowering action. Two notable pathways are the eNOS/NF-κB pathway and the soluble epoxide hydrolase (sEH) pathway.

This compound's Effect on the eNOS/NF-κB Signaling Pathway

This compound has been shown to stimulate nitric oxide (NO) production in endothelial cells by upregulating endothelial nitric oxide synthase (eNOS) activity through a PI3K-Akt-dependent pathway. Increased NO bioavailability can lead to vasodilation and has anti-inflammatory properties. Furthermore, this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB, which is implicated in the pathogenesis of atherosclerosis.

eNOS_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->NFkB Inflammation Vascular Inflammation NFkB->Inflammation

Caption: this compound's potential vasculoprotective signaling pathway.

This compound's Interaction with the Soluble Epoxide Hydrolase (sEH) Pathway

Recent research suggests that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and cardioprotective properties. By inhibiting sEH, this compound may increase the levels of protective EETs, thereby contributing to cardiovascular benefits.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Cardioprotection Cardioprotective Effects (Vasodilation, Anti-inflammation) EETs->Cardioprotection DHETs Dihydroxyeicosatrienoic Acids (DHETs) (less active) sEH->DHETs This compound This compound This compound->sEH Inhibits

Caption: this compound's interaction with the sEH pathway.

Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)

The following diagram illustrates a generalized workflow for a cardiovascular outcome trial for an antidiabetic drug, such as the CAROLINA or TOSCA.IT trials.

CVOT_Workflow cluster_0 Trial Planning & Setup cluster_1 Patient Recruitment & Randomization cluster_2 Treatment & Follow-up cluster_3 Outcome Adjudication & Analysis Protocol Protocol Development & Ethics Approval Site_Selection Investigator & Site Selection Protocol->Site_Selection Screening Patient Screening (Inclusion/Exclusion Criteria) Site_Selection->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (e.g., 1:1 to Drug A vs. Drug B) Informed_Consent->Randomization Treatment Study Drug Administration & Standard of Care Randomization->Treatment Follow_up Regular Follow-up Visits (Data Collection, Safety Monitoring) Treatment->Follow_up Event_Reporting Adverse Event & Endpoint Reporting Follow_up->Event_Reporting Adjudication Endpoint Adjudication (Blinded Committee) Event_Reporting->Adjudication Analysis Statistical Analysis (e.g., Time-to-event) Adjudication->Analysis

Caption: Generalized workflow of a cardiovascular outcome trial.

Conclusion

The available evidence from large, well-designed clinical trials indicates that this compound has a neutral effect on cardiovascular outcomes when compared to the DPP-4 inhibitor linagliptin and the TZD pioglitazone. This suggests that for patients where these are considered appropriate second- or third-line therapies, this compound does not appear to confer an increased risk of major adverse cardiovascular events.

In contrast, the newer classes of SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated clear cardiovascular benefits in their respective CVOTs. While direct comparative trials against this compound are lacking, indirect evidence from network meta-analyses suggests that these newer agents may offer superior cardiovascular protection.

The potential mechanistic advantages of this compound, such as its effects on the eNOS/NF-κB and sEH pathways, are intriguing and warrant further investigation. These pathways may contribute to a more favorable cardiovascular profile compared to other sulfonylureas.

For drug development professionals, the cardiovascular safety profile of this compound established in the CAROLINA and TOSCA.IT trials provides a valuable benchmark for the development of new glucose-lowering therapies. Future research should focus on direct head-to-head comparisons of this compound with SGLT2 inhibitors and GLP-1 receptor agonists to definitively establish their relative cardiovascular efficacy and safety.

References

A Comparative Guide to the Therapeutic Equivalence of Glimepiride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic equivalence of different formulations of glimepiride, a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus. By summarizing key experimental data from bioequivalence, dissolution, and clinical studies, this document aims to offer an objective comparison of product performance to inform research, development, and regulatory decisions.

Introduction to this compound and Therapeutic Equivalence

This compound, a third-generation sulfonylurea, primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] This inherent low solubility can pose challenges in formulation development, potentially leading to variability in dissolution and bioavailability among different products.[4] Establishing therapeutic equivalence between a generic formulation and a reference listed drug (RLD) is crucial to ensure that they can be used interchangeably with the same efficacy and safety profile.

Comparative Dissolution Studies

In vitro dissolution testing is a critical quality control measure and a key tool for predicting the in vivo performance of oral solid dosage forms. For this compound, dissolution is pH-dependent, with lower dissolution in acidic media and increased dissolution at higher pH levels.[2]

Experimental Protocol: Dissolution Testing

A standardized dissolution study for this compound tablets typically involves the following steps:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.[3]

  • Dissolution Media: Testing is often performed in multiple media to simulate the pH conditions of the gastrointestinal tract. Common media include:

    • pH 1.2 (simulated gastric fluid)

    • pH 4.5 (acetate buffer)

    • pH 6.8 (phosphate buffer)[2]

    • pH 7.8 (phosphate buffer, as specified in some monographs)[4]

  • Procedure:

    • The dissolution medium is pre-heated to 37 ± 0.5°C.

    • A single tablet is placed in each dissolution vessel containing a specified volume (e.g., 900 mL) of the medium.

    • The paddle is rotated at a set speed (e.g., 100 rpm).[3]

    • Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 15, 30, 45, 60 minutes).

    • The concentration of dissolved this compound in the aliquots is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

  • Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles. The similarity factor (f2) is often calculated to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[5]

Experimental Workflow: Dissolution Study

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) add_tablet Place Tablet in Vessel prep_media->add_tablet prep_apparatus Set up USP Apparatus 2 (37°C, 100 rpm) prep_apparatus->add_tablet start_rotation Start Paddle Rotation add_tablet->start_rotation withdraw_samples Withdraw Aliquots at Time Points start_rotation->withdraw_samples analyze_samples Analyze Samples (UV-Vis/HPLC) withdraw_samples->analyze_samples plot_profiles Plot Dissolution Profiles analyze_samples->plot_profiles calc_f2 Calculate Similarity Factor (f2) plot_profiles->calc_f2

Caption: Workflow for a comparative dissolution study of this compound tablets.

Data Summary: Comparative Dissolution of this compound Formulations
Study ReferenceFormulation(s)Dissolution MediumKey Findings
Study A[2]Innovator and 8 generic productspH 1.2, 4.5, 6.8One generic product was not similar to the innovator at pH 1.2 (f2 < 50), but was similar at pH 4.5 and 6.8 (f2 > 50).
Study B[5]Polymorph-modified this compound vs. Amaryl®pH 1.2, 4.5, 6.8The polymorph-modified tablet was not similar to Amaryl® at pH 1.2 (f2 = 45.15), but was similar at pH 4.5 (f2 = 60.15) and pH 6.8 (f2 = 88).
Study C[3]Amaryl® and 5 other brands2% SLS in waterAll test formulations were similar to the reference formulation.

Bioequivalence Studies

Bioequivalence studies are conducted to compare the rate and extent of absorption of a drug from a test formulation to that of a reference formulation. These studies are typically performed in healthy volunteers under standardized conditions.

Experimental Protocol: Bioequivalence Study

A typical bioequivalence study for this compound follows a randomized, two-period, two-sequence, crossover design:

  • Study Population: A cohort of healthy male and non-pregnant, non-lactating female volunteers are enrolled.[6]

  • Study Design:

    • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

    • Dosing: In each period, subjects receive a single oral dose of either the test or reference this compound formulation after an overnight fast.[1] To mitigate the risk of hypoglycemia, subjects may be administered a glucose solution.[6][7]

    • Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and up to 48 hours after drug administration.[1]

  • Bioanalytical Method: Plasma concentrations of this compound are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Pharmacokinetic and Statistical Analysis:

    • The following pharmacokinetic parameters are calculated for each subject:

      • Cmax: Maximum plasma concentration.

      • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

      • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

      • Tmax: Time to reach Cmax.[9]

    • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) are calculated. For two formulations to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80-125%.[1]

Experimental Workflow: Bioequivalence Study

G cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Analysis rand1 Randomization dose1 Administer Test or Reference Formulation rand1->dose1 sample1 Collect Blood Samples (0-48h) dose1->sample1 washout 1-Week Washout Period sample1->washout dose2 Administer Alternate Formulation washout->dose2 sample2 Collect Blood Samples (0-48h) dose2->sample2 bioanalysis LC-MS/MS Analysis sample2->bioanalysis pk_calc Calculate PK Parameters (Cmax, AUC) bioanalysis->pk_calc stat_analysis Statistical Analysis (90% CI) pk_calc->stat_analysis

Caption: Workflow for a typical two-way crossover bioequivalence study.

Data Summary: Pharmacokinetic Parameters from Bioequivalence Studies
Study ReferenceDoseFormulationsCmax Ratio (90% CI)AUC Ratio (90% CI)Conclusion
Study D[1]6 mgGeneric vs. Innovator1.046 (0.906-1.208)1.022 (0.856-1.220)Bioequivalent
Study E[9]4 mgGeneric vs. Solosa/Aventis94.80% (86.70-103.70)98.90% (90.70-107.90) for AUC(0-inf)Bioequivalent
Study F[8]2 mgGeneric vs. Branded93.83% - 115.19%92.22% - 103.78% for AUC(0-inf)Bioequivalent
Study G[7]1 mg (Fasted)Test vs. Reference94.27% (86.09-103.23)101.11% (98.45-103.84) for AUC(0-inf)Bioequivalent

Clinical Efficacy Comparison

While bioequivalence studies in healthy subjects are the standard for regulatory approval of generics, clinical studies in patients can provide valuable real-world evidence of therapeutic equivalence.

Experimental Protocol: Comparative Clinical Study

A comparative clinical study might be designed as follows:

  • Study Population: Patients with type 2 diabetes mellitus who meet specific inclusion criteria (e.g., newly diagnosed, inadequate glycemic control on diet alone).

  • Study Design: A randomized, parallel-group study where patients are assigned to receive either the innovator product or one of the generic formulations for a specified duration (e.g., 3 months).

  • Treatment: Patients receive a standardized dose of their assigned this compound formulation.

  • Efficacy Endpoints: The primary efficacy endpoints are typically the change from baseline in:

    • Fasting Blood Glucose (FBG)

    • Glycosylated Hemoglobin (HbA1c)

  • Data Analysis: Statistical comparisons of the mean changes in FBG and HbA1c between the treatment groups are performed.

Data Summary: Clinical Efficacy of Different this compound Formulations
Study ReferenceFormulationsStudy DurationKey Findings
Study HInnovator (Amaryl®) and 4 generic brands3 monthsStatistically significant differences (p ≤ 0.05) in the in vivo performance of the tested products were observed. Innovator and tested generics substitution was not evident based on FBG and HbA1c measurements.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effect through both pancreatic and extrapancreatic mechanisms. The primary mechanism involves the stimulation of insulin release from pancreatic β-cells.[2]

Signaling Pathway: this compound-Induced Insulin Secretion

G cluster_cell Pancreatic β-cell This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds to katp K-ATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers insulin_release Insulin Release into Bloodstream insulin_exocytosis->insulin_release

Caption: Signaling pathway of this compound-induced insulin secretion from pancreatic β-cells.

This compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[1] This binding inhibits the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin release into the bloodstream.[1]

Conclusion

The therapeutic equivalence of different this compound formulations is a multifaceted issue. While many generic formulations demonstrate bioequivalence to the innovator product in pharmacokinetic studies conducted in healthy volunteers, in vitro dissolution profiles can vary, particularly in acidic conditions. Furthermore, some clinical studies in patients with type 2 diabetes have suggested potential differences in glycemic control between formulations.

For researchers and drug development professionals, these findings underscore the importance of comprehensive evaluation beyond standard bioequivalence studies. Factors such as formulation composition, polymorphic form of the active pharmaceutical ingredient, and dissolution characteristics can all influence the clinical performance of a this compound product. A thorough understanding of these factors is essential for the development of robust and therapeutically equivalent this compound formulations.

References

A Comparative Analysis of Glimepiride and Gliclazide on Hepatic Glucose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride and gliclazide, second-generation sulfonylureas, are widely prescribed oral hypoglycemic agents for the management of type 2 diabetes mellitus. While their primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, their extrapancreatic effects, particularly on hepatic glucose production (HGP), are crucial for comprehensive glycemic control. This guide provides a detailed comparison of the effects of this compound and gliclazide on HGP, supported by available experimental data and methodologies.

Comparative Efficacy on Hepatic Glucose Production

Direct head-to-head clinical trials in humans quantifying the comparative effects of this compound and gliclazide on hepatic glucose production are limited. However, individual studies on each drug and preclinical comparative data provide valuable insights.

Quantitative Data Summary

The following table summarizes the effects of this compound and gliclazide on key parameters related to hepatic glucose production based on available studies. It is important to note that the data are from separate studies and not from a direct comparative trial in humans.

ParameterThis compoundGliclazideStudy Population/ModelKey Findings
Endogenous Glucose Production DecreasedPotentiated suppressionInsulin-resistant, non-diabetic offspring of patients with type 2 diabetes[1]This compound acutely decreased endogenous glucose production independent of its insulin secretagogue action.[1]
Hepatic Glucose Production (HGP) No direct quantitative data from comparative human studiesReduced under hyperglycemia and hyperinsulinemiaDiet-treated non-insulin-dependent diabetes mellitus (NIDDM) patients[2]Gliclazide administration resulted in a larger suppression of HGP during an isoglycemic insulin clamp.[2]
Hepatic Glycogen Synthesis IncreasedIncreasedRat modelBoth drugs promoted hepatic glycogen synthesis, with visual representation through PAS staining.
Hepatic Gluconeogenesis No direct quantitative data from comparative human studiesNo direct quantitative data from comparative human studies--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of these drugs on hepatic glucose metabolism.

Protocol for Assessing Gliclazide's Effect on HGP in Humans

This protocol is based on a study evaluating the hypoglycemic action of gliclazide in patients with NIDDM.[2]

  • Study Design: A placebo-controlled, crossover study with three different experimental conditions (A, B, and C) repeated on two occasions with either gliclazide (240 mg orally) or placebo.

  • Participants: 17 diet-treated NIDDM patients.

  • Key Procedures:

    • Study A (Glucose Infusion): A 240-minute glucose infusion with a concomitant infusion of [3-³H]glucose to measure HGP.

    • Study B (Isoglycemic Insulin Clamp): A 240-minute isoglycemic insulin clamp with [3-³H]glucose infusion to assess insulin-mediated suppression of HGP.

    • Study C (Somatostatin Infusion): A somatostatin infusion with basal replacing doses of insulin and glucagon to evaluate the direct effects on HGP.

  • Outcome Measures: Basal and suppressed HGP, plasma glucose, insulin, C-peptide, glucagon, and free fatty acid concentrations.

Protocol for Assessing this compound's Acute Effect on Endogenous Glucose Production in Humans

This protocol is derived from a study investigating the extrapancreatic effects of this compound on glucose metabolism in insulin-resistant individuals.[1]

  • Study Design: A placebo-controlled, double-blind, crossover study.

  • Participants: Healthy, glucose-tolerant but insulin-resistant first-degree relatives of patients with type 2 diabetes.

  • Key Procedures:

    • Pancreatic Clamp: A pancreatic clamp technique was used to fix insulin and glucagon concentrations.

    • Drug Administration: Acute intravenous infusion of this compound or saline.

    • Glucose Turnover Measurement: Use of tracers to measure the rate of glucose elimination and production.

  • Outcome Measures: Rate of glucose infusion required to maintain euglycemia, rate of glucose elimination, and rate of endogenous glucose production.

Signaling Pathways and Mechanisms of Action

Both this compound and gliclazide exert their effects on the liver through complex signaling pathways that are not yet fully elucidated in a comparative context. Their primary extrapancreatic action is thought to enhance insulin sensitivity.[3][4]

General Sulfonylurea Action on the Liver

Sulfonylureas are believed to reduce hepatic glucose output through several potential mechanisms:

  • Increased Insulin Sensitivity: By enhancing the peripheral action of insulin, sulfonylureas can indirectly lead to a greater suppression of hepatic glucose production.[3]

  • Direct Hepatic Effects: There is evidence to suggest that these drugs may have direct effects on hepatocytes, influencing key enzymes involved in gluconeogenesis and glycogenolysis.[5] For instance, gliclazide may stimulate hepatic fructose-2,6-bisphosphatase.[3]

The following diagram illustrates the general proposed mechanism by which sulfonylureas may influence hepatic glucose production.

G cluster_0 Hepatocyte This compound This compound InsulinReceptor Insulin Receptor Signaling This compound->InsulinReceptor Potentiates Gliclazide Gliclazide Gliclazide->InsulinReceptor Potentiates Gluconeogenesis Gluconeogenesis InsulinReceptor->Gluconeogenesis Inhibits Glycogenolysis Glycogenolysis InsulinReceptor->Glycogenolysis Inhibits HGP Hepatic Glucose Production Gluconeogenesis->HGP Glycogenolysis->HGP G cluster_workflow Comparative Experimental Workflow start Patient Recruitment (Type 2 Diabetes) randomization Randomization start->randomization groupA Group A: This compound Treatment randomization->groupA Arm 1 groupB Group B: Gliclazide Treatment randomization->groupB Arm 2 clamp Euglycemic-Hyperinsulinemic Clamp with Tracer Infusion groupA->clamp groupB->clamp washout Washout Period crossover Crossover washout->crossover crossover->groupA Arm 2 crossover->groupB Arm 1 measurement Measure Hepatic Glucose Production clamp->measurement measurement->washout analysis Data Analysis and Comparison measurement->analysis

References

Head-to-head comparison of Glimepiride and Pioglitazone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two widely used anti-diabetic drugs, Glimepiride and Pioglitazone. By examining their effects in various preclinical models, we aim to offer valuable insights into their distinct mechanisms of action and therapeutic profiles. This comparison is supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

At a Glance: Key Preclinical Differences

FeatureThis compoundPioglitazone
Primary Mechanism Insulin SecretagogueInsulin Sensitizer
Molecular Target ATP-sensitive Potassium (KATP) Channels in Pancreatic β-cellsPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Effect on Insulin Secretion Stimulates insulin release from pancreatic β-cellsNo direct stimulation of insulin secretion
Effect on Insulin Sensitivity Indirect and minor effectsDirectly improves insulin sensitivity in adipose tissue, muscle, and liver
Effect on Adipocyte Differentiation Can induce adipocyte differentiation, likely through PPARγ activationPotent inducer of adipocyte differentiation

In-Depth Analysis

Glycemic Control in a Diabetic Mouse Model

A study comparing the efficacy of this compound and Pioglitazone in a streptozotocin-induced type 2 diabetes mouse model revealed that both drugs effectively lowered fasting blood glucose (FBG) and glycosylated hemoglobin (HbA1c) levels over a ten-week period. While both treatments showed significant glucose-lowering effects, Pioglitazone demonstrated a slightly greater, though not statistically significant, reduction in both FBG and HbA1c compared to this compound.

Table 1: Effects of this compound and Pioglitazone on Glycemic Parameters in Streptozotocin-Induced Diabetic Mice

Treatment GroupDoseDurationFasting Blood Glucose (FBG) ReductionHbA1c Reduction
This compound2 mg/kg/day10 weeksSignificant reduction from baselineSignificant reduction from baseline
Pioglitazone30 mg/kg/day10 weeksSlightly greater reduction than this compoundSlightly greater reduction than this compound
  • Animal Model: Male albino mice.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Diabetes was confirmed by measuring blood glucose levels after 72 hours, with mice having glucose levels above 250 mg/dL considered diabetic.

  • Treatment: Diabetic mice were randomly assigned to receive either this compound (2 mg/kg/day) or Pioglitazone (30 mg/kg/day) orally for 10 weeks. A control group of diabetic mice received the vehicle.

  • Data Collection: Fasting blood glucose and HbA1c levels were measured at the beginning and end of the 10-week treatment period.

Cellular Mechanisms of Action

The distinct mechanisms of this compound and Pioglitazone are fundamental to understanding their different pharmacological profiles.

This compound: The Insulin Secretagogue

This compound primarily acts on the pancreatic β-cells to stimulate the release of insulin. It achieves this by binding to and blocking the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. Preclinical studies have shown that this compound interacts with different subunits of the KATP channel, including the sulfonylurea receptor 1 (SUR1) in pancreatic β-cells, as well as SUR2A and SUR2B found in cardiac and smooth muscle cells, respectively[1].

Glimepiride_Mechanism cluster_membrane Inside β-cell This compound This compound KATP_Channel KATP Channel (SUR1 Subunit) This compound->KATP_Channel Binds and Blocks Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Beta_Cell_Membrane Pancreatic β-cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releases Pioglitazone_Mechanism cluster_nucleus Cell Nucleus Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_molecular Molecular Analysis animal_model Diabetic Animal Model (e.g., STZ-induced mice) treatment Treatment with This compound or Pioglitazone animal_model->treatment glycemic_analysis Analysis of Glycemic Control (FBG, HbA1c) treatment->glycemic_analysis signaling_pathway Investigation of Signaling Pathways (e.g., KATP channel, PPARγ activation) glycemic_analysis->signaling_pathway Correlate with cell_culture Pre-adipocyte Cell Culture (e.g., 3T3-L1, primary human) differentiation Induction of Differentiation with This compound or Pioglitazone cell_culture->differentiation differentiation_analysis Analysis of Adipocyte Differentiation (Oil Red O, Triglyceride Assay, Gene Expression) differentiation->differentiation_analysis differentiation_analysis->signaling_pathway Correlate with

References

A Comparative Guide to Validated Analytical Methods for the Simultaneous Estimation of Glimepiride and Co-administered Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of various validated analytical methods for the simultaneous determination of Glimepiride with other frequently co-prescribed drugs, such as Metformin, Pioglitazone, and Atorvastatin. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

The methodologies summarized below are based on published, validated analytical methods. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectrophotometry.

General Workflow for Analytical Method Validation

The validation of the analytical methods discussed in this guide generally follows the International Council for Harmonisation (ICH) guidelines. A typical workflow is illustrated below.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application Method_Development Method Development & Optimization Specificity Specificity / Selectivity Method_Development->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution & Sample Stability Robustness->Stability Routine_Analysis Routine Quality Control Analysis Stability->Routine_Analysis Apply Pharmacokinetic_Studies Bioanalytical / Pharmacokinetic Studies Stability->Pharmacokinetic_Studies Apply Method Selection Decision Tree Start Start: Define Analytical Need Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Biological Fluid (Plasma, Serum) QC Routine QC in Pharmaceutical Dosage Form? Matrix->QC Pharmaceutical Formulation HPLC_UV Use RP-HPLC with UV Detection Sensitivity->HPLC_UV No LC_MS Use LC-MS/MS Sensitivity->LC_MS Yes QC->HPLC_UV Yes Spectro Consider Spectrophotometry (for simpler formulations) QC->Spectro No (consider for cost-effectiveness)

Comparative study of Glimepiride's effects on cognitive function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Glimepiride's neurological effects in comparison to other antidiabetic agents, supported by clinical and preclinical data.

This compound, a third-generation sulfonylurea, has demonstrated potential neuroprotective effects beyond its primary function of glycemic control in type 2 diabetes. This guide provides a comparative analysis of this compound's impact on cognitive function, drawing on data from clinical trials and preclinical studies, and setting its performance in context with other antidiabetic medications.

Comparative Efficacy on Cognitive Outcomes

Clinical studies have sought to elucidate the specific effects of this compound on cognitive performance, often in comparison to other classes of antidiabetic drugs. A significant large-scale study, the CAROLINA-COGNITION trial, provided a head-to-head comparison with the DPP-4 inhibitor linagliptin.

Over a median of 6.1 years, the CAROLINA-COGNITION study found no significant difference in the risk of accelerated cognitive decline between patients treated with linagliptin and those treated with this compound.[1][2] The primary cognitive outcome, a composite measure of attention and executive functioning, occurred in 27.8% of participants on linagliptin versus 27.6% on this compound.[1][2] Similarly, another study, CARMELINA, which compared linagliptin to a placebo in patients with cardiorenal disease, also found no significant impact on cognitive decline over 2.5 years.[3]

In contrast, a network meta-analysis of 27 studies suggested that sulfonylureas, as a class, were associated with an increased risk of dementia, while other agents like SGLT-2 inhibitors, GLP-1 receptor agonists, and thiazolidinediones were associated with a decreased risk.[4] However, it is important to note that preclinical evidence suggests this compound may have neuroprotective properties not shared by all sulfonylureas.[5] For instance, this compound has been shown to reduce amyloid-β production and protect neurons from amyloid-β-induced synapse damage.[5][6][7]

A comparative study with metformin found that while both drugs have mechanisms to potentially improve cognitive function, this compound was suggested to be more effective in increasing Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule involved in cognitive health.[8][9]

FeatureThis compoundLinagliptinMetforminThiazolidinediones (TZDs)
Cognitive Decline Risk (CAROLINA-COGNITION) No significant differenceNo significant differenceNot directly comparedNot directly compared
Dementia Risk (Network Meta-analysis) Increased risk (as a class)[4]Decreased risk[4]Not significantly associated[10]Decreased risk[4][10][11]
BDNF Levels Significantly increased[8][9]Not reportedIncreased, but less than this compound[8][9]Not reported
Neuroprotective Mechanism Reduces Aβ production, protects synapses, activates PPARγ[5][6][12]Potential neuroprotection via GLP-1 pathways[13]Reduces dementia risk in some studies[5]Decreases Aβ levels and senile plaques via PPARγ activation[12]

Mechanistic Insights: Signaling Pathways

This compound's potential neuroprotective effects are multifaceted, involving several signaling pathways implicated in neurodegenerative diseases like Alzheimer's.

One key mechanism involves the modulation of amyloid-β (Aβ) pathology. This compound has been shown to reduce the production of Aβ by inhibiting β-secretase (BACE-1) activity.[12] Furthermore, it protects neurons from Aβ-induced synapse damage by altering synaptic membrane micro-environments and reducing the accumulation of Aβ within synapses.[6] This neuroprotection is also linked to its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can decrease Aβ levels.[12]

Another proposed pathway involves the cellular prion protein (PrPC). This compound treatment can lead to the release of soluble PrPC from neurons, which in turn can neutralize the synaptic damage induced by Aβ.[6] It has also been shown to reduce the expression of PrPC on the neuronal surface, which may protect against prion-mediated neurotoxicity.[14]

Additionally, a comparative study with metformin highlighted this compound's role in stimulating Brain-Derived Neurotrophic Factor (BDNF) through a pathway involving AP2M1 and ESR1.[8]

Glimepiride_Neuroprotective_Pathways This compound This compound BACE1 BACE-1 Inhibition This compound->BACE1 PPARg PPARγ Activation This compound->PPARg PrPC_release Soluble PrPC Release This compound->PrPC_release AP2M1_ESR1 AP2M1 & ESR1 Activation This compound->AP2M1_ESR1 Abeta_prod Reduced Aβ Production BACE1->Abeta_prod Synapse Synaptic Protection Abeta_prod->Synapse Abeta_clear Decreased Aβ Levels & Senile Plaques PPARg->Abeta_clear Abeta_clear->Synapse Cognitive Improved Cognitive Function Synapse->Cognitive Abeta_neut Aβ Neutralization PrPC_release->Abeta_neut Abeta_neut->Synapse BDNF Increased BDNF Levels AP2M1_ESR1->BDNF BDNF->Cognitive

Caption: Putative neuroprotective signaling pathways of this compound.

Experimental Protocols

CAROLINA-COGNITION Study
  • Objective: To assess the effect of linagliptin versus this compound on accelerated cognitive decline (ACD) in individuals with type 2 diabetes.[1][2]

  • Study Design: A randomized, double-blind, active-controlled, parallel-group trial.[1]

  • Participants: 3163 individuals with type 2 diabetes, aged ≥40 and ≤85 years, with HbA1c between 6.5% and 8.5%, and without insulin therapy at baseline.[1]

  • Intervention: Participants were randomized 1:1 to receive either linagliptin (5 mg once daily) or this compound (1-4 mg once daily) in addition to their standard care.[2]

  • Primary Cognitive Outcome: Occurrence of ACD, defined as a regression-based index score ≤16th percentile on either the Mini-Mental State Examination (MMSE) or a composite measure of attention and executive functioning.[1][2]

  • Cognitive Assessments: The cognitive test battery included the Mini-Mental State Examination (MMSE) for global cognitive function, and tests for attention and executive functioning.[1]

CAROLINA_COGNITION_Workflow Recruitment Participant Recruitment (n=3163) - T2DM, aged 40-85 - HbA1c 6.5-8.5% - No insulin therapy Randomization Randomization (1:1) Recruitment->Randomization Linagliptin Linagliptin Group (5 mg/day) Randomization->Linagliptin This compound This compound Group (1-4 mg/day) Randomization->this compound FollowUp Follow-up (Median 6.1 years) Linagliptin->FollowUp This compound->FollowUp Cognitive_Assess Cognitive Assessments - MMSE - Attention & Executive Function Tests FollowUp->Cognitive_Assess Primary_Outcome Primary Outcome Analysis - Accelerated Cognitive Decline (ACD) Cognitive_Assess->Primary_Outcome

Caption: Experimental workflow of the CAROLINA-COGNITION study.

This compound and Metformin BDNF Study
  • Objective: To investigate the effect of metformin and this compound on regulating BDNF in type 2 diabetes.[8]

  • Study Design: A computational and case-control study.[8]

  • Methods:

    • Computational Analysis: A T2DM protein network was constructed using text-mining to identify the interactomes of metformin and this compound and their pathways to stimulating BDNF.[8]

    • Case-Control Study: Four groups were assessed: untreated T2DM, metformin-treated, this compound-treated, and healthy controls.[8]

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to assess the expression of genes encoding the shortest-path proteins identified in the computational analysis.[8]

    • Protein Level Assessment: Enzyme-linked immunosorbent assay (ELISA) was used to measure serum BDNF levels.[8]

  • Key Findings: this compound was found to increase BDNF gene and protein expression more significantly than metformin.[8][9] The proposed pathway for this compound's effect on BDNF involves binding to KCNJ11 and acting through AP2M1 and ESR1 proteins.[8]

References

Safety Operating Guide

Proper Disposal Procedures for Glimepiride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of glimepiride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation or skin contact.[1][2]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3]

  • Skin Protection: Handle with gloves inspected prior to use. Wear impervious, fire/flame-resistant clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In situations where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]

  • Ventilation: Ensure all handling and disposal preparations occur in a well-ventilated area, preferably using local exhaust ventilation at points of dust generation.[1]

Regulatory Compliance

All waste, including this compound and its contaminated materials, must be handled in accordance with all applicable local, state, and federal regulations.[1][4][5] Legislation regarding pharmaceutical waste can differ significantly by region, and each user must consult the laws specific to their area.[1] While this compound is not broadly classified as a hazardous chemical by OSHA or for transport, it is considered best practice to manage all pharmaceutical waste with care.[3][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

  • Waste Segregation:

    • Do not mix this compound waste with general laboratory trash.

    • Segregate solid waste (e.g., contaminated PPE, weighing papers, empty stock bottles) from liquid waste (e.g., unused solutions).

  • Containment:

    • Solid Waste: Place all solid this compound-contaminated materials into a designated, robust plastic bag, which should then be sealed and placed inside a clearly labeled hazardous waste container.[1][7]

    • Liquid Waste: Collect liquid waste in a suitable, closed, and leak-proof container that is chemically compatible with the solvent used.[7] Do not allow wash water from cleaning equipment to enter drains; it should be collected for treatment and disposal.[1]

    • Unused/Expired Product: Surplus and non-recyclable this compound should be prepared for disposal without creating dust.[2]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and identify the contents, including "this compound."

    • Ensure the label includes the accumulation start date and any other information required by your institution and local regulations.

  • Final Disposal:

    • Excess and expired this compound must be offered to a licensed professional waste disposal company.[2][3]

    • The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2][3]

Emergency Spill Procedures

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Secure the Area: Ensure adequate ventilation.[2][3]

  • Utilize PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

  • Contain and Clean:

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Gently sweep or vacuum up the spilled powder. A HEPA-type vacuum cleaner is recommended.[1]

    • Place the collected material into a suitable, sealed container for disposal.[1][8]

  • Decontaminate: Clean the spill area thoroughly.

This compound Waste Profile for Disposal

The following table summarizes key data relevant to the safe handling and disposal of this compound waste.

ParameterDescriptionSource
Physical Form White to yellow crystalline powder.[1]
Primary Hazards May emit toxic and irritating fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions.[1][3]
Regulatory Status Not typically regulated as dangerous goods for transport (DOT, IATA).[3][4] However, disposal must comply with federal, state, and local hazardous waste regulations.[1][6]
Recommended Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber.[2][3] Must be handled by a licensed professional waste disposal service.[2][3]
Incompatible Materials Avoid contact with strong oxidizing agents, as this may pose an ignition risk.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_process Disposal & Spill Protocol cluster_final Final Disposition start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Spill or Routine Disposal? ppe->decision segregate Segregate Waste (Solid vs. Liquid) decision->segregate Routine spill_protocol Follow Spill Protocol decision->spill_protocol Spill contain_solid Contain Solid Waste in Labeled Bag/Container segregate->contain_solid contain_liquid Contain Liquid Waste in Sealed, Compatible Container segregate->contain_liquid label_waste Label Container per Institutional & Regulatory Standards contain_solid->label_waste contain_liquid->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage end Transfer to Licensed Waste Disposal Service for Incineration storage->end secure_spill Secure Area & Ensure Ventilation spill_protocol->secure_spill cleanup_spill Clean Spill Using Dry Methods (No Dust) secure_spill->cleanup_spill contain_spill Contain Cleanup Debris in Sealed Waste Container cleanup_spill->contain_spill contain_spill->label_waste

Caption: Workflow for this compound Waste Management.

References

Essential Safety and Logistical Protocols for Handling Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety protocols and operational plans for the handling and disposal of Glimepiride, a sulfonylurea class drug. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves (single pair)
Handling of Powders/Solids - Safety goggles- Laboratory coat- Closed-toe shoes- Double-gloving (e.g., nitrile)- N95 or higher NIOSH-approved respirator[1][2]- Disposable sleeve covers- Head covering (optional)
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Laboratory coat- Closed-toe shoes- Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3]- Chemical-resistant apron over lab coat- Disposable sleeve covers
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Laboratory coat- Closed-toe shoes- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)
Waste Disposal - Safety goggles- Laboratory coat- Closed-toe shoes- Chemical-resistant gloves (e.g., nitrile or butyl rubber)- Chemical-resistant apron

Note: Always inspect PPE for any signs of damage before use and replace as needed.[3]

II. Glove Selection and Breakthrough Times

Given that this compound is often handled in solutions with organic solvents, glove selection must be based on the chemical resistance to those solvents. This compound is soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

Glove MaterialRecommended for Incidental Contact (Splash Protection)Recommended for Extended Contact (e.g., immersion)General Breakthrough Time Information for Common Solvents
Nitrile YesNot RecommendedProvides good short-term splash protection against many chemicals.[5] For some solvents, breakthrough can occur in under 15 minutes for a 5-mil or greater thickness glove.[5] If gloves come in contact with a chemical, they must be changed immediately.[5] Not recommended for prolonged, direct exposure to chemicals.[6][7][8]
Butyl Rubber YesYesOffers excellent resistance to a wide variety of chemicals, including many organic solvents.[9] Breakthrough times are generally greater than for nitrile gloves with many hazardous compounds.

Note: The thicker the glove material, the greater the chemical resistance, but this may impair dexterity.[10] Always consult the glove manufacturer's specific chemical resistance data.

III. Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a common stock solution and integrates the necessary safety measures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Appropriate PPE (see table above for "Handling of Powders/Solids" and "Handling of Liquids/Solutions")

Procedure:

  • Preparation:

    • Don all required PPE, including a laboratory coat, safety goggles, and double nitrile gloves.

    • Perform all weighing and initial solvent addition steps inside a certified chemical fume hood.

  • Weighing this compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.

  • Solubilization:

    • Slowly add the calculated volume of DMSO to the tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution. This compound has a solubility of approximately 3 mg/mL in DMSO.[4]

  • Storage:

    • Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For longer-term storage, it is advisable to store the stock solution at -20°C.[4]

  • Decontamination and Waste Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent.[3]

    • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

IV. Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound and associated waste is critical to prevent contamination and ensure environmental safety.

1. Handling and Storage:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling powders or generating aerosols.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]

2. Spill Management:

  • Minor Spills (Powder):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a respirator.

    • Gently cover the spill with absorbent material to prevent dust from becoming airborne.

    • Use a HEPA-filtered vacuum for cleanup if available. Otherwise, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Don appropriate PPE.

    • Cover the spill with absorbent pads, starting from the outside and working inward.

    • Place the used absorbent material into a sealed hazardous waste container.

    • Clean the spill area with a suitable disinfectant, followed by a rinse with water if necessary.[11]

3. Decontamination:

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces.

  • Equipment: Clean all reusable equipment according to established laboratory protocols. This may involve washing with a suitable detergent and rinsing with deionized water.

4. Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions should be collected in a designated hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[12][13] The EPA recommends that healthcare facilities incinerate pharmaceutical waste.[14]

  • Empty Containers: Obliterate or remove all labels from empty containers before disposal to prevent misuse.[3]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[12][13][14][15][16] Hazardous pharmaceutical waste is typically collected in black containers.[13]

V. Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Glimepiride_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep Review SDS & Protocol ppe Don Appropriate PPE prep->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh this compound Powder setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon solid_waste Dispose of Solid Waste in Hazardous Container experiment->solid_waste liquid_waste Dispose of Liquid Waste in Hazardous Container experiment->liquid_waste remove_ppe Remove PPE decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash remove_ppe->solid_waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.